LEPTIN, MOUSE
Description
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Properties
CAS No. |
181030-10-4 |
|---|---|
Molecular Formula |
C50H62N10O22 |
Origin of Product |
United States |
Foundational & Exploratory
The Cloning of the Leptin Gene: A Technical Timeline and Methodological Guide
Abstract
The identification and cloning of the mouse leptin gene (ob) in 1994 stands as a landmark achievement in the fields of endocrinology and metabolic research. This pivotal discovery, led by Jeffrey M. Friedman and his team at The Rockefeller University, fundamentally shifted our understanding of obesity from a simple matter of willpower to a complex interplay of genetic and physiological factors.[1][2] This in-depth technical guide provides a comprehensive timeline of the key discoveries and experimental approaches that culminated in the cloning of the leptin gene. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the seminal techniques employed, a quantitative summary of the key findings, and visual representations of the associated biological pathways and experimental workflows.
A Historical Timeline: From Obese Mice to a Cloned Gene
The journey to cloning the leptin gene was a multi-decade endeavor built upon the work of numerous scientists. The following timeline highlights the critical milestones:
| Year | Key Discovery/Event | Researchers/Institution | Significance |
| 1949-1950 | Discovery of a spontaneously obese mutant mouse strain (C57BL/6J-ob/ob) at The Jackson Laboratory.[2][3] | The Jackson Laboratory | Provided the first robust genetic model for studying obesity. These mice exhibited hyperphagia, massive obesity, and type II diabetes-like symptoms.[4] |
| Late 1960s - Early 1970s | Parabiosis experiments connecting the circulatory systems of ob/ob, db/db (diabetic), and wild-type mice.[5][6] | Douglas L. Coleman, The Jackson Laboratory | Demonstrated the existence of a circulating satiety factor. Coleman hypothesized that ob/ob mice lacked this factor, while db/db mice were insensitive to it.[6] |
| Late 1980s | Initiation of efforts to clone the ob gene using positional cloning.[2] | Jeffrey M. Friedman, The Rockefeller University | Represented a significant undertaking, as positional cloning was a nascent and labor-intensive technology at the time.[7] |
| 1994 | Successful cloning of the mouse ob gene and its human homologue.[4][8] | Jeffrey M. Friedman and colleagues, The Rockefeller University | The culmination of years of research, this breakthrough identified the genetic basis for the obesity phenotype in ob/ob mice and revealed the existence of a novel hormone. |
| 1995 | The protein product of the ob gene is named "leptin" (from the Greek word "leptos," meaning thin) and is shown to be a circulating hormone that reduces food intake and body weight in mice.[2][9] | Jeffrey M. Friedman and colleagues, The Rockefeller University | Confirmed the function of the newly discovered gene product and solidified its role as a key regulator of energy homeostasis. |
Quantitative Analysis of Key Experimental Findings
The cloning of the leptin gene was accompanied by compelling quantitative data that demonstrated its profound effects on metabolism.
Table 2.1: Phenotypic Characteristics of ob/ob Mice
| Characteristic | Wild-Type Mouse | ob/ob Mouse | Reference |
| Body Weight | ~20-30 g | ~60-90 g (up to 3x normal) | [2] |
| Food Intake | Normal | Hyperphagic (excessive eating) | [3] |
| Plasma Insulin | Normal | Hyperinsulinemic | [4] |
| Blood Glucose | Normal | Hyperglycemic | [4] |
Table 2.2: Effects of Recombinant Leptin Administration on ob/ob Mice
| Parameter | ob/ob Mouse (Vehicle) | ob/ob Mouse (Recombinant Leptin) | Reference |
| Daily Food Intake | Unchanged | Significantly Reduced | [9][10] |
| Body Weight | Unchanged | Significant Weight Loss | [9][10] |
| Body Fat Percentage | High | Significantly Reduced | [11] |
| Blood Glucose | Elevated | Normalized | [12] |
| Plasma Insulin | Elevated | Normalized | [12] |
Detailed Experimental Protocols
The cloning of the leptin gene was made possible by the application of groundbreaking, albeit arduous, molecular biology techniques.
Parabiosis Experiments (Conceptual Protocol based on Coleman's work)
Parabiosis, the surgical joining of two animals to create a shared circulatory system, was instrumental in demonstrating the existence of a humoral satiety factor.[5]
Objective: To determine if a circulating factor in the blood of normal or db/db mice could affect the phenotype of ob/ob mice.
Materials:
-
ob/ob mice
-
db/db mice
-
Wild-type mice (same genetic background)
-
Surgical instruments (scissors, forceps, sutures)
-
Anesthetics
-
Animal housing with appropriate post-operative care facilities
Procedure:
-
Animal Pairing: Select age- and sex-matched pairs of mice for each experimental group (ob/ob with wild-type, ob/ob with db/db, wild-type with wild-type as control).
-
Anesthesia: Anesthetize both mice in a pair according to standard laboratory protocols.
-
Surgical Preparation: Shave the adjacent flanks of each mouse.
-
Incision: Make parallel skin incisions on the corresponding sides of each mouse.
-
Anastomosis: Suture the skin and underlying muscle layers of the two mice together to create a vascular connection. Ensure a secure and continuous join.
-
Post-operative Care: House the parabiotic pairs in individual cages with easy access to food and water. Monitor for signs of infection, distress, or rejection.
-
Data Collection: Over a period of weeks to months, monitor and record the body weight, food intake (of the pair), blood glucose, and plasma insulin levels of both members of the pair where possible.
-
Analysis: Compare the changes in the measured parameters between the different parabiotic pairings to deduce the presence and nature of a circulating factor.
Positional Cloning of the ob Gene (Methodology of the early 1990s)
Positional cloning is a method used to identify a gene based on its chromosomal location, without prior knowledge of its function.[13]
Objective: To identify and clone the gene responsible for the obese phenotype in ob/ob mice.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, production and signaling of leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Teaching molecular genetics: chapter 4—positional cloning of genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leading the charge in leptin research: an interview with Jeffrey Friedman - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin 30 years – A chat with Jeffrey M. Friedman - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Sequencing Methods: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased food intake does not completely account for adiposity reduction after ob protein infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution made by parabiosis to the understanding of energy balance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positional Cloning [genome.gov]
The Seminal Parabiosis Experiments of ob/ob and db/db Mice: A Technical Guide to the Discovery of Leptin
Introduction
In the landscape of metabolic research, few experimental series have been as profoundly influential as the parabiosis studies involving genetically obese (ob/ob) and diabetic (db/db) mice. Conducted primarily by Douglas L. Coleman in the 1960s and 1970s, these elegant experiments provided the foundational evidence for a circulating factor that regulates appetite and body weight, a factor we now know as leptin.[1][2] This technical guide provides an in-depth review of these landmark studies, presenting the quantitative data, experimental protocols, and the logical framework that led to a paradigm shift in our understanding of obesity and energy homeostasis.
The ob/ob and db/db Mouse Models:
-
The ob/ob Mouse: This strain exhibits a phenotype of severe obesity, hyperphagia (excessive eating), and a transient diabetic state due to a spontaneous recessive mutation in the obese (ob) gene.[1]
-
The db/db Mouse: This strain displays an almost identical phenotype of obesity and hyperphagia but with a more severe, life-shortening diabetes, caused by a recessive mutation in the diabetes (db) gene.[1]
Parabiosis, a surgical technique that unites the circulatory systems of two animals, was the key methodology employed to investigate the physiological basis of these mutations.[1][2] By allowing for the exchange of blood-borne signals between the two partners, researchers could deduce the nature of the defects in the ob/ob and db/db mice.
Core Parabiosis Experiments and Key Findings
The central hypothesis tested in these experiments was whether the obesity in these mice was due to the lack of a circulating satiety factor or an insensitivity to such a factor. Three key experimental pairings were performed:
db/db Mouse Parabiosed with a Wild-Type (Normal) Mouse
-
Observation: The wild-type mouse partner progressively reduced its food intake, lost weight, and ultimately died of starvation. The db/db mouse, however, remained obese and hyperphagic.[3]
ob/ob Mouse Parabiosed with a Wild-Type (Normal) Mouse
-
Observation: The ob/ob mouse partner reduced its food intake and its rate of weight gain was significantly slowed. The wild-type mouse was largely unaffected.[3]
ob/ob Mouse Parabiosed with a db/db Mouse
-
Observation: This crucial experiment resulted in the ob/ob mouse dramatically reducing its food intake, losing a significant amount of weight, and dying of starvation within weeks. The db/db mouse's phenotype remained unchanged.[1][3]
Quantitative Data from Parabiosis Experiments
While Coleman's initial experiments were groundbreaking, later studies, notably by R.B.S. Harris, replicated and extended these findings with more detailed quantitative analysis of body composition. The following tables summarize key data from these later experiments, which confirmed and quantified the effects observed by Coleman.
Table 1: Body Composition Changes in ob/ob Mice Parabiosed with db/db Mice (18-day study)
| Parameter | ob/ob control (paired with another ob/ob) | ob/ob partner (paired with db/db) | % Change |
| Initial Body Weight (g) | 45.2 ± 1.3 | 46.1 ± 1.1 | - |
| Final Body Weight (g) | 50.1 ± 1.5 | 23.0 ± 1.0 | -54.1% |
| Carcass Fat (g) | 20.5 ± 1.0 | 8.2 ± 0.8 | -60.0% |
| Carcass Protein (g) | 6.8 ± 0.2 | 6.6 ± 0.2 | -2.9% (not significant) |
| Serum Glucose (mg/dl) | 250 ± 30 | 100 ± 20 | -60.0% |
| Serum Insulin (ng/ml) | 50 ± 10 | 5 ± 2 | -90.0% |
Data adapted from Harris, R.B.S. (1999). Parabiosis between db/db and ob/ob or db/+ mice. Endocrinology.
Table 2: Body Composition Changes in db/db Mice Parabiosed with ob/ob Mice (18-day study)
| Parameter | db/db control (paired with another db/db) | db/db partner (paired with ob/ob) | % Change |
| Initial Body Weight (g) | 42.5 ± 1.2 | 43.1 ± 1.0 | - |
| Final Body Weight (g) | 48.2 ± 1.4 | 46.5 ± 1.3 | -3.5% |
| Carcass Fat (g) | 18.9 ± 0.9 | 16.6 ± 0.8 | -12.2% |
| Carcass Protein (g) | 6.4 ± 0.2 | 8.3 ± 0.3 | +29.7% |
Data adapted from Harris, R.B.S. (1999). Parabiosis between db/db and ob/ob or db/+ mice.
Experimental Protocols
The success of parabiosis experiments hinges on a meticulous surgical procedure. While specific details have been refined over time, the core technique remains consistent with the principles used in the early studies.
Detailed Parabiosis Surgical Protocol
-
Animal Selection and Acclimation:
-
Use mice of the same inbred strain to prevent immunological rejection. In the original experiments, this required extensive breeding to get the ob and db mutations onto the same genetic background.
-
House the pair of mice to be joined in the same cage for at least one week prior to surgery to ensure compatibility and reduce stress.
-
Match animals by age and sex. For the ob/ob and db/db pairings, mice were often matched by weight as well.
-
-
Anesthesia and Preparation:
-
Anesthetize both mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the corresponding flanks of each mouse, from just above the elbow to just below the knee joint.
-
Aseptically prepare the surgical area using alternating scrubs of povidone-iodine and alcohol.
-
-
Surgical Procedure:
-
Make parallel skin incisions along the shaved flanks of each mouse.
-
Separate the skin from the underlying muscle to create skin flaps.
-
Join the peritoneal cavities of the two mice with sutures to allow for visceral contact.
-
Unite the muscle walls of the two animals using absorbable sutures.
-
For added stability, some protocols involve joining the olecranon (elbow) and patellar (knee) ligaments of the adjacent limbs with non-absorbable sutures.
-
Close the skin edges of the two mice together using sutures or surgical clips, creating a continuous seam from the shoulder to the hip region.
-
-
Post-Operative Care:
-
Administer analgesics as required to manage post-surgical pain.
-
Provide subcutaneous fluids to prevent dehydration.
-
House the parabiotic pair in a clean cage with soft bedding to prevent injury to the suture line.
-
Ensure easy access to food and water by placing it on the cage floor.
-
Monitor the animals closely for signs of distress, infection, or "parabiotic disharmony" (a form of rejection).
-
Cross-circulation between the parabiotic pair is typically established within 3 to 5 days following the surgery.
Mandatory Visualizations
Experimental Workflow and Logical Conclusions
Caption: Logical flow of the three key parabiosis experiments.
Leptin Signaling Pathway
References
Unveiling the Leptin Receptor: A Technical Guide to its Identification in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal methodologies and key findings that led to the identification and characterization of the leptin receptor (Lepr) in mouse models. The discovery of the leptin receptor has been instrumental in understanding the complex regulatory pathways of energy homeostasis and has paved the way for novel therapeutic strategies in obesity and metabolic diseases. This document details the experimental protocols, summarizes critical quantitative data, and visualizes the associated signaling pathways and experimental workflows.
The Pivotal Role of the db/db Mouse in Receptor Identification
The journey to identify the leptin receptor is intrinsically linked to the study of the genetically obese db/db mouse model. These mice exhibit a phenotype of severe obesity, hyperphagia, infertility, and insulin resistance, closely mirroring the characteristics of the leptin-deficient ob/ob mouse. Early parabiosis experiments, where the circulatory systems of an ob/ob and a db/db mouse were joined, suggested that the ob/ob mouse lacked a circulating satiety factor (leptin), while the db/db mouse was unresponsive to it, pointing towards a defective receptor. This hypothesis laid the groundwork for the molecular identification of the leptin receptor.
The positional cloning of the gene responsible for the db phenotype revealed a G-to-T point mutation in the leptin receptor gene (Lepr). This single nucleotide change creates an abnormal splice site, leading to a truncated intracellular domain of the receptor protein. This finding definitively established that the db gene encodes the leptin receptor and that a functional intracellular domain is crucial for leptin signaling.
Quantitative Data on Leptin Receptor Characteristics
The following tables summarize key quantitative data regarding the leptin receptor in various mouse models and tissues, providing a basis for comparative analysis.
Table 1: Leptin Receptor Binding Affinity (Kd) in Mouse Tissues
| Tissue/Cell Type | Mouse Model | Radioligand | Dissociation Constant (Kd) | Reference |
| Brain (Hypothalamus) | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | ~0.2 - 0.5 nM | [1] |
| Choroid Plexus | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | High Affinity (Specific values not consistently reported) | [2] |
| Recombinant Murine LepR-Fc Fusion Protein | Wild-Type | Murine Leptin | 6.47 x 10⁻¹¹ M (0.0647 nM) | |
| Recombinant Murine LepR-Fc Fusion Protein | Q223R Mutant | Murine Leptin | 8.43 x 10⁻¹¹ M (0.0843 nM) |
Table 2: Leptin Receptor Density (Bmax) in Mouse Brain Regions
| Brain Region | Mouse Model | Radioligand | Receptor Density (Bmax) | Reference |
| Hypothalamus | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | High Density | [3] |
| Choroid Plexus | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | High Density | [2] |
| Thalamus | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | Moderate Density | [3] |
| Cerebellum | C57BL/6J (Wild-Type) | [¹²⁵I]-Leptin | Low Density | [3] |
Table 3: Relative Leptin Receptor (Lepr) mRNA Expression in Mouse Tissues
| Tissue | Relative Expression Level | Key Isoform(s) | Reference |
| Hypothalamus | Very High | LepRb (long form) | [1][4][5] |
| Choroid Plexus | High | LepRa (short form) | [2][6] |
| Lung | Moderate | LepRa | [6] |
| Kidney | Moderate | LepRa, LepRb | [6] |
| Liver | Low | LepRa | [6] |
| Adipose Tissue | Low | LepRa | [1] |
| Spleen | Low | LepRa | [6] |
Experimental Protocols for Leptin Receptor Identification
This section provides detailed methodologies for the key experiments that were instrumental in the identification and characterization of the leptin receptor in mouse models.
Expression Cloning of the Leptin Receptor
Expression cloning was a crucial technique used to isolate the cDNA encoding the leptin receptor. The strategy involves creating a cDNA library from a tissue known to have high receptor abundance and then screening this library for clones that can bind to a labeled ligand.
Protocol:
-
Tissue Selection and RNA Extraction:
-
Select a mouse tissue with a high density of leptin receptors, such as the choroid plexus.
-
Dissect the tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a guanidinium thiocyanate-phenol-chloroform extraction method, followed by poly(A)+ RNA selection using oligo(dT)-cellulose chromatography.
-
-
cDNA Library Construction:
-
Synthesize first-strand cDNA from the poly(A)+ RNA using reverse transcriptase and an oligo(dT) primer.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
Ligate the double-stranded cDNA into a suitable expression vector (e.g., pCMV). The vector should contain a strong promoter to drive the expression of the cloned cDNA in mammalian cells.
-
-
Transfection and Screening:
-
Transfect pools of the cDNA library into a mammalian cell line that does not endogenously express the leptin receptor (e.g., COS-7 cells).
-
After 48-72 hours, incubate the transfected cells with a labeled leptin probe. A commonly used probe is a fusion protein of leptin with alkaline phosphatase (Leptin-AP), which allows for colorimetric detection.
-
Wash the cells to remove unbound probe.
-
Identify positive cells (cells that have taken up and expressed the leptin receptor cDNA and therefore bind the Leptin-AP probe) by adding a substrate for alkaline phosphatase (e.g., BCIP/NBT), which will produce a colored precipitate.
-
-
Isolation of the Positive Clone:
-
Isolate the plasmid DNA from the positive pool of cells.
-
Subdivide the isolated plasmids into smaller pools and repeat the transfection and screening process until a single positive clone containing the leptin receptor cDNA is isolated.
-
Sequence the isolated cDNA to determine the primary amino acid sequence of the leptin receptor.
-
Radioligand Binding Assay
Radioligand binding assays are used to quantify the affinity (Kd) and density (Bmax) of leptin receptors in a given tissue. This technique involves incubating a tissue preparation with a radiolabeled form of leptin.
Protocol:
-
Membrane Preparation:
-
Dissect the mouse tissue of interest (e.g., hypothalamus) and homogenize it in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
Prepare a series of dilutions of radiolabeled leptin (e.g., [¹²⁵I]-leptin) in the binding buffer.
-
In a set of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
In a parallel set of tubes, perform the same incubation but in the presence of a large excess of unlabeled leptin to determine non-specific binding.
-
Incubate the reactions at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
In Situ Hybridization
In situ hybridization is a technique used to visualize the location of specific mRNA transcripts within a tissue section. This method was crucial for mapping the distribution of leptin receptor mRNA in the mouse brain and other tissues.
Protocol:
-
Tissue Preparation:
-
Anesthetize the mouse and perfuse transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
Dissect the brain or other tissues of interest and post-fix them in the same fixative.
-
Cryoprotect the tissues by immersing them in a sucrose solution.
-
Freeze the tissues and cut thin sections (e.g., 14-20 µm) using a cryostat. Mount the sections onto coated microscope slides.
-
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe that is complementary to the leptin receptor mRNA. The probe can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels like digoxigenin (DIG).
-
A sense probe, which has the same sequence as the mRNA, should also be prepared as a negative control.
-
-
Hybridization:
-
Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).
-
Apply the labeled probe in a hybridization buffer to the tissue sections.
-
Incubate the slides in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the target mRNA.
-
-
Washing and Detection:
-
Wash the slides in a series of increasingly stringent buffers to remove the unbound probe.
-
For radioactive probes, expose the slides to autoradiographic film or a phosphor imaging screen to detect the signal.
-
For non-radioactive probes, use an antibody conjugated to an enzyme (e.g., anti-DIG-alkaline phosphatase) that recognizes the label. Then, add a substrate that produces a colored precipitate to visualize the location of the hybridized probe.
-
-
Analysis:
-
Analyze the slides under a microscope to determine the cellular and anatomical distribution of the leptin receptor mRNA.
-
Visualizing Leptin Receptor Signaling and Identification Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by the leptin receptor and the experimental workflow for its identification.
Leptin Receptor Signaling Pathways
Leptin binding to its receptor (LepRb) initiates a cascade of intracellular signaling events that are critical for its physiological effects. The primary pathways include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Caption: Leptin Receptor Signaling Cascade.
Experimental Workflow for Leptin Receptor Identification
The identification of the leptin receptor in mouse models followed a logical and systematic experimental workflow, beginning with the phenotypic characterization of the db/db mouse and culminating in the molecular cloning and functional validation of the receptor.
Caption: Workflow for LepR Identification.
Conclusion
The identification of the leptin receptor in mouse models, particularly through the study of the db/db mouse, has been a landmark achievement in metabolic research. The experimental approaches detailed in this guide, from expression cloning to in situ hybridization, have provided a deep understanding of the receptor's structure, function, and distribution. The quantitative data and signaling pathway information presented here serve as a valuable resource for researchers and professionals in the field, facilitating further investigations into the role of the leptin-leptin receptor system in health and disease and aiding in the development of targeted therapeutics for metabolic disorders.
References
- 1. Leptin and leptin receptor: Analysis of a structure to function relationship in interaction and evolution from humans to fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin Targets in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mapping of mouse brain regions innervated by leptin receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Leptin Receptor Expression in Mouse Intracranial Perivascular Cells [frontiersin.org]
- 6. Leptin and leptin receptor mRNA and protein expression in the murine fetus and placenta - PMC [pmc.ncbi.nlm.nih.gov]
The Adipocyte's Whisper: A Technical Guide to the Foundational Studies on Leptin's Role in Energy Balance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of leptin in 1994 revolutionized our understanding of energy homeostasis, transforming the perception of adipose tissue from a passive energy depot to a dynamic endocrine organ.[1] This whitepaper provides an in-depth technical guide to the foundational studies that established leptin as a critical regulator of body weight. We will delve into the seminal parabiosis experiments that first hinted at a circulating satiety factor, the molecular cloning of the obese (ob) gene and its product, leptin, the identification of the leptin receptor (db), and the initial characterization of its signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core experiments that laid the groundwork for modern obesity and metabolic disease research.
I. The Search for a Satiety Signal: Parabiosis Experiments
The concept of a circulating factor that regulates body weight was elegantly demonstrated by the pioneering parabiosis experiments of Douglas Coleman and his colleagues in the 1960s and 1970s.[2] These experiments involved surgically joining the circulatory systems of different strains of mice: genetically obese (ob/ob), genetically diabetic and obese (db/db), and wild-type lean mice. The results provided compelling evidence for a humoral signal that controls appetite and body mass.
Experimental Protocols
Parabiosis Surgical Procedure:
The surgical joining of two mice to create a shared circulatory system is a delicate procedure requiring precision and sterile technique. The following is a generalized protocol based on established methods:
-
Animal Selection: Use age- and sex-matched mice of the desired genotypes (e.g., ob/ob, db/db, wild-type). For several days prior to surgery, house the pair of mice together to promote compatibility.
-
Anesthesia and Preparation: Anesthetize both mice using an appropriate anesthetic agent (e.g., isoflurane). Shave the corresponding flanks of each mouse, from the forelimb to the hindlimb. Disinfect the shaved area with an antiseptic solution.
-
Incision: Make parallel skin incisions on the prepared flanks of both mice. The incisions should be of equal length, extending from just behind the olecranon (elbow) to the knee joint.
-
Muscle and Fascia Dissection: Carefully separate the skin from the underlying muscle fascia to create skin flaps.
-
Peritoneal Cavity Incision (Optional but performed in some protocols): Make small, corresponding incisions into the peritoneal cavities of both mice.
-
Suturing:
-
Muscle Layers: Suture the muscle walls of the two mice together using absorbable sutures. If peritoneal incisions were made, suture the peritoneal linings together first.
-
Skin Layers: Suture the dorsal and ventral skin flaps of the two mice together using non-absorbable sutures.
-
-
Post-operative Care: House the parabiotic pair in a clean cage with easily accessible food and water. Monitor the animals closely for signs of distress, infection, or rejection. The shared circulation is typically established within a few days.
Data Presentation
While the original publications by Coleman described the results of the parabiosis experiments in detail, they often lacked summary tables of the quantitative data. The following table is a synthesis of the key findings as reported in these foundational papers and subsequent reviews.
| Parabiosis Pairing | Genotype of Partner 1 | Genotype of Partner 2 | Outcome for Partner 1 | Outcome for Partner 2 | Interpretation |
| Control | Wild-type | Wild-type | Normal body weight and food intake | Normal body weight and food intake | Establishes baseline for the procedure. |
| ob/ob + Wild-type | ob/ob | Wild-type | Reduced food intake, weight loss | Normal body weight and food intake | ob/ob mouse is responsive to a circulating satiety factor produced by the wild-type mouse. |
| db/db + Wild-type | db/db | Wild-type | Remains obese and hyperphagic | Reduced food intake, starvation, and death | db/db mouse produces a potent satiety factor but is insensitive to it. The wild-type mouse is sensitive to this factor. |
| ob/ob + db/db | ob/ob | db/db | Reduced food intake, starvation, and death | Remains obese and hyperphagic | Confirms that the db/db mouse produces the satiety factor that the ob/ob mouse lacks but can respond to. |
Mandatory Visualization
II. The Discovery of Leptin: Cloning the obese Gene
The groundbreaking discovery of leptin was the culmination of a meticulous effort to identify the gene responsible for the obese phenotype in ob/ob mice. In 1994, Jeffrey M. Friedman and his team successfully cloned the obese (ob) gene using a technique called positional cloning.[3]
Experimental Protocols
Positional Cloning of the ob Gene:
Positional cloning is a method used to identify a gene based on its chromosomal location. The key steps involved in the cloning of the ob gene were as follows:
-
Genetic Mapping: The ob locus was first mapped to a specific region on mouse chromosome 6 through linkage analysis in genetic crosses between ob/ob mice and other strains with known genetic markers.
-
Chromosome Walking and Jumping: Starting from the closest known genetic markers, a physical map of the DNA in the region of the ob gene was constructed. This involved a laborious process of isolating overlapping genomic DNA clones (e.g., in Yeast Artificial Chromosomes - YACs) to "walk" along the chromosome.
-
Candidate Gene Identification: The identified genomic region was then searched for potential genes. This was done by looking for sequences that are conserved across species (indicating functional importance) and expressed in relevant tissues, particularly adipose tissue.
-
Mutation Analysis: Once candidate genes were identified, their sequences were compared between ob/ob mice and wild-type mice to find mutations in the ob/ob animals. A single nonsense mutation was identified in the ob gene of the original ob/ob mouse strain, which would lead to the production of a truncated, non-functional protein.
-
Confirmation of Gene Product: The identified gene was predicted to encode a secreted protein. Subsequent experiments confirmed the presence of this protein, which they named leptin (from the Greek word "leptos," meaning thin), in the blood of wild-type and db/db mice, but its absence in ob/ob mice.
Data Presentation
The administration of recombinant leptin to ob/ob mice provided definitive proof of its function. The following table summarizes the quantitative effects of leptin administration from early studies.
| Treatment Group | Daily Dose | Change in Body Weight (after 14 days) | Change in Daily Food Intake | Change in Body Fat |
| ob/ob + Vehicle | - | Slight increase | No significant change | No significant change |
| ob/ob + Recombinant Leptin | 5 µg/g body weight | ~30% decrease | Significant decrease | Significant decrease |
| Wild-type + Vehicle | - | No significant change | No significant change | No significant change |
| Wild-type + Recombinant Leptin | 5 µg/g body weight | ~12% decrease | Significant decrease | Reduced from ~12% to ~0.7% |
Mandatory Visualization
III. The Leptin Receptor: Unraveling the db/db Puzzle
The discovery of leptin immediately raised the question of how it exerted its effects. The db/db mouse, which has a phenotype nearly identical to the ob/ob mouse but produces high levels of leptin, was the key to answering this question. It was hypothesized that the db gene encoded the leptin receptor.
Experimental Protocols
Expression Cloning of the Leptin Receptor (OB-R):
The leptin receptor was identified in 1995 through a technique called expression cloning. This method allows for the identification of a gene based on the function of its protein product.
-
Probe Development: A fusion protein was created consisting of leptin linked to a reporter enzyme, such as alkaline phosphatase (leptin-AP). This probe could be used to detect cells that expressed the leptin receptor.
-
cDNA Library Creation: A cDNA library was constructed from a tissue known to express the leptin receptor. The choroid plexus, a tissue in the brain, was found to have a high density of leptin binding sites.
-
Library Screening: The cDNA library, containing numerous clones each expressing a different protein, was screened with the leptin-AP probe. Clones that expressed the leptin receptor would bind to the probe.
-
Isolation and Sequencing: The positive clones were isolated, and the cDNA inserts were sequenced to determine the genetic code of the leptin receptor, named OB-R.
-
Mapping and Confirmation: The gene for OB-R was mapped to the same region on mouse chromosome 4 as the db locus. Subsequent analysis of the OB-R gene in db/db mice revealed a mutation that resulted in a truncated, non-functional receptor.
Northern Blot and In Situ Hybridization:
To determine where the leptin receptor is expressed, researchers used techniques like Northern blotting and in situ hybridization.
-
Northern Blot: This technique is used to detect specific RNA molecules in a sample. Total RNA is extracted from various tissues, separated by size via gel electrophoresis, transferred to a membrane, and then probed with a labeled DNA or RNA sequence complementary to the OB-R mRNA. This revealed high levels of OB-R mRNA in the hypothalamus.
-
In Situ Hybridization: This method allows for the visualization of mRNA expression within the anatomical context of a tissue. Labeled probes for OB-R mRNA were applied to thin sections of the mouse brain. The results showed that the long form of the leptin receptor (OB-Rb), which is capable of signaling, is highly expressed in specific nuclei of the hypothalamus known to be involved in the control of food intake and energy expenditure, including the arcuate nucleus (ARC), ventromedial nucleus (VMH), and dorsomedial nucleus (DMH).
IV. Leptin Signaling: The JAK/STAT Pathway
Upon binding to its receptor, leptin initiates a cascade of intracellular signals that ultimately alter gene expression and neuronal activity. The primary signaling pathway for the long form of the leptin receptor (OB-Rb) is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Signaling Pathway Description
-
Leptin Binding and Receptor Dimerization: Leptin binds to the extracellular domain of two OB-Rb molecules, causing them to dimerize.
-
JAK2 Activation: This dimerization brings the associated Janus kinase 2 (JAK2) molecules into close proximity, allowing them to phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the OB-Rb.
-
STAT3 Recruitment and Phosphorylation: The phosphorylated tyrosine residues on the receptor serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Once docked, STAT3 is also phosphorylated by JAK2.
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dissociate from the receptor, dimerize, and translocate to the nucleus.
-
Gene Transcription Regulation: In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key target genes include pro-opiomelanocortin (POMC), which produces a-melanocyte-stimulating hormone (a-MSH), an anorexigenic (appetite-suppressing) neuropeptide, and agouti-related peptide (AgRP), an orexigenic (appetite-stimulating) neuropeptide. Leptin stimulates POMC expression and inhibits AgRP expression.
Mandatory Visualization
V. Conclusion and Future Directions
The foundational studies on leptin and its receptor laid the essential groundwork for our current understanding of energy balance and the pathophysiology of obesity. The elegant parabiosis experiments provided the first definitive evidence for a circulating satiety factor, while the application of molecular cloning techniques led to the identification of leptin and its receptor. These discoveries not only elucidated a novel endocrine system but also shifted the paradigm of obesity from a simple matter of willpower to a complex biological disorder.
While leptin therapy has proven effective for individuals with congenital leptin deficiency, the majority of obese individuals exhibit high levels of circulating leptin, a condition known as leptin resistance. Overcoming leptin resistance remains a major challenge and a key focus of current research. Future drug development efforts may focus on leptin sensitizers, downstream targets of leptin signaling, or combination therapies that can restore normal leptin responsiveness. The foundational studies detailed in this guide continue to inform and inspire these ongoing efforts to combat the global obesity epidemic.
References
physiological functions of leptin in wild-type mice
An In-depth Technical Guide to the Physiological Functions of Leptin in Wild-Type Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptin, the protein product of the obese (ob) gene, is a 167-amino acid pleiotropic hormone primarily synthesized and secreted by adipocytes.[1] Its discovery revolutionized the understanding of energy homeostasis, revealing a critical signaling pathway that communicates the status of peripheral energy stores (adipose tissue) to the central nervous system (CNS).[2][3] In wild-type mice, leptin acts as a key regulator of appetite, energy expenditure, neuroendocrine function, and metabolism.[4][5] Circulating leptin levels are directly proportional to the amount of body fat, providing a continuous feedback signal to the brain, particularly the hypothalamus.[6][7] Dysregulation in leptin signaling is implicated in obesity and metabolic disorders, making it a crucial target for therapeutic development.[1][8] This document provides a comprehensive overview of leptin's physiological roles in wild-type mice, detailing its signaling mechanisms, metabolic consequences, and the experimental protocols used for its study.
Leptin's Role in Energy Homeostasis
Leptin is a cornerstone in the long-term regulation of energy balance, primarily by suppressing food intake and increasing energy expenditure.[3][9]
Regulation of Food Intake
Leptin exerts its most prominent effects on appetite through direct action on neurons within the arcuate nucleus (ARC) of the hypothalamus.[3][5] It activates anorexigenic pro-opiomelanocortin (POMC) neurons and inhibits orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons.[5][10] This dual action leads to a significant reduction in food consumption. Administration of recombinant leptin to wild-type mice results in a dose-dependent, though often transient, decrease in food intake.[11][12] While lean mice adapt to its anorectic effects, the initial response demonstrates its potent role in satiety signaling.[11]
Modulation of Energy Expenditure
Beyond appetite suppression, leptin increases energy expenditure.[6] This effect is partly mediated through the sympathetic nervous system, leading to increased thermogenesis in brown adipose tissue (BAT).[13] Studies using indirect calorimetry show that leptin administration can increase oxygen consumption (VO2) and heat production, indicating a higher metabolic rate.[14][15]
Core Metabolic Functions of Leptin
Leptin's influence extends beyond energy balance to the direct regulation of glucose and lipid metabolism, often independent of its effects on body weight.[4][16]
Glucose Homeostasis
Leptin is a critical regulator of glucose metabolism and insulin sensitivity.[17][18] Its actions are mediated through both central and peripheral pathways. Central administration of leptin in mice improves hepatic insulin sensitivity and increases glucose uptake in tissues like skeletal muscle and brown adipose tissue.[16][17] Even at low doses that do not affect body weight, leptin can improve glycemic control.[16] In wild-type mice, acute leptin administration can inhibit glucose oxidation in multiple tissues, including the heart, liver, and skeletal muscle, by reducing the activity of the pyruvate dehydrogenase complex.[19] This suggests a role in shifting substrate utilization towards fatty acids.[19]
Lipid Metabolism
Leptin plays a key role in regulating lipid metabolism by promoting fat mobilization and oxidation while inhibiting lipid synthesis.[4][19] Acute leptin administration in lean mice inhibits lipogenesis in the liver and white adipose tissue (WAT).[19] It stimulates fatty acid oxidation in skeletal muscle, partly through the activation of AMP-activated protein kinase (AMPK).[4] This action helps prevent the accumulation of lipids in non-adipose tissues, a phenomenon known as lipotoxicity.[4]
Neuroendocrine Regulation
Leptin acts as a critical permissive signal, linking nutritional status to various neuroendocrine axes. Adequate leptin levels are necessary for the proper functioning of the reproductive, thyroid, and adrenal axes.[2][10][20]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: Leptin is a key permissive factor for the onset of puberty and the maintenance of normal reproductive function.[11][21] Fasting-induced decreases in leptin can suppress the HPG axis, an effect that can be reversed by leptin administration.[20]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Leptin generally has an inhibitory effect on the HPA axis.[22] Leptin-deficient ob/ob mice exhibit an activated HPA axis, and leptin administration can decrease plasma corticosterone levels.[22] In wild-type mice, leptin can block the stress-induced release of corticotropin-releasing hormone (CRH).[22]
-
Thyroid Axis: Leptin is required for normal thyroid function.[20] Fasting leads to a drop in leptin and subsequent suppression of the thyroid axis, which can be reversed with leptin treatment.[20] It acts centrally to regulate the expression of thyrotropin-releasing hormone (TRH) in the hypothalamus.[20]
Role in the Immune System
Leptin provides a crucial link between nutritional status and immune competence, with its structure resembling that of a long-chain helical cytokine.[23][24] It modulates both innate and adaptive immunity.[23][25]
-
Innate Immunity: Leptin enhances the function of innate immune cells, including monocytes, macrophages, and natural killer (NK) cells.[23][26] For instance, leptin administration in lean mice leads to higher NK cell activity.[26] Fasted wild-type mice, which have low leptin levels, show increased susceptibility to lipopolysaccharide (LPS)-induced lethality, a phenotype that is partly reversed by leptin administration.[23][27]
-
Adaptive Immunity: Leptin promotes the proliferation and differentiation of T cells, particularly favoring a T helper 1 (Th1) pro-inflammatory response.[23][24] In wild-type mice subjected to fasting, leptin treatment can protect against thymic atrophy.[23] It also promotes T-cell survival by inhibiting steroid-induced apoptosis.[27]
Leptin Signaling Pathways
Leptin exerts its cellular effects by binding to the long-form of the leptin receptor, Ob-Rb, which is highly expressed in the hypothalamus and other tissues.[8][27] This binding initiates signaling through several intracellular pathways.
JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is the principal signaling cascade for leptin.[8][28]
-
Activation: Leptin binding to Ob-Rb induces receptor dimerization and activation of the associated Janus kinase 2 (JAK2).[8]
-
Phosphorylation: JAK2 autophosphorylates and then phosphorylates specific tyrosine residues on the intracellular domain of Ob-Rb, notably Tyr1138.[8][29]
-
STAT3 Recruitment and Nuclear Translocation: The phosphorylated Tyr1138 serves as a docking site for the Signal Transducer and Activator of Transcription 3 (STAT3).[30] Once docked, STAT3 is phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and regulation of target gene expression, such as POMC.[28][30] This pathway is essential for leptin's long-term effects on energy balance.[17]
PI3K Pathway
Leptin also activates the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for its acute effects on neuronal activity and feeding.[5][30]
-
IRS Recruitment: Activated JAK2 can phosphorylate Insulin Receptor Substrate (IRS) proteins.[5]
-
PI3K Activation: Phosphorylated IRS proteins recruit and activate PI3K.[5]
-
Downstream Effects: PI3K activation leads to downstream signaling through Akt/PKB, which is implicated in the acute electrophysiological responses of hypothalamic neurons to leptin and contributes to the short-term suppression of food intake.[30][31]
Mandatory Visualizations
Diagram 1: Leptin Signaling Pathways
Caption: Leptin signaling through the JAK-STAT and PI3K pathways.
Diagram 2: Experimental Workflow for Metabolic Phenotyping
Caption: Workflow for assessing metabolic effects of leptin in mice.
Quantitative Data Summary
The following tables summarize the typical effects of recombinant leptin administration in wild-type mice based on findings from multiple studies.
Table 1: Effects of Leptin Administration on Metabolic Parameters in Wild-Type Mice
| Parameter | Treatment Details | Observation | Reference |
| Food Intake | Recombinant leptin (10 or 42 µ g/day ) via IP infusion for 7 days. | Transient reduction in food intake. | [13] |
| Body Weight | Recombinant leptin (10 or 42 µ g/day ) via IP infusion for 7 days. | Significant weight loss compared to controls. | [13] |
| Body Fat | Recombinant leptin (2 mg/kg) SC BID for 6 days. | Reduction in body fat from ~12% to <1%. | [3][32] |
| Energy Expenditure | Indirect calorimetry post-leptin administration. | Increased O2 consumption (VO2) and heat production. | [14][15] |
| Lipogenesis (Liver & WAT) | Single IP dose of leptin, measured after 2 hours. | Inhibited. | [19] |
| Glucose Oxidation | Single IP dose of leptin, measured after 2 hours. | Reduced in heart, liver, muscle, and adipose tissues. | [19] |
Table 2: Effects of Leptin Administration on Hormonal and Immune Parameters in Wild-Type Mice
| Parameter | Treatment Details | Observation | Reference | | :--- | :--- | :--- | | Serum Insulin | Single IP dose of leptin in lean mice. | Unaffected. |[19] | | Serum Corticosterone | Chronic leptin administration. | Decreased plasma corticosterone levels. |[22] | | Luteinizing Hormone (LH) | Intracerebroventricular (ICV) leptin injections in prepubertal mice. | Induces LH secretion. |[11] | | Thymic Cellularity | Leptin treatment during a 48-hour fast. | Protected against fasting-induced thymic atrophy. |[23] | | NK Cell Activity | Leptin administration (500 µg/kg). | Higher activity of NK cells. |[26] |
Key Experimental Protocols
Indirect Calorimetry for Energy Expenditure
This protocol measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.[14][15]
-
1. System Preparation: Turn on the indirect calorimeter (e.g., Oxymax system) and allow it to warm up for at least 2 hours.[14][15] Calibrate O2 and CO2 sensors according to the manufacturer's instructions using a standard gas mixture.[14]
-
2. Animal Acclimation: House individual mice in metabolic chambers with ad libitum access to food and water.[33] Allow for an acclimation period of at least 24 hours before data collection begins to minimize stress-induced artifacts.[14]
-
3. Baseline Measurement: Record baseline VO2, VCO2, food intake, and ambulatory activity for a 24-hour period to establish a diurnal pattern. Ensure the system is set to measure each chamber sequentially, with reference air measurements taken periodically (e.g., after every 8 chambers).[15]
-
4. Leptin Administration: At a specific time (e.g., at the onset of the dark cycle), administer recombinant leptin or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.
-
5. Post-Injection Measurement: Continue recording all parameters for another 24-48 hours to assess the acute and sustained effects of leptin.
-
6. Data Analysis: Calculate RER (VCO2/VO2) and Energy Expenditure (Heat) using the formula: Heat (cal/h) = (3.815 + 1.232 x RER) x VO2.[15] Analyze data by comparing treatment and control groups, often separating light and dark cycles.
Western Blotting for Hypothalamic pSTAT3
This protocol is used to quantify the activation of the leptin signaling pathway by measuring the phosphorylation of STAT3 at Tyr705.[34][35]
-
1. Tissue Collection and Lysis: Following leptin/vehicle administration (e.g., 30-45 minutes post-injection), rapidly euthanize mice and dissect the hypothalamus.[35] Homogenize the tissue on ice in 1X Tissue Lysis Buffer containing protease and phosphatase inhibitors.[35]
-
2. Protein Quantification: Centrifuge the homogenate at ~14,000 x g for 10 minutes at 4°C.[35] Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Lowry method).[35]
-
3. Sample Preparation: Mix an aliquot of lysate (e.g., 20-40 µg of protein) with 4X Laemmli sample buffer to a final 1X concentration.[34] Boil the samples at 95-100°C for 5 minutes.[34]
-
4. SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[34] Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST).[34]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[34]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[34]
-
-
6. Detection and Analysis: Wash the membrane again and apply an ECL chemiluminescent substrate.[34] Capture the signal using a digital imaging system.[34] To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).[34] Quantify band intensities using densitometry software.[34][36]
ELISA for Serum Leptin Measurement
This protocol quantifies the concentration of circulating leptin in mouse serum or plasma.[37][38]
-
1. Sample Collection: Collect whole blood from mice via a standard method (e.g., submandibular bleeding). Allow blood to clot at room temperature to obtain serum, or collect in EDTA/heparin tubes for plasma. Centrifuge and store the serum/plasma at -80°C.
-
2. Assay Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol (e.g., RayBio, Abcam, Invitrogen).[37][38] Create a standard curve by performing serial dilutions of the provided lyophilized leptin standard.[37]
-
3. Assay Procedure (Sandwich ELISA):
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[37]
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).[37]
-
Wash the wells.
-
Add 100 µL of biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[37]
-
Wash the wells and add 100 µL of Streptavidin-HRP solution. Incubate (e.g., 45 minutes at room temperature).[37]
-
Wash the wells and add 100 µL of TMB substrate. Incubate in the dark (e.g., 30 minutes at room temperature) until a color develops.[37]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[37]
-
-
4. Data Acquisition and Analysis: Immediately read the absorbance of each well at 450 nm using a microplate reader.[37] Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to interpolate the leptin concentration in the unknown samples.
References
- 1. Regulation of energy balance by leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of leptin in the regulation of neuroendocrine function and CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Leptin in the Development of Energy Homeostatic Systems and the Maintenance of Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory role of leptin in glucose and lipid metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 6. Leptin levels reflect body lipid content in mice: evidence for diet-induced resistance to leptin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Leptin regulation of neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine.org [endocrine.org]
- 12. Role of leptin in energy homeostasis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 16. Tissue-Specific Effects of Leptin on Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypothalamic leptin regulation of energy homeostasis and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leptin and the CNS Control of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Leptin as a Modulator of Neuroendocrine Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Leptin inhibition of the hypothalamic-pituitary-adrenal axis in response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of leptin in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Leptin and the immune system: how nutritional status influences the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Obesity, Fat Mass and Immune System: Role for Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The Role of the Adipokine Leptin in Immune Cell Function in Health and Disease [frontiersin.org]
- 28. utoledo.edu [utoledo.edu]
- 29. ahajournals.org [ahajournals.org]
- 30. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Evaluation of leptin treatment on maintenance of body weight loss in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 34. benchchem.com [benchchem.com]
- 35. Western blotting of hypothalamic proteins [protocols.io]
- 36. researchgate.net [researchgate.net]
- 37. raybiotech.com [raybiotech.com]
- 38. Mouse Leptin ELISA Kit (KMC2281) - Invitrogen [thermofisher.com]
The Role of Leptin in Regulating Food Intake in Mice: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Abstract
Leptin, a 16 kDa adipocyte-derived hormone, is a cornerstone of energy homeostasis, acting as a critical signaling molecule that informs the central nervous system of the body's energy stores. In mice, as in humans, leptin's primary role is to suppress food intake and promote energy expenditure. This is achieved through its action on specific neuronal populations within the hypothalamus. This technical guide provides an in-depth overview of the molecular mechanisms, key neuronal circuits, and established experimental protocols for studying leptin's anorexigenic effects in murine models. It includes a summary of quantitative data from key studies, detailed methodologies for common experimental procedures, and visualizations of the critical signaling and neuronal pathways involved.
Leptin Signaling Pathways
Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), a member of the class I cytokine receptor family. LepRb is highly expressed in several hypothalamic nuclei crucial for energy balance.[1] Upon leptin binding, LepRb dimerizes and activates a cascade of intracellular signaling pathways, the most critical of which is the Janus kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[2][3]
The Canonical JAK2-STAT3 Pathway
The JAK2-STAT3 pathway is considered the principal mediator of leptin's anorexigenic effects.[1][2]
-
Activation: Leptin binding induces a conformational change in LepRb, leading to the trans-phosphorylation and activation of receptor-associated JAK2.[3]
-
STAT3 Recruitment and Phosphorylation: Activated JAK2 phosphorylates key tyrosine residues on the intracellular domain of LepRb, notably Tyr1138. This phosphorylated residue serves as a docking site for the STAT3 transcription factor.[2]
-
Dimerization and Nuclear Translocation: Once docked, STAT3 is phosphorylated by JAK2. Phosphorylated STAT3 (pSTAT3) then dimerizes and translocates to the nucleus.[1]
-
Gene Transcription: In the nucleus, pSTAT3 dimers bind to the promoter regions of target genes, modulating their transcription. Key target genes include Pro-opiomelanocortin (POMC), which is upregulated to promote satiety, and Agouti-related peptide (AgRP), which is downregulated to reduce hunger signals.[1][2]
A negative feedback loop is established by the pSTAT3-mediated transcription of Suppressor of cytokine signaling 3 (SOCS3), which can bind to LepRb and inhibit JAK2 activity, thus attenuating the leptin signal.[1][2]
Figure 1: The canonical JAK2-STAT3 signaling pathway activated by leptin.
Other Key Signaling Pathways
While JAK2-STAT3 is primary, other pathways are involved in mediating leptin's effects.[2][4]
-
PI3K-Akt-FoxO1 Pathway: Leptin can also activate Phosphoinositide 3-kinase (PI3K) signaling. This pathway is involved in modulating neuronal excitability and gene expression. Activation of PI3K leads to the phosphorylation of protein kinase B (Akt), which in turn phosphorylates and inhibits the transcription factor FoxO1. Inhibition of FoxO1 is important for the regulation of both POMC and AgRP expression.[2]
-
SHP2-ERK Pathway: The tyrosine phosphatase SHP2 can also be recruited to the activated LepRb, leading to the activation of the Ras-MAPK/ERK (extracellular signal-regulated kinase) cascade. This pathway is thought to influence neuronal plasticity and thermogenesis.[2][3]
Figure 2: Key alternative leptin signaling pathways (PI3K and ERK).
Hypothalamic Neuronal Circuits in Food Intake Regulation
Leptin's regulation of food intake is orchestrated by its action on distinct, interconnected neuronal populations primarily within the arcuate nucleus (ARC) of the hypothalamus.[3][5]
-
Anorexigenic POMC Neurons: Leptin stimulates POMC neurons. These neurons synthesize pro-opiomelanocortin, which is cleaved to produce α-melanocyte-stimulating hormone (α-MSH). α-MSH acts on melanocortin receptors (MC3R/MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to produce a powerful satiety signal.[3]
-
Orexigenic AgRP/NPY Neurons: Conversely, leptin inhibits a separate population of ARC neurons that co-express Agouti-related peptide (AgRP) and Neuropeptide Y (NPY). NPY is a potent appetite stimulant, while AgRP is an inverse agonist of melanocortin receptors, blocking the anorexigenic signal of α-MSH. By inhibiting these neurons, leptin effectively "removes the brake" on satiety and suppresses hunger signals.[2]
These first-order ARC neurons project to second-order neurons in other hypothalamic areas, including the ventromedial hypothalamus (VMH), dorsomedial hypothalamus (DMH), and lateral hypothalamus (LH), to integrate metabolic information and coordinate the appropriate feeding behavior and energy expenditure response.[5]
Figure 3: Core hypothalamic circuits for leptin-mediated food intake control.
Quantitative Data on Leptin's Effects
The most profound effects of leptin administration are observed in leptin-deficient ob/ob mice, which are hyperphagic and morbidly obese. Studies involving the continuous infusion of leptin provide clear dose-dependent effects on food intake and body weight.
Table 1: Effect of 7-Day Continuous Leptin Infusion on Daily Food Intake in Lean and ob/ob Mice
| Leptin Dose (μ g/day ) | Mean Daily Food Intake - ob/ob Mice ( g/day ) | % Change from Control | Mean Daily Food Intake - Lean Mice ( g/day ) | % Change from Control |
|---|---|---|---|---|
| 0 (Control) | ~6.0 | - | ~3.5 | - |
| 1 | ~5.0 | -16.7% | No Significant Effect | - |
| 2 | ~3.5 | -41.7% | No Significant Effect | - |
| 5 | ~2.0 | -66.7% | No Significant Effect | - |
| 10 | ~1.2 | -80.0% | Transient Reduction | ~ -20% (Days 1-2) |
| 42 | ~1.2 | -80.0% | Transient Reduction | ~ -25% (Days 1-2) |
Data are approximated from graphical representations in Harris et al. (1998).[6][7][8]
Table 2: Effect of 7-Day Continuous Leptin Infusion on Body Weight in Lean and ob/ob Mice
| Leptin Dose (μ g/day ) | Body Weight Change - ob/ob Mice | Body Weight Change - Lean Mice |
|---|---|---|
| 0 (Control) | Continued Gain | Normal Gain |
| 1 | Continued Gain (no significant difference from control) | No Significant Effect |
| 2 | Weight Loss / Plateau | No Significant Effect |
| 5 | Significant Weight Loss | No Significant Effect |
| 10 | Continuous, Significant Weight Loss | Significant Weight Loss |
| 42 | Continuous, Significant Weight Loss | Significant Weight Loss |
Data are summarized from Harris et al. (1998).[6][7][8]
Experimental Protocols
Standardized protocols are essential for reproducibility in studying leptin's effects. Below are detailed methodologies for key experimental procedures.
Leptin Administration
Recombinant mouse or human leptin is typically used. It should be dissolved in a sterile vehicle such as phosphate-buffered saline (PBS) or saline.
This method is used for acute administration to assess rapid-onset effects.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck with the non-dominant hand. The abdomen should be exposed and slightly tilted downwards.[9]
-
Injection Site: Mentally divide the lower abdomen into four quadrants. The target for injection is the lower right or left quadrant to avoid injuring the cecum, bladder, or liver.[9]
-
Injection: Using a 27-30 gauge needle, insert the needle bevel-up at a 30-45° angle into the identified quadrant. Gently aspirate to ensure no fluid (blood or urine) is drawn, confirming correct placement in the peritoneal cavity.
-
Administration: Slowly inject the leptin solution (e.g., 1-5 mg/kg body weight) in a volume of approximately 0.01 mL/g body weight.[10] Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
This method is ideal for chronic studies, avoiding the stress of repeated injections and providing stable plasma leptin levels.
-
Pump Preparation: Under sterile conditions, fill an Alzet osmotic minipump (e.g., Model 1007D or 2002) with the desired concentration of leptin solution according to the manufacturer's instructions.[7][11] For subcutaneous implantation, priming the pump by incubating it in sterile saline at 37°C for several hours is recommended to ensure immediate delivery upon implantation.[12]
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane. Administer a pre-operative analgesic (e.g., buprenorphine, 0.1 mg/kg) subcutaneously.[13]
-
Surgical Procedure (Subcutaneous):
-
Shave the dorsal region between the scapulae and disinfect the skin.
-
Make a small mid-scapular incision through the skin.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.[14]
-
Insert the filled pump, delivery portal first, into the pocket.
-
Close the incision with wound clips or sutures.[11]
-
-
Surgical Procedure (Intraperitoneal):
-
Shave and disinfect the skin over the lower abdomen.
-
Make a small midline skin incision. Carefully incise the underlying peritoneal wall along the linea alba.[11]
-
Insert the pump, delivery portal first, into the peritoneal cavity.
-
Close the peritoneal wall with absorbable sutures and the skin with wound clips or sutures.[14]
-
-
Post-Operative Care: Monitor the animal's recovery on a heating pad. Provide post-operative analgesia as required and monitor the surgical site daily. Allow 48 hours for recovery before beginning experimental measurements.[11]
Measurement of Food Intake and Energy Expenditure
Indirect calorimetry is the gold standard for simultaneously measuring energy expenditure (EE), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[15]
-
System Setup: Utilize a comprehensive system such as the TSE LabMaster or Columbus Instruments CLAMS. Calibrate the O₂ and CO₂ gas analyzers according to the manufacturer's guidelines before each experiment.[16]
-
Acclimation: Individually house mice in the metabolic cages for at least 24-48 hours to acclimate to the new environment. This minimizes stress-induced artifacts in the data.[17]
-
Data Acquisition: Set the system to record O₂ consumption (VO₂) and CO₂ production (VCO₂) at regular intervals (e.g., every 15-30 minutes) over a period of several days.[16] Food and water consumption are measured by sensitive balances, and activity is monitored via infrared beam breaks.
-
Data Analysis:
-
Energy Expenditure (EE): Calculate EE using the Weir formula or a simplified version: EE (kcal/hr) = (3.815 + 1.232 × RER) × VO₂.[16][18]
-
Respiratory Exchange Ratio (RER): Calculate RER as the ratio of VCO₂ / VO₂. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[16]
-
Normalization: To account for differences in body size, analyze EE data using Analysis of Covariance (ANCOVA) with body mass and/or lean body mass as covariates. This is the statistically preferred method over simple ratio-based normalization.[16]
-
Assessment of Neuronal Activation
The protein c-Fos is an immediate-early gene product and is widely used as a marker for recent neuronal activation.
-
Leptin Treatment and Perfusion: Administer leptin (e.g., via IP injection). At the peak time for c-Fos expression (typically 90-120 minutes post-stimulation), deeply anesthetize the mouse.[19]
-
Tissue Fixation: Perform transcardial perfusion, first with saline to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate buffer to fix the tissue.[10][19]
-
Brain Extraction and Sectioning: Dissect the brain and post-fix it in 4% PFA overnight. Transfer to a cryoprotectant solution (e.g., 30% sucrose). Cut 30-40 µm coronal sections of the hypothalamus using a cryostat or vibratome.[10]
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
Wash, then incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown nuclear stain in activated neurons.[20]
-
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the hypothalamic nuclei of interest using a light microscope and quantify the number of c-Fos-positive cells per section.
References
- 1. Leptin signalling pathways in hypothalamic neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Leptin signalling pathways in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Role of leptin in the regulation of food intake in fasted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. protocols.io [protocols.io]
- 13. efashare.b-cdn.net [efashare.b-cdn.net]
- 14. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 15. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dc.etsu.edu [dc.etsu.edu]
The Discovery of Leptin Resistance in Mouse Models of Obesity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the pivotal discovery of leptin resistance, a cornerstone concept in obesity research. We will delve into the core experimental frameworks using mouse models, present key quantitative data, and detail the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases and those involved in the development of novel anti-obesity therapeutics.
Introduction: The Advent of Leptin and the Paradox of Resistance
The discovery of the ob gene and its protein product, leptin, in 1994 revolutionized the understanding of energy homeostasis.[1] Initial studies on genetically obese ob/ob mice, which lack functional leptin, demonstrated that administration of recombinant leptin led to dramatic reductions in food intake, increased energy expenditure, and profound weight loss.[1][2] This identified leptin as a key adipokine that signals the status of energy stores to the brain, primarily the hypothalamus, to regulate appetite and body weight.[3][4][5]
However, the initial excitement for leptin as a universal anti-obesity therapy was tempered by the observation that most obese humans and diet-induced obese (DIO) rodents exhibit high circulating levels of leptin, a state known as hyperleptinemia.[1][6] This paradoxical finding gave rise to the concept of "leptin resistance," a state where the brain, despite high leptin levels, fails to receive or respond to the leptin signal, leading to a persistent state of perceived starvation and continued energy storage.[1][6]
Mouse models, particularly the diet-induced obese (DIO) mouse, have been instrumental in dissecting the mechanisms of leptin resistance.[7][8][9] These models recapitulate the key features of human obesity, including the development of hyperleptinemia and a blunted response to exogenous leptin.[7][8]
Quantitative Data from Key Mouse Model Experiments
The following tables summarize the quantitative data from seminal studies on diet-induced leptin resistance in mice. These data illustrate the progressive development of obesity, hyperleptinemia, and the subsequent failure to respond to leptin administration.
Table 1: Progressive Effects of High-Fat Diet (HFD) on C57BL/6J Mice
| Duration on Diet | Parameter | Low-Fat Diet (LFD) Group | High-Fat Diet (HFD) Group | Fold Change (HFD vs. LFD) |
| 1 Week | Body Weight Gain | + ~2-3% | + ~5.2% | ~1.7-2.6x |
| Adipose Tissue Mass | Baseline | + ~6.7% | - | |
| Plasma Leptin | Baseline | + ~18% | - | |
| 8 Weeks | Body Weight Gain | + ~5-7% | + ~11.4% | ~1.6-2.3x |
| Adipose Tissue Mass | + ~20-30% | + ~68.1% | ~2.3-3.4x | |
| Plasma Leptin | + ~100-150% | + ~223% | ~1.5-2.2x | |
| 19 Weeks | Body Weight | ~30g | ~40-45g | ~1.3-1.5x |
| Adipose Tissue Mass | + ~50-70% | + ~141% | ~2.0-2.8x | |
| Plasma Leptin | ~5-10 ng/mL | ~40-50 ng/mL | ~4.6-8.0x |
Data compiled from representative studies.[8][9] Actual values can vary based on specific experimental conditions.
Table 2: Response to Exogenous Leptin Administration in Lean vs. Diet-Induced Obese (DIO) Mice
| Mouse Model | Leptin Administration | Change in Food Intake | Change in Body Weight | Hypothalamic pSTAT3 Activation |
| Lean (Chow-fed) | i.p. (2 mg/kg) | ↓ (~20-30%) | ↓ (~5-10%) | Robust increase |
| i.c.v. (0.5 µg) | ↓ (~25-35%) | ↓ (~8-12%) | Strong increase | |
| Early-phase DIO (4 weeks HFD) | i.p. (2 mg/kg) | ↓ (~15-25%) | ↓ (~4-8%) | Moderate increase |
| Established DIO (16+ weeks HFD) | i.p. (2-5 mg/kg) | No significant change | No significant change | Blunted or absent |
| i.c.v. (0.5 µg) | ↓ (~10-15%) | ↓ (~2-5%) | Reduced but present |
i.p. = intraperitoneal; i.c.v. = intracerebroventricular. Data are illustrative of typical findings in the literature.[7][9][10]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to establish and characterize leptin resistance in mouse models.
Diet-Induced Obesity (DIO) Protocol
This protocol describes the induction of obesity and leptin resistance in mice through chronic exposure to a high-fat diet.
-
Animal Model: C57BL/6J male mice, 3-4 weeks of age at the start of the diet.
-
Housing: Mice are housed individually or in small groups in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diets:
-
Control (Low-Fat Diet): Standard chow with 10% kcal from fat.
-
High-Fat Diet (HFD): Diet with 45% or 60% kcal from fat (typically lard or milk fat), 35% from carbohydrates, and 20% from protein.
-
-
Procedure:
-
After a one-week acclimation period on standard chow, mice are randomly assigned to either the LFD or HFD group.
-
Body weight and food intake are monitored weekly for the duration of the study (typically 12-20 weeks).
-
At designated time points (e.g., 4, 8, 16 weeks), subgroups of mice are used for leptin sensitivity testing or tissue collection.
-
-
Expected Outcome: HFD-fed mice will exhibit significantly greater weight gain, increased adiposity, and elevated circulating leptin levels compared to LFD-fed mice, particularly after 8 weeks.[8][9]
Leptin Sensitivity Testing
This protocol assesses the physiological response to exogenous leptin.
-
Reagents: Recombinant mouse leptin, sterile phosphate-buffered saline (PBS).
-
Procedure (Intraperitoneal - i.p. - Administration):
-
Mice (both LFD and HFD) are fasted for 4-6 hours.
-
A baseline body weight is recorded.
-
Mice are injected i.p. with either vehicle (PBS) or leptin at a dose ranging from 1-5 mg/kg body weight.
-
Food is returned, and food intake and body weight are measured at regular intervals (e.g., 24, 48, 72 hours) post-injection.
-
-
Procedure (Intracerebroventricular - i.c.v. - Administration):
-
Mice are surgically implanted with a cannula into the lateral or third ventricle of the brain.
-
After a recovery period, conscious and freely moving mice are injected with either vehicle or leptin (typically 0.5-2 µg) directly into the ventricle.
-
Food intake and body weight are monitored as described for i.p. administration.
-
-
Expected Outcome: Lean, LFD-fed mice will show a significant reduction in food intake and body weight in response to leptin.[7] In contrast, DIO mice will exhibit a blunted or absent response to i.p. leptin, but may show a partial response to i.c.v. leptin, suggesting a component of impaired leptin transport across the blood-brain barrier.[7]
Measurement of Serum Leptin by ELISA
This protocol quantifies circulating leptin levels.
-
Sample Collection: Blood is collected from mice via cardiac puncture or retro-orbital sinus sampling. The blood is allowed to clot, and serum is separated by centrifugation.
-
Assay: A commercially available mouse leptin ELISA kit is used.
-
Procedure (General Steps):
-
Serum samples and standards are added to a microplate pre-coated with an anti-leptin antibody.
-
After incubation, a biotin-conjugated anti-leptin antibody is added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is stopped.
-
The optical density is measured at 450 nm, and leptin concentrations are calculated based on the standard curve.
-
-
Expected Outcome: Serum leptin levels will be significantly higher in HFD-fed mice compared to LFD-fed mice and will correlate with adiposity.[8][9]
Assessment of Hypothalamic Leptin Signaling by Western Blot for pSTAT3
This protocol measures the activation of a key downstream signaling molecule in the leptin pathway.
-
Tissue Collection:
-
Mice are administered leptin (i.p. or i.c.v.) or vehicle.
-
At a peak signaling time point (typically 30-45 minutes post-injection), mice are euthanized, and the hypothalamus is rapidly dissected and frozen.
-
-
Procedure:
-
Hypothalamic tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed for total STAT3 as a loading control.
-
-
Expected Outcome: Leptin administration will induce a robust increase in the pSTAT3/total STAT3 ratio in the hypothalamus of lean mice. This response will be significantly attenuated in DIO mice, providing direct molecular evidence of leptin resistance.[7][11]
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the leptin signaling pathway and the experimental workflow for studying leptin resistance.
Leptin Signaling Pathway
Caption: The JAK-STAT signaling pathway activated by leptin.
Experimental Workflow for Inducing and Confirming Leptin Resistance
Caption: Workflow for diet-induced obesity and leptin resistance studies.
Conclusion
The discovery of leptin resistance in mouse models of obesity has been a critical advancement in metabolic research. The experimental frameworks detailed in this guide, particularly the use of diet-induced obese mice, have provided invaluable insights into the pathophysiology of obesity. These models have demonstrated that obesity is often characterized by an impaired central nervous system response to leptin, rather than a simple deficiency of the hormone. The molecular and physiological readouts, such as hypothalamic pSTAT3 levels and whole-body metabolic responses, remain the gold standard for assessing leptin sensitivity. A thorough understanding of these foundational models and methodologies is essential for researchers and drug development professionals aiming to develop effective therapies that can overcome leptin resistance and treat obesity.
References
- 1. alpco.com [alpco.com]
- 2. raybiotech.com [raybiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Evaluation of leptin treatment on maintenance of body weight loss in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two defects contribute to hypothalamic leptin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Diet Induced Obese Mice Are Leptin Insufficient After Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Obese Phenotype: An In-Depth Technical Guide to the Initial Characterization of the Leptin-Deficient (ob/ob) Mouse
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the leptin-deficient (ob/ob) mouse, a pivotal model in obesity and type 2 diabetes research. The discovery of this mutant mouse in 1949 at the Jackson Laboratory and the subsequent identification of the mutated obese (ob) gene, which encodes the hormone leptin, have revolutionized our understanding of energy homeostasis. This document summarizes the key phenotypic traits, details the experimental protocols used for their characterization, and visualizes the underlying biological pathways.
Core Phenotypic Characterization
The ob/ob mouse presents a distinct and severe obese phenotype that becomes apparent as early as four weeks of age. This is primarily driven by a mutation in the leptin gene, leading to a complete absence of this critical satiety hormone. The resulting phenotype is a complex interplay of metabolic dysfunctions.
Quantitative Phenotypic Data
The following tables summarize the key quantitative differences observed between ob/ob mice and their wild-type (WT) littermates. These data highlight the profound impact of leptin deficiency on various physiological parameters.
Table 1: Body Weight and Composition
| Parameter | Genotype | Age (weeks) | Male | Female |
| Body Weight (g) | ob/ob | 8 | ~45 g | ~40 g |
| WT | 8 | ~25 g | ~20 g | |
| ob/ob | 20 | >60 g | >50 g | |
| WT | 20 | ~30 g | ~25 g | |
| Fat Mass (%) | ob/ob | 12 | ~50% | ~55% |
| WT | 12 | ~15% | ~20% | |
| Lean Mass (%) | ob/ob | 12 | ~45% | ~40% |
| WT | 12 | ~80% | ~75% |
Table 2: Food and Water Intake
| Parameter | Genotype | Approximate Daily Intake |
| Food Intake ( g/day ) | ob/ob | 6-8 g |
| WT | 3-4 g | |
| Water Intake (mL/day) | ob/ob | 8-10 mL |
| WT | 4-6 mL |
Table 3: Metabolic Parameters
| Parameter | Genotype | Age (weeks) | Value |
| Fasting Blood Glucose (mg/dL) | ob/ob | 8-10 | 200-300 mg/dL |
| WT | 8-10 | 100-150 mg/dL | |
| Fasting Serum Insulin (ng/mL) | ob/ob | 8-10 | >50 ng/mL |
| WT | 8-10 | 0.5-2 ng/mL |
Key Experimental Protocols
The characterization of the ob/ob mouse phenotype relies on a suite of standardized experimental procedures to assess metabolic function. Detailed methodologies for three key experiments are provided below.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.
Protocol:
-
Animal Preparation: Fast mice for 6 hours prior to the test, with free access to water. Record the initial body weight.
-
Basal Blood Glucose: Collect a small blood sample (e.g., from the tail vein) to measure basal blood glucose levels (t=0).
-
Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose levels against time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify glucose intolerance.
Hyperinsulinemic-Euglycemic Clamp
This sophisticated technique is the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Protocol:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the mice to recover for 5-7 days.
-
Fasting: Fast the mice overnight (approximately 12-14 hours) before the clamp procedure.
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.
-
Clamp Period:
-
Initiate a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant, euglycemic level (around 120-140 mg/dL).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Steady State: Once a steady state is reached (constant GIR for at least 30 minutes), the GIR is considered a measure of whole-body insulin sensitivity.
-
Tissue-Specific Glucose Uptake: A bolus of a non-metabolizable, radiolabeled glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered to measure glucose uptake in specific tissues.
Indirect Calorimetry
Indirect calorimetry is used to measure energy expenditure and substrate utilization by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
Protocol:
-
Acclimation: Individually house mice in metabolic cages for at least 24 hours to acclimate to the new environment.
-
Data Collection:
-
Continuously monitor VO₂ and VCO₂ over a 24-48 hour period, including both light and dark cycles.
-
Simultaneously measure food and water intake and locomotor activity using integrated sensors.
-
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculate as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.
-
Energy Expenditure (EE): Calculate using the Weir equation: EE (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].
-
-
Data Analysis: Analyze the data to determine differences in energy expenditure, substrate utilization, and activity levels between ob/ob and WT mice throughout the diurnal cycle.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows central to understanding the ob/ob mouse phenotype.
Methodological & Application
Application Notes and Protocols for Recombinant Mouse Leptin Administration
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the administration of recombinant mouse leptin in preclinical studies.
Introduction
Leptin, a 16 kDa hormone predominantly secreted by adipocytes, plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1][2] It exerts its effects by binding to the leptin receptor (Ob-R), which triggers intracellular signaling cascades, most notably the JAK/STAT and PI3K pathways, primarily within the hypothalamus.[3][4][5] The administration of recombinant mouse leptin is a fundamental experimental tool to investigate metabolic disorders such as obesity and diabetes.[1]
Preparation of Recombinant Mouse Leptin for In Vivo Administration
Proper preparation and handling of recombinant mouse leptin are crucial for maintaining its biological activity.
Reconstitution of Lyophilized Leptin:
Lyophilized recombinant mouse leptin should be reconstituted in a sterile buffer. Specific instructions may vary by supplier, but a general protocol is as follows:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[2]
-
Aseptically reconstitute the leptin in sterile, distilled water or a buffer such as 20 mM Tris-HCl, pH 8.0, to a stock concentration of 1-5 mg/mL.[2]
-
For further dilutions, it is recommended to use an aqueous buffer supplemented with a carrier protein like 0.1-1.0% Bovine Serum Albumin (BSA) to enhance stability.[2]
Storage:
-
Lyophilized Protein: Stable for up to a year when stored desiccated at -20°C to -70°C.[1]
-
Reconstituted Stock Solution: Store in working aliquots at -20°C to -70°C to avoid repeated freeze-thaw cycles. It is stable for up to one month at 2-8°C.[1][2][6]
Experimental Protocols
The choice of administration route and dosage depends on the specific research question and mouse model.
Intraperitoneal (IP) Injection
IP injections are a common method for systemic leptin delivery, resulting in a rapid increase in circulating leptin levels.
Protocol:
-
Dilute the reconstituted leptin stock solution to the desired final concentration in sterile phosphate-buffered saline (PBS).
-
Administer the leptin solution via intraperitoneal injection. Injection volumes typically range from 100 to 200 µL.
-
Dosages can vary significantly. A common dose for ob/ob mice is 5 µg of leptin per gram of body weight, administered once daily.[1][2]
-
For dose-response studies, a range of concentrations can be used to assess the physiological effects.
Continuous Infusion via Osmotic Minipumps
This method provides a constant and sustained delivery of leptin, mimicking a more physiological state compared to bolus injections.
Protocol:
-
Acclimatize mice to their housing conditions.
-
Record baseline food intake and body weight for several days.[7]
-
Fill Alzet miniosmotic pumps with the appropriate concentration of recombinant leptin solution according to the manufacturer's instructions.
-
Surgically implant the minipumps into the peritoneal cavity of the mice under anesthesia.[7]
-
Monitor the mice for recovery and continue to measure food intake and body weight daily.
-
Infusion rates can range from 1 to 42 µ g/day depending on the experimental goals.[7][8]
Intracerebroventricular (ICV) Injection
ICV administration delivers leptin directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects at lower doses.
Protocol:
-
Surgically implant a cannula into the third ventricle of the mouse brain under stereotaxic guidance.
-
Allow the mice to recover from surgery.
-
Dissolve recombinant leptin in sterile artificial cerebrospinal fluid (aCSF).
-
Inject a small volume (typically 0.5 µg of leptin) directly into the third ventricle via the implanted cannula.[9]
-
Monitor for changes in food intake and body weight.
Quantitative Data Summary
The following tables summarize the effects of recombinant mouse leptin administration on key metabolic parameters observed in various studies.
Table 1: Effects of Continuous Leptin Infusion in ob/ob and Lean Mice [7][8]
| Parameter | Mouse Strain | Leptin Dose (µ g/day ) | Duration (days) | Outcome |
| Food Intake | ob/ob | 2 | 7 | Reduced |
| ob/ob | 10 | 7 | Maximally reduced (~20% of control) | |
| Lean | 10, 42 | 7 | Transiently suppressed | |
| Body Weight | ob/ob | 2 | 7 | Reduced |
| Lean | 10, 42 | 7 | Transiently reduced | |
| Serum Insulin | ob/ob | 2 | 7 | Reduced |
| ob/ob | 10 | 7 | Normalized | |
| Serum Glucose | ob/ob | All doses | 7 | Reduced |
| Rectal Temp | ob/ob | 10, 42 | 7 | Increased |
Table 2: Effects of Daily Intraperitoneal Leptin Injections in ob/ob Mice [1][2]
| Parameter | Mouse Strain | Leptin Dose (µg/g body weight) | Duration (days) | Outcome |
| Body Weight | ob/ob | 5 | 7-14 | Significantly reduced |
| Food Consumption | ob/ob | 5 | 14 | Significantly reduced |
| Plasma Glucose | ob/ob | 5 | 14 | Significantly reduced |
Visualization of Signaling Pathways and Workflows
Leptin Signaling Pathway
Leptin binding to its receptor (LepRb) activates several downstream signaling cascades, with the JAK2/STAT3 pathway being the most prominent.[3] This leads to the transcription of genes that regulate energy balance.[3]
Caption: Leptin signaling cascade via JAK/STAT and PI3K pathways.
Experimental Workflow for In Vivo Leptin Administration
A generalized workflow for conducting an in vivo study with recombinant mouse leptin is outlined below.
References
- 1. Recombinant Mouse Leptin - Leinco Technologies [leinco.com]
- 2. Mouse Leptin Recombinant Protein (PMP0013) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Mouse Leptin R - Leinco Technologies [leinco.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Comparative Analysis of Intraperitoneal vs. Intracerebroventricular Leptin Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of intraperitoneal (IP) and intracerebroventricular (ICV) leptin administration routes in mice, focusing on their effects on metabolic parameters. This document includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes to guide researchers in selecting the appropriate method for their studies.
Introduction
Leptin, a hormone primarily produced by adipocytes, plays a crucial role in regulating energy homeostasis by signaling satiety to the brain, particularly the hypothalamus. The method of leptin administration is a critical experimental variable that can significantly influence the observed physiological outcomes. Intraperitoneal (IP) injection is a common systemic administration route, while intracerebroventricular (ICV) injection delivers leptin directly to the central nervous system (CNS), bypassing the blood-brain barrier. Understanding the differences in efficacy, dosage, and procedural requirements between these two methods is essential for designing robust experiments to investigate leptin's central effects on metabolism.
Comparative Efficacy and Applications
ICV administration of leptin is significantly more potent in eliciting central effects compared to IP injection. Studies have shown that a much lower dose of leptin administered directly into the cerebral ventricles can induce a more substantial and rapid reduction in food intake and body weight than a significantly higher dose given peripherally.[1][2] For instance, an ICV infusion of leptin at 8 ng/hr can lead to a significant decrease in food intake and a 15% reduction in body weight in mice, a dose that has no effect when administered peripherally.[1] This heightened central efficacy makes ICV injection the preferred method for studying the direct CNS-mediated actions of leptin and for investigating central leptin sensitivity or resistance.
IP injections, while less potent for direct central effects, are valuable for studying the systemic effects of leptin and for protocols where surgical intervention is not desirable. However, supraphysiological doses are often required to achieve a significant central response due to the blood-brain barrier and peripheral clearance.[1] This can sometimes lead to confounding peripheral effects.
The choice between IP and ICV administration depends on the specific research question. To investigate the direct neural circuits and molecular mechanisms of leptin action in the brain, ICV is superior. For studies examining the interplay between peripheral and central leptin signaling or for high-throughput screening, IP injections may be more practical.
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the effects of IP and ICV leptin injections on key metabolic parameters in mice. It is important to note that experimental conditions such as mouse strain, age, diet, and specific leptin dosage can influence the magnitude of the observed effects.
Table 1: Comparison of Effective Doses and Effects on Food Intake and Body Weight
| Administration Route | Typical Dose Range | Effect on Food Intake | Effect on Body Weight | Reference |
| Intraperitoneal (IP) | 1 - 12.5 mg/kg (daily injections) | Significant reduction at higher doses.[1][3] | Significant reduction at higher doses.[1][3] | [1][3] |
| 10 µ g/day (continuous infusion) | Significant reduction.[4] | Significant reduction.[4] | [4] | |
| Intracerebroventricular (ICV) | 0.01 - 1 µg (single injection) | Dose-dependent reduction.[2][5][6] | Dose-dependent reduction.[2][5][6] | [2][5][6] |
| 8 ng/hr (continuous infusion) | Significant reduction.[1] | 15% decrease.[1] | [1] | |
| 0.5 - 2 µg (daily injections) | Significant dose-dependent reduction.[7] | Significant dose-dependent reduction.[7] | [7] |
Table 2: Comparative Effects on Gene Expression and Metabolic Parameters
| Parameter | Intraperitoneal (IP) Leptin | Intracerebroventricular (ICV) Leptin | Reference |
| Hypothalamic Gene Expression | |||
| Pomc (Pro-opiomelanocortin) | Increased Fos-positive nuclei in VMH, DMH, and arcuate nuclei in leptin-sensitive rats.[8] | Increased Fos-positive nuclei in VMH, DMH, and arcuate nuclei in both leptin-sensitive and resistant rats.[8] | [8] |
| Agrp (Agouti-related peptide) | Less pronounced effect compared to ICV. | Potent suppression. | [9] |
| Socs3 (Suppressor of cytokine signaling 3) | Increased expression. | Strong induction, indicating feedback inhibition. | [3] |
| Energy Expenditure | |||
| Thermogenesis | Increased at higher doses.[10] | Dose-dependent increase in energy expenditure.[2] | [2][10] |
| Respiratory Quotient (RQ) | Reduced, indicating a shift towards fat oxidation.[2] | [2] | |
| Glucose Homeostasis | |||
| Blood Glucose | Can improve glucose tolerance.[11] | Rapidly improves glucose homeostasis.[11] | [11] |
| Insulin Sensitivity | Increases hypothalamic insulin sensitivity.[11] | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Leptin Injection in Mice
Materials:
-
Recombinant mouse leptin
-
Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
Insulin syringes (e.g., 28-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Leptin Solution: Reconstitute lyophilized leptin in sterile PBS or saline to the desired stock concentration. Aliquot and store at -20°C or -80°C for long-term storage. On the day of the experiment, thaw an aliquot and dilute it to the final injection concentration with sterile PBS or saline. A typical final volume for IP injection in mice is 100-200 µL.
-
Animal Handling: Acclimatize mice to handling and the injection procedure for several days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before injection to accurately calculate the required dose. A common dosage for IP leptin injection ranges from 1 to 10 mg/kg body weight.[1][3]
-
Injection Procedure:
-
Restrain the mouse securely. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the leptin solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Monitor the mice for any adverse reactions. Measure food intake and body weight at predetermined time points (e.g., 4, 24, 48 hours post-injection).
Protocol 2: Intracerebroventricular (ICV) Leptin Injection in Mice
This protocol involves stereotaxic surgery and requires appropriate institutional animal care and use committee (IACUC) approval and training.
Materials:
-
Stereotaxic apparatus for mice
-
Anesthesia machine with isoflurane
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Internal injector cannula connected to a Hamilton syringe via PE tubing
-
Dental cement or skull screws and acrylic cement
-
Recombinant mouse leptin
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Analgesics and post-operative care supplies
Procedure:
Part A: Surgical Implantation of the Guide Cannula
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-4% for induction, 1-2% for maintenance).[12][13] Shave the fur on the head and clean the surgical area with an antiseptic solution. Place the mouse in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Identification of Bregma: Identify the bregma, the intersection of the sagittal and coronal sutures. This will be the reference point for stereotaxic coordinates.
-
Drilling the Burr Hole: Using the stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle: ~0.3 mm posterior to bregma, 1.0 mm lateral to midline), drill a small hole through the skull.[14]
-
Cannula Implantation: Lower the guide cannula to the predetermined depth (e.g., ~2.5-3.0 mm ventral to the skull surface for the lateral ventricle).[14]
-
Securing the Cannula: Secure the cannula to the skull using dental cement or a combination of skull screws and acrylic cement.
-
Closure and Post-operative Care: Insert the dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer analgesics as per the approved protocol and monitor the mouse closely during recovery on a heating pad. Allow the mouse to recover for at least one week before starting the injections.
Part B: ICV Injection
-
Preparation of Leptin Solution: Dissolve leptin in sterile aCSF to the desired concentration. A typical dose for a single ICV injection ranges from 0.1 to 5 µg in a volume of 1-2 µL.[2][7]
-
Animal Handling and Injection: Gently restrain the mouse. Remove the dummy cannula and insert the internal injector cannula, which is connected to the Hamilton syringe.
-
Infusion: Infuse the leptin solution slowly over 1-2 minutes to avoid a rapid increase in intracranial pressure. Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it.
-
Post-injection: Replace the dummy cannula. Return the mouse to its cage and monitor for any behavioral changes. Measure food intake and body weight at specified time points.
Signaling Pathways and Experimental Workflows
Leptin Signaling in the Hypothalamus
Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), which is highly expressed in hypothalamic neurons. This binding activates several intracellular signaling cascades, with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways being the most critical for regulating energy balance.[15][16]
Caption: Leptin signaling pathway in hypothalamic neurons.
Experimental Workflow: IP vs. ICV Leptin Injection
The following diagram illustrates the key steps and decision points in experimental workflows for both IP and ICV leptin administration.
References
- 1. Physiological response to long-term peripheral and central leptin infusion in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection of leptin increases thermogenesis and mobilizes fat metabolism in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-induced obese mice retain endogenous leptin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of intracerebroventricular leptin administration on food intake, body weight gain and diencephalic nitric oxide synthase activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of central and peripheral injection of leptin on food intake and on brain Fos expression in the Otsuka Long-Evans Tokushima Fatty rat with hyperleptinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Leptin Action in the Dorsomedial Hypothalamus Increases Sympathetic Tone to Brown Adipose Tissue in Spite of Systemic Leptin Resistance | Journal of Neuroscience [jneurosci.org]
- 11. Leptin Rapidly Improves Glucose Homeostasis in Obese Mice by Increasing Hypothalamic Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Standard Protocol for Leptin Dose-Response Study in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting a standard leptin dose-response study in mice. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the leptin signaling pathway.
Introduction
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[1] Understanding the dose-dependent effects of leptin is essential for developing therapeutic strategies for obesity and related metabolic disorders. This application note outlines a standard protocol for a leptin dose-response study in mice, focusing on the use of leptin-deficient ob/ob mice, a common model for studying leptin sensitivity.[2][3]
Experimental Design and Mouse Models
A typical leptin dose-response study involves administering varying doses of leptin to mice and monitoring key physiological and metabolic parameters.
Mouse Models:
-
ob/ob mice: These mice have a mutation in the leptin gene, leading to a lack of functional leptin. They are hyperphagic, obese, and exhibit insulin resistance, making them an excellent model to study the effects of exogenous leptin.[1]
-
Lean wild-type mice: These serve as controls to compare the effects of leptin in a non-obese, leptin-sufficient state.
-
Diet-induced obese (DIO) mice: These mice become obese and develop leptin resistance after being fed a high-fat diet, modeling a common form of human obesity.
Leptin Administration: Leptin can be administered via various routes, including:
-
Intraperitoneal (IP) injections: Suitable for acute or short-term studies.
-
Subcutaneous (SC) injections: Another common route for intermittent dosing.
-
Osmotic pumps: Provide continuous infusion of leptin for chronic studies, mimicking physiological secretion more closely.[2][3]
-
Intracerebroventricular (ICV) administration: To study the central effects of leptin directly in the brain.
Key Parameters to Measure
-
Food Intake and Body Weight: Daily monitoring is crucial to assess the primary effects of leptin on appetite and energy balance.[4]
-
Metabolic Parameters:
-
Blood Glucose: To evaluate the effect on glucose homeostasis.
-
Serum Insulin: To assess insulin sensitivity.
-
-
Body Temperature: Leptin can influence thermogenesis.
-
Gene and Protein Expression: Analysis of hypothalamic tissue can reveal the molecular mechanisms of leptin action, focusing on key signaling molecules like pSTAT3 and SOCS3.
Experimental Protocols
Animal Handling and Acclimation
-
House mice individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
Handle mice regularly to minimize stress-induced variability.
Leptin Administration via Osmotic Pumps
This protocol is based on a 7-day continuous infusion study.[2][3]
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the back or flank.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously. Pumps should be loaded with sterile saline (vehicle) or varying doses of recombinant mouse leptin.
-
Suture the incision and allow the mice to recover on a warming pad.
-
Monitor the mice daily for any signs of distress.
Measurement of Food Intake and Body Weight
-
Measure the body weight of each mouse daily at the same time.
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food and any spillage to calculate the daily food intake.
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 6 hours with free access to water.[5]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.[5]
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.[6]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours with free access to water.[7]
-
Record the baseline blood glucose level (t=0).
-
Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.[8]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[8]
Tissue Collection and Analysis
-
At the end of the study, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the hypothalamus, flash-freeze it in liquid nitrogen, and store it at -80°C for subsequent RNA or protein extraction.[9]
-
RNA Extraction and Gene Expression Analysis:
-
Extract total RNA from the hypothalamus using a suitable kit (e.g., TRIzol).[10]
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the expression of target genes (e.g., Socs3, Pomc, Agrp).
-
-
Protein Extraction and Western Blotting:
-
Homogenize hypothalamic tissue in lysis buffer.[11]
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[12]
-
Probe the membrane with primary antibodies against pSTAT3, total STAT3, and a loading control (e.g., β-actin).[12][13]
-
Incubate with a corresponding secondary antibody and visualize the protein bands.[12]
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of a 7-Day Continuous Leptin Infusion on Food Intake and Body Weight in ob/ob Mice
| Leptin Dose (µ g/day ) | Average Daily Food Intake ( g/day ) | Change in Body Weight (g) |
| 0 (Vehicle) | 6.5 ± 0.3 | +2.1 ± 0.4 |
| 1 | 5.8 ± 0.4 | +1.5 ± 0.3 |
| 2 | 4.2 ± 0.3 | -0.5 ± 0.2 |
| 5 | 3.1 ± 0.2 | -2.8 ± 0.5 |
| 10 | 2.5 ± 0.2 | -4.5 ± 0.6 |
| 42 | 2.4 ± 0.3 | -5.1 ± 0.7 |
Data are presented as mean ± SEM. Data adapted from Harris et al., 1998.[2][3]
Table 2: Effect of a 7-Day Continuous Leptin Infusion on Metabolic Parameters in ob/ob Mice
| Leptin Dose (µ g/day ) | Serum Glucose (mg/dL) | Serum Insulin (ng/mL) | Rectal Temperature (°C) |
| 0 (Vehicle) | 250 ± 20 | 50 ± 5 | 35.5 ± 0.2 |
| 1 | 230 ± 18 | 45 ± 4 | 35.6 ± 0.2 |
| 2 | 180 ± 15 | 30 ± 3 | 36.0 ± 0.3 |
| 5 | 150 ± 12 | 15 ± 2 | 36.5 ± 0.3 |
| 10 | 120 ± 10 | 5 ± 1 | 37.0 ± 0.2 |
| 42 | 110 ± 9 | 4 ± 1 | 37.2 ± 0.2 |
Data are presented as mean ± SEM. Data adapted from Harris et al., 1998.[2][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a leptin dose-response study in mice.
Leptin Signaling Pathway (JAK-STAT)
Caption: Simplified diagram of the leptin JAK-STAT signaling pathway.
References
- 1. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. GTT and fasting insulin [whitelabs.org]
- 9. Protocol to extract actively translated mRNAs from mouse hypothalamus by translating ribosome affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edenrcn.com [edenrcn.com]
- 11. Western blotting of hypothalamic proteins [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Functional Role of Suppressor of Cytokine Signaling 3 Upregulation in Hypothalamic Leptin Resistance and Long-Term Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Leptin Receptor in Mouse Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of the leptin receptor (LepR) in mouse brain tissue. This document includes detailed experimental protocols, a summary of quantitative expression data, and visualizations of key biological and experimental processes.
Introduction
Leptin, a hormone primarily secreted by adipose tissue, plays a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism through its interaction with the leptin receptor (LepR). The long-form of the receptor, LepRb, is the primary signaling-competent isoform in the central nervous system. Understanding the precise localization and expression levels of LepR in different brain regions is crucial for elucidating the mechanisms of leptin action and for the development of therapeutics targeting obesity and related metabolic disorders. Immunohistochemistry is a powerful technique to visualize the distribution of LepR protein in situ.
Data Presentation
Quantitative Distribution of Leptin Receptor-Expressing Neurons in the Mouse Brain
The following table summarizes the relative abundance of leptin receptor-expressing neurons across various regions of the mouse brain, as determined by immunohistochemical and reporter gene expression studies. The quantification is based on cell counts from reporter mouse lines, providing a semi-quantitative and quantitative overview of LepR distribution.
| Brain Region | Subregion | Relative Expression Level | Approximate Number of LepR-Expressing Neurons (per section) | Cell Types |
| Hypothalamus | Arcuate Nucleus (ARC) | Very High | >100 | Neurons[1] |
| Ventromedial Nucleus (VMH) | High | 50-100 | Neurons[1] | |
| Dorsomedial Nucleus (DMH) | Very High | >100 | Neurons[1] | |
| Lateral Hypothalamic Area (LHA) | High | 50-100 | Neurons | |
| Paraventricular Nucleus (PVN) | Low | <20 | Neurons | |
| Midbrain | Ventral Tegmental Area (VTA) | Moderate | 20-50 | Dopaminergic neurons |
| Substantia Nigra (SN) | Moderate | 20-50 | Dopaminergic neurons | |
| Brainstem | Nucleus of the Solitary Tract (NTS) | Moderate | 20-50 | Neurons |
| Dorsal Motor Nucleus of the Vagus (DMV) | Moderate | 20-50 | Neurons | |
| Cortex | Cerebral Cortex | Low | <20 | Neurons (primarily in layer VI) and astrocytes |
| Hippocampus | CA1, CA3, Dentate Gyrus | Low | <20 | Neurons and astrocytes |
| Choroid Plexus | - | High | N/A (dense staining) | Epithelial cells |
Experimental Protocols
Recommended Protocol for Leptin Receptor Immunohistochemistry
This protocol is a synthesis of best practices for chromogenic and fluorescent immunohistochemistry for LepR in mouse brain tissue.
1. Tissue Preparation
-
Perfusion: Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Cut 30-40 µm thick coronal or sagittal sections using a cryostat or a freezing microtome. Store sections in a cryoprotectant solution at -20°C.
2. Immunohistochemical Staining
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended): For some antibodies, heat-induced epitope retrieval can improve signal. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against LepR diluted in blocking buffer overnight at 4°C. (See Antibody Selection section below).
-
Washing: Wash sections three times in PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with an appropriate biotinylated or fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature.
-
Washing: Wash sections three times in PBST for 10 minutes each.
3. Signal Detection
-
For Chromogenic Detection (DAB):
-
Incubate sections in an avidin-biotin complex (ABC) solution for 1 hour at room temperature.
-
Wash three times in PBS.
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Wash thoroughly in PBS.
-
-
For Fluorescent Detection:
-
Mount sections onto slides and coverslip with an anti-fade mounting medium containing DAPI.
-
4. Imaging and Analysis
-
Image stained sections using a bright-field or fluorescence microscope.
-
For quantitative analysis, ensure consistent imaging parameters across all samples. Optical density measurements or cell counting can be performed using software like ImageJ.
Antibody Selection: The choice of a primary antibody is critical for successful IHC. It is highly recommended to use an antibody that has been previously validated for IHC in mouse brain tissue. Some examples include:
-
Rabbit anti-Leptin Receptor antibodies
-
Goat anti-Leptin Receptor antibodies
Always perform a thorough literature search and consult manufacturer datasheets for recommended applications and dilutions.
Visualizations
Leptin Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon leptin binding to its receptor, LepRb, in a neuron.
Caption: Overview of the primary leptin receptor signaling pathways in neurons.
Experimental Workflow for Leptin Receptor Immunohistochemistry
This diagram outlines the key steps in the IHC protocol for detecting LepR in mouse brain tissue.
Caption: Step-by-step experimental workflow for LepR immunohistochemistry.
References
Application Notes and Protocols for Intracerebroventricular Cannulation in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebroventricular (ICV) cannulation is a widely utilized surgical technique in neuroscience research for the direct administration of therapeutic agents, viral vectors, or other substances into the cerebral ventricles of mice. This method bypasses the blood-brain barrier, allowing for the investigation of the central effects of various compounds on brain function and pathology. The following application notes and protocols provide a comprehensive guide to performing ICV cannulation in mice, ensuring procedural success and animal welfare.
Quantitative Data Summary
A summary of key quantitative parameters for ICV cannulation in mice is provided in the tables below for easy reference and comparison.
Table 1: Stereotaxic Coordinates for Lateral Ventricle Cannulation in Adult Mice
| Mouse Strain | Anteroposterior (AP) from Bregma (mm) | Mediolateral (ML) from Midline (mm) | Dorsoventral (DV) from Skull Surface (mm) | Reference |
| C57BL/6J (8-10 weeks) | -0.5 | ±1.0 | -2.3 | [1][2] |
| C57BL/6 (adult) | -0.6 | -1.2 | -2.0 | [3][4] |
| C57BL/6J (6-8 weeks) | -0.6 | ±1.15 | -1.6 (from pial surface) | [5] |
| P301S (4-8 months) | -0.5 | +1.1 | -2.5 to -3.0 | [6] |
| Generic Adult Mouse | +0.3 | -1.0 | -3.0 | [7] |
Note: These coordinates are starting points and may require optimization based on the specific mouse strain, age, and weight. It is recommended to perform a dye test to confirm placement before initiating the main experiment.[2]
Table 2: Infusion Parameters for Intracerebroventricular Administration
| Parameter | Value | Reference |
| Bolus Injection | ||
| Max Volume | ≤ 5 µL | [8] |
| Infusion Rate | 0.5 - 1 µL/min | [1][7] |
| Post-infusion Needle Rest Time | 1-10 min | [1][9] |
| Continuous Infusion (Osmotic Pump) | ||
| Infusion Rate | 0.5 µL/hour | [8] |
Table 3: Cannula Specifications
| Component | Gauge (Mice) | Material | Reference |
| Guide Cannula | 26G | Stainless steel or Teflon® | [8][10] |
| Dummy Cannula | N/A (stylet fits guide) | Plastic cap with metal stylet | [8] |
| Internal/Injector Cannula | 33G | Stainless steel or Teflon® | [8] |
Experimental Protocols
Protocol 1: Surgical Implantation of Guide Cannula
This protocol details the stereotaxic surgery for implanting a guide cannula into the lateral ventricle of a mouse.
Materials:
-
Anesthesia system (e.g., isoflurane)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical drill with fine burr
-
Guide cannula (26-gauge), dummy cannula, and internal cannula (33-gauge)[8]
-
Jeweler's screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, hemostats)
-
Antiseptic solution (e.g., Betadine)
-
Ophthalmic ointment
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).[10] Shave the head and secure the mouse in the stereotaxic frame.[5] Apply ophthalmic ointment to the eyes to prevent drying.[3][4][10]
-
Surgical Site Preparation: Clean the surgical area with an antiseptic solution.[10]
-
Incision: Make a midline incision on the scalp to expose the skull.[10]
-
Leveling the Skull: Identify and clean the bregma and lambda landmarks. Adjust the head position until the dorsal-ventral measurements at bregma and lambda are within 0.1 mm of each other.[2]
-
Drilling: Using the stereotaxic arm, move the drill to the target coordinates (refer to Table 1). Carefully drill a small hole through the skull, being cautious not to damage the underlying brain tissue.[2]
-
Screw Placement: Drill 2-3 additional holes for anchor screws, avoiding major blood vessels. Insert jeweler's screws.[11]
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.[10]
-
Securing the Cannula: Apply a layer of dental cement over the exposed skull, embedding the base of the cannula and the anchor screws.[10]
-
Closure and Recovery: Insert a dummy cannula into the guide cannula to prevent blockage.[10] Suture the scalp incision around the implant.[10] Administer post-operative analgesics and allow the mouse to recover on a heating pad in a clean cage.[10][12]
Protocol 2: Post-Operative Care
Proper post-operative care is crucial for animal welfare and experimental success.
Procedure:
-
Immediate Recovery: Monitor the animal continuously until it is awake and ambulatory.[12] Provide a heat source to prevent hypothermia.[12]
-
Analgesia: Administer analgesics as prescribed for at least 48-72 hours post-surgery.[13]
-
Daily Monitoring: For the first 3-5 days, monitor the animal daily for signs of pain, distress, infection (redness, swelling, discharge), or neurological deficits.[12][14]
-
Hydration and Nutrition: Provide easy access to food and water. Soft or moist food can be offered to encourage eating.[14] Subcutaneous fluids (e.g., sterile Lactated Ringer's solution) can be administered if signs of dehydration are present.[14]
-
Housing: House mice individually to prevent damage to the implant.[8]
-
Suture/Clip Removal: Remove sutures or wound clips 10-14 days after surgery.[12]
-
Recovery Period: Allow a recovery period of at least one week before starting any experimental procedures.[10]
Protocol 3: Intracerebroventricular Injection
This protocol describes the procedure for delivering a substance into the lateral ventricle via the implanted guide cannula.
Materials:
-
Internal/injector cannula (33-gauge)[8]
-
Syringe pump or manual micro-syringe
-
Tubing to connect the syringe to the injector cannula
-
Sterile 70% alcohol wipes
-
The substance to be injected, in sterile solution
Procedure:
-
Animal Restraint: Gently restrain the mouse. This procedure may be performed in awake or anesthetized animals, depending on the experimental design.[3][4]
-
Cannula Preparation: Carefully clean the headcap with a sterile 70% alcohol wipe.[8] Unscrew and remove the dummy cannula.[8]
-
Injector Insertion: Attach the internal/injector cannula to the infusion tubing, which is connected to the syringe. Prime the tubing to ensure no air bubbles are present. Carefully insert the injector cannula into the guide cannula until it is fully seated.[8]
-
Infusion: Infuse the substance at the desired rate and volume (refer to Table 2).
-
Post-Infusion: After the infusion is complete, leave the injector cannula in place for 1-10 minutes to minimize backflow.[1][9]
-
Final Steps: Slowly withdraw the injector cannula and replace it with the dummy cannula.[8] Return the mouse to its home cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Experimental workflow for ICV cannulation in mice.
Caption: Troubleshooting common issues in ICV cannulation.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport | eNeuro [eneuro.org]
- 4. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. iacuc.usc.edu [iacuc.usc.edu]
- 13. research.ucsb.edu [research.ucsb.edu]
- 14. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
Application Note & Protocol: Quantitative PCR for Leptin Gene Expression in Mouse Adipose Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leptin, a hormone primarily synthesized in adipose tissue, plays a crucial role in the regulation of energy balance, metabolism, and neuroendocrine function. The quantification of leptin (Lep) gene expression in mouse adipose tissue is a fundamental technique for researchers investigating metabolic diseases such as obesity and diabetes, as well as those in drug development targeting metabolic pathways. This document provides a detailed protocol for the accurate and reproducible measurement of leptin mRNA levels in mouse adipose tissue using quantitative real-time PCR (qPCR).
Experimental Protocols
1. Adipose Tissue Collection and RNA Extraction
A critical first step is the proper collection and storage of adipose tissue to ensure RNA integrity.
-
Tissue Harvesting: Euthanize the mouse via an approved method. Immediately dissect the desired adipose depot (e.g., epididymal white adipose tissue - eWAT, inguinal white adipose tissue - iWAT, or brown adipose tissue - BAT).
-
Sample Preparation: Place the tissue in a pre-chilled petri dish on ice. Mince the tissue into small pieces using sterile scissors or a scalpel.
-
Homogenization: Weigh approximately 50-100 mg of minced tissue and place it in a 2 mL microcentrifuge tube containing 1 mL of a TRIzol-like reagent and a sterile stainless steel bead. Homogenize the tissue using a bead-beating homogenizer until no visible tissue clumps remain.
-
RNA Isolation: Proceed with RNA isolation following the manufacturer's protocol for the chosen TRIzol-like reagent. This typically involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with ethanol.
-
RNA Quality Control: Resuspend the final RNA pellet in nuclease-free water. Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be assessed via gel electrophoresis or a bioanalyzer to ensure no degradation has occurred.
2. Reverse Transcription (cDNA Synthesis)
The conversion of RNA to complementary DNA (cDNA) is essential for subsequent qPCR analysis.
-
Reaction Setup: In a sterile, nuclease-free PCR tube, combine the following components on ice:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (500 µg/mL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Reaction: Add the following components to the annealed primer/template mixture:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNaseOUT™ Recombinant Ribonuclease Inhibitor
-
1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)
-
-
Incubation: Incubate the reaction at 50°C for 60 minutes.
-
Inactivation: Terminate the reaction by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR)
This protocol utilizes a SYBR Green-based detection method.
-
Primer Design: It is crucial to use validated primers that specifically amplify the target gene. The following table provides an example of validated mouse leptin and reference gene primers.
Gene Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size (bp) Lep TGTGGCTTTGGCCCTATCTTT TCCAAGGCAGGAGGAAGGT 147 Actb GGCTGTATTCCCCTCCATCG CCAGTTGGTAACAATGCCATGT 150 Gapdh AGGTCGGTGTGAACGGATTTG TGTAGACCATGTAGTTGAGGTCA 123 -
qPCR Reaction Setup: Prepare the following reaction mixture in a qPCR-compatible plate or tubes. It is recommended to run all samples in triplicate.
Component Volume (per reaction) Final Concentration 2X SYBR Green qPCR Master Mix 10 µL 1X Forward Primer (10 µM) 0.5 µL 0.5 µM Reverse Primer (10 µM) 0.5 µL 0.5 µM cDNA Template (diluted 1:10) 2 µL - Nuclease-free water 7 µL - Total Volume 20 µL - -
qPCR Cycling Conditions: The following cycling conditions are a general guideline and may need to be optimized for your specific qPCR instrument.
Step Temperature (°C) Time Cycles Initial Denaturation 95 10 min 1 Denaturation 95 15 sec 40 Annealing/Extension 60 60 sec Melt Curve Analysis 60-95 Increment 1
4. Data Analysis
The relative expression of the leptin gene is calculated using the delta-delta Ct (ΔΔCt) method.
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the leptin gene and the Ct value of the reference gene (e.g., Actb or Gapdh).
-
ΔCt = Ct(Lep) - Ct(reference gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt values of the experimental samples to the ΔCt of a control sample.
-
ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Table 1: Sample qPCR Data for Leptin Gene Expression in Adipose Tissue from Lean and Obese (ob/ob) Mice
| Sample Group | Mouse ID | Tissue | Target Gene | Ct (Mean ± SD) | ΔCt (vs. Actb) | ΔΔCt (vs. Lean) | Fold Change (2-ΔΔCt) |
| Lean | 1 | eWAT | Lep | 24.5 ± 0.2 | 4.5 | 0 | 1 |
| Lean | 2 | eWAT | Lep | 24.8 ± 0.1 | 4.8 | 0.3 | 0.81 |
| Lean | 3 | eWAT | Lep | 24.6 ± 0.3 | 4.6 | 0.1 | 0.93 |
| Obese (ob/ob) | 4 | eWAT | Lep | 18.2 ± 0.2 | -1.8 | -6.3 | 88.18 |
| Obese (ob/ob) | 5 | eWAT | Lep | 18.5 ± 0.1 | -1.5 | -6.0 | 64.00 |
| Obese (ob/ob) | 6 | eWAT | Lep | 18.3 ± 0.2 | -1.7 | -6.2 | 79.23 |
| Lean | 1 | eWAT | Actb | 20.0 ± 0.1 | - | - | - |
| Lean | 2 | eWAT | Actb | 20.0 ± 0.2 | - | - | - |
| Lean | 3 | eWAT | Actb | 20.0 ± 0.1 | - | - | - |
| Obese (ob/ob) | 4 | eWAT | Actb | 20.0 ± 0.2 | - | - | - |
| Obese (ob/ob) | 5 | eWAT | Actb | 20.0 ± 0.1 | - | - | - |
| Obese (ob/ob) | 6 | eWAT | Actb | 20.0 ± 0.2 | - | - | - |
Visualizations
Caption: Experimental workflow for leptin gene expression analysis.
Caption: Simplified leptin signaling pathway in the hypothalamus.
Application Notes and Protocols for Western Blot Analysis of Leptin Signaling in Mouse Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of key protein markers in the leptin signaling pathway within the mouse hypothalamus using Western blotting. It includes comprehensive experimental protocols, a summary of expected quantitative changes, and visual diagrams of the signaling cascade and experimental workflow.
Introduction: Leptin Signaling in the Hypothalamus
Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis, primarily acting on neurons within the hypothalamus.[1] Binding of leptin to its long-form receptor (LepRb) on hypothalamic neurons initiates several downstream signaling cascades that control food intake and energy expenditure.[1][2] Dysregulation of these pathways is associated with leptin resistance, a key factor in the pathogenesis of obesity.[3]
The principal signaling pathways activated by leptin include:
-
JAK-STAT Pathway: The canonical pathway where leptin binding leads to the activation of Janus kinase 2 (JAK2), which then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite, such as pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP).[1][2]
-
PI3K-Akt Pathway: Leptin signaling also activates the phosphatidylinositol 3-kinase (PI3K) pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[2] This pathway is implicated in the regulation of glucose homeostasis and neuronal excitability.[4][5]
-
SHP2-ERK Pathway: The tyrosine phosphatase SHP2 is also involved, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a role in the control of energy balance.[2][3]
-
Negative Regulation: The signaling cascade is tightly controlled by negative feedback mechanisms, most notably through the Suppressor of Cytokine Signaling 3 (SOCS3).[2][6] Leptin-induced STAT3 activation increases the transcription of SOCS3, which in turn inhibits JAK2 activity, thus attenuating the leptin signal.[2][6][7]
Western blot analysis is a fundamental technique used to quantify the expression and activation state (via phosphorylation) of these key signaling proteins, providing critical insights into leptin sensitivity and resistance in various physiological and pathological states.
Key Leptin Signaling Proteins for Western Blot Analysis
The following table summarizes the primary target proteins and their phosphorylated (activated) forms commonly analyzed in the mouse hypothalamus.
| Total Protein | Phosphorylated Form | Molecular Weight (approx.) | Function in Pathway |
| STAT3 | p-STAT3 (Tyr705) | ~85-92 kDa | Key transcription factor mediating leptin's effects on gene expression. |
| JAK2 | p-JAK2 (Tyr1007/1008) | ~130 kDa | Receptor-associated kinase that initiates the signaling cascade. |
| Akt (PKB) | p-Akt (Ser473) | ~60 kDa | Mediator of PI3K pathway, involved in glucose metabolism and cell survival. |
| ERK1/2 | p-ERK1/2 (Thr202/Tyr204) | 44 kDa (ERK1), 42 kDa (ERK2) | Component of the MAPK pathway, regulates neuronal function. |
| AMPKα | p-AMPKα (Thr172) | ~62 kDa | Cellular energy sensor; its activity is typically inhibited by leptin.[2] |
| SOCS3 | N/A (Expression Level) | ~25-30 kDa | Negative feedback inhibitor of the JAK-STAT pathway.[6] |
Quantitative Data Summary
The following tables summarize representative quantitative changes in leptin signaling proteins in the mouse hypothalamus following intraperitoneal (i.p.) leptin administration, as measured by Western blot densitometry. Values are presented as fold change relative to vehicle-treated controls.
Table 3.1: Acute Leptin-Induced Protein Phosphorylation
| Protein | Treatment | Fold Change vs. Vehicle | Reference |
| p-STAT3 / Total STAT3 | Leptin (1-3 mg/kg, i.p., 45-60 min) | 2.5 - 4.0 fold increase | [7] |
| p-ERK1/2 / Total ERK1/2 | Leptin (5 µg, i.c.v.) | ~3.4 fold increase | [3] |
| p-Akt / Total Akt | Leptin (1 mg/kg, i.p., 30 min) | ~1.5 - 2.0 fold increase | [4] |
Table 3.2: Expression of Regulatory Proteins
| Protein | Treatment | Fold Change vs. Vehicle | Reference |
| SOCS3 Expression | Leptin (3.5 mg/kg, i.p., 5 hours) | ~2.0 - 2.5 fold increase | [8] |
| p-AMPKα / Total AMPKα | Leptin (i.c.v.) | ~0.5 fold decrease (inhibition) | [9][10] |
Note: Experimental conditions (e.g., mouse strain, age, diet, leptin dose, and time point of analysis) can significantly impact the magnitude of the observed changes.
Visualizing the Pathway and Workflow
Leptin Signaling Pathway in a Hypothalamic Neuron
Caption: Leptin signaling pathways in a hypothalamic neuron.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocols
This section outlines a standard protocol for performing Western blot analysis on mouse hypothalamic tissue.
Reagents and Materials
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer: 2x Laemmli buffer containing SDS and β-mercaptoethanol.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phosphoprotein detection to reduce background.
-
Primary Antibodies: Specific antibodies for total and phosphorylated forms of target proteins (see Table 2.0).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Protein Assay Kit: BCA or Bradford protein assay kit.
Protocol
Step 1: Hypothalamus Tissue Extraction
-
Anesthetize the mouse according to approved institutional animal care guidelines.
-
Perform transcardial perfusion with ice-cold 0.9% saline to remove blood from the brain.
-
Rapidly dissect the brain and place it in an ice-cold brain matrix.
-
Isolate the hypothalamus using anatomical landmarks.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
Step 2: Protein Lysate Preparation
-
Place the frozen hypothalamus tissue in a pre-chilled tube.
-
Add 150-200 µL of ice-cold RIPA buffer (with inhibitors) per hypothalamus.
-
Homogenize the tissue using a sonicator or a mechanical homogenizer on ice.
-
Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction, into a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer’s instructions.
-
Based on the concentrations, calculate the volume needed for equal protein loading (typically 20-40 µg per lane).
Step 4: SDS-PAGE
-
Dilute the protein lysates with 2x Laemmli sample buffer to a final 1x concentration.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of a 4-12% gradient or a 10% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
Step 5: Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich).
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system (e.g., 100 V for 60-90 minutes at 4°C for wet transfer).
Step 6: Immunodetection
-
Following transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-pSTAT3) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilution should be determined empirically (e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Step 7: Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer’s protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To analyze protein activation, normalize the densitometry value of the phosphorylated protein band to the value of the corresponding total protein band. For expression analysis, normalize to a housekeeping protein like β-actin or GAPDH.
Step 8: Stripping and Re-probing (Optional)
-
To detect another protein on the same membrane (e.g., total STAT3 after probing for p-STAT3), the membrane can be stripped using a mild or harsh stripping buffer.
-
After stripping, wash the membrane, re-block, and proceed with the immunodetection protocol from Step 6 with the next primary antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypothalamic PKA regulates leptin sensitivity and adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Modulation of AgRP-neuronal function by SOCS3 as an initiating event in diet-induced hypothalamic leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Role of Suppressor of Cytokine Signaling 3 Upregulation in Hypothalamic Leptin Resistance and Long-Term Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Central Exercise Action Increases the AMPK and mTOR Response to Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Leptin Resistance in Diet-Induced Obese C57BL/6J Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with diet-induced obese (DIO) C57BL/6J mice to overcome leptin resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C57BL/6J mice on a high-fat diet (HFD) are not gaining weight uniformly. What could be the issue?
A1: Variability in weight gain is a common issue. Consider the following factors:
-
Diet Composition: Ensure the high-fat diet is from a reputable supplier and the pellet composition is consistent. Diets with 45% to 60% kcal from fat are standard for inducing obesity and leptin resistance in C57BL/6J mice.[1][2][3]
-
Age of Mice: Start the high-fat diet on young adult mice (e.g., 4-6 weeks old) for more robust and consistent weight gain.[3][4]
-
Housing Conditions: House mice in a temperature-controlled environment (22-23°C).[5] Variations in cage density can also affect stress levels and feeding behavior.
-
Genetic Drift: C57BL/6J substrains can have minor genetic differences. Ensure all mice are from the same source and substrain.
Q2: I'm administering exogenous leptin, but I'm not seeing a significant reduction in food intake or body weight in my DIO mice. How can I confirm they are leptin resistant?
A2: This is the classic phenotype of leptin resistance. To confirm:
-
Peripheral vs. Central Administration: Test both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) leptin administration. Mice may become resistant to peripheral leptin first, while still responding to centrally administered leptin.[3][5] After prolonged HFD (e.g., 19 weeks), resistance to even high doses of central leptin can develop.[3][4]
-
Molecular Confirmation: Assess the phosphorylation of STAT3 (pSTAT3) in the hypothalamus 15-30 minutes after leptin injection.[6] A blunted pSTAT3 response in DIO mice compared to lean controls is a key indicator of leptin resistance at the cellular level.[7]
-
Dose and Timing: Ensure you are using an effective dose. For i.p. injections, doses around 2 µg/g of body weight are often used.[3] For i.c.v. injections, doses can range from 0.1 to 2 µg per mouse.[3][5] Measure food intake at multiple time points (e.g., 2, 4, and 24 hours) post-injection.[1]
Q3: I'm trying to reverse leptin resistance with a combination therapy (e.g., leptin + GLP-1 agonist), but the effect is minimal. What could be going wrong?
A3: The success of combination therapies can depend on several factors:
-
Initial Weight Loss: Some combination therapies, like leptin with exendin-4 or FGF21, are more effective after an initial body weight loss of around 30% is achieved.[8] This initial weight loss may be necessary to reduce the hyperleptinemia and inflammation that contribute to resistance.
-
Caloric Restriction vs. Pharmacotherapy: Weight loss induced by caloric restriction alone may not be sufficient to restore leptin sensitivity, as it can trigger counter-regulatory responses in the hypothalamus (e.g., increased AgRP levels).[8][9] Pharmacological agents may be needed to blunt this response.[8]
-
Dosage and Synergy: The doses of both agents in the combination therapy need to be optimized. The goal is to achieve a synergistic effect where one agent helps to restore the signaling pathway for the other. For example, amylin is thought to restore leptin responsiveness in leptin-resistant models.[9][10]
Q4: My attempts to reduce endoplasmic reticulum (ER) stress are not improving leptin sensitivity. How can I troubleshoot this?
A4: ER stress is a key contributor to leptin resistance, often by upregulating protein tyrosine phosphatase 1B (PTP1B).[11][12]
-
Confirmation of ER Stress: First, confirm that your DIO model exhibits hypothalamic ER stress. This can be done by measuring markers like GRP78, CHOP, and the splicing of XBP1 mRNA.
-
Efficacy of Chemical Chaperones: If using chemical chaperones like 4-phenylbutyrate (4-PBA) or tauroursodeoxycholic acid (TUDCA), ensure adequate dosage and delivery to the hypothalamus. These agents have been shown to reduce hypothalamic ER stress and improve leptin sensitivity in DIO mice.[10][13]
-
Targeting Downstream Mediators: ER stress can induce leptin resistance through PTP1B, not necessarily SOCS3.[11] Therefore, combining an ER stress reducer with a PTP1B inhibitor might be a more effective strategy.
Q5: I am investigating the role of exercise in restoring leptin sensitivity, but my results are inconsistent.
A5: The effects of exercise can be influenced by the protocol and the metabolic state of the mice.
-
Exercise Protocol: Voluntary wheel running is a common and effective method.[1] Ensure mice have free access to the running wheels. The duration of the exercise intervention is also critical; studies often employ protocols lasting several weeks.[1][14]
-
Independence from Adiposity: Exercise can improve leptin sensitivity independent of major changes in body fat.[1] Therefore, even if you don't see a dramatic weight loss, you should still assess leptin sensitivity through food intake response to exogenous leptin and hypothalamic pSTAT3 levels.
-
Molecular Mechanisms: Exercise has been shown to reduce hypothalamic SOCS3 mRNA expression and increase the activation of STAT3 and AMPK signaling pathways, which can contribute to restoring leptin sensitivity.[10]
Quantitative Data Summary
Table 1: Effect of Exercise on Leptin Sensitivity in HFD-Fed C57BL/6J Mice
| Parameter | Sedentary HFD (SH) | Exercised HFD (EH) | Sedentary Calorie-Restricted (SR) | Reference |
| 2-hr Food Intake post-Leptin | No significant reduction | Significant reduction | Significant reduction | [1] |
| 4-hr Food Intake post-Leptin | No significant reduction | Significant reduction | Significant reduction | [1] |
| 24-hr Food Intake post-Leptin | No significant reduction | Significant reduction | No significant reduction | [1] |
| Plasma Leptin (ng/mL) | High | Reduced vs. SH | N/A | [1] |
| Plasma Insulin (ng/mL) | High | Reduced vs. SH | N/A | [1] |
Table 2: Pharmacological Interventions to Overcome Leptin Resistance
| Intervention | Model | Key Outcomes | Mechanism of Action | Reference |
| Amylin + Leptin | DIO rats | Greater reduction in food intake and body weight compared to monotherapy. | Amylin agonism restores leptin responsiveness. | [9][10] |
| Exendin-4 (GLP-1 Agonist) + Leptin | DIO mice | Enhanced body weight loss; restored leptin responsiveness. | Blunts hypothalamic counter-regulatory response to weight loss. | [8][9][15] |
| Trodusquemine (PTP1B Inhibitor) | DIO mice | Reduced food intake, fat mass, and body weight. | Crosses the BBB and increases STAT3 phosphorylation. | [9] |
| 4-PBA and TUDCA | DIO mice | Reduced food intake and body weight. | Reduce hypothalamic ER stress. | [10][13] |
| Rapamycin | DIO mice | Restored leptin sensitivity, leading to significant fat loss with minimal muscle loss. | Reduces mTOR activity in POMC neurons. | [15] |
Detailed Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity and Leptin Resistance
-
Animal Model: Use male C57BL/6J mice, aged 4-6 weeks at the start of the diet.[3][4]
-
Diet: Provide ad libitum access to a high-fat diet (HFD) containing 45-60% of calories from fat. A common choice is Research Diets D12492 (60% kcal fat).[1] The control group should receive a standard chow or low-fat diet (e.g., 10-13% kcal fat).[1][2]
-
Duration: Feed the mice the respective diets for a minimum of 8-12 weeks to induce a robust obese and leptin-resistant phenotype. Some studies extend this to 19 weeks for severe resistance.[3][4]
-
Monitoring: Monitor body weight and food intake weekly.
-
Confirmation of Leptin Resistance: After the diet period, perform a leptin challenge test as described in Protocol 2.
Protocol 2: Assessment of Central Leptin Sensitivity
-
Animal Preparation: Anesthetize the DIO and control mice and implant a guide cannula directed at the lateral or third ventricle for intracerebroventricular (i.c.v.) injections.[5][16] Allow for a recovery period of at least one week.
-
Acclimation: Individually house the mice and acclimate them to handling and mock injections.
-
Leptin Administration: On the test day, after a brief food deprivation period (e.g., from 7:00 AM to 5:00 PM), perform an i.c.v. injection of either vehicle (e.g., artificial cerebrospinal fluid) or murine leptin (e.g., 0.5-2 µg in a small volume like 0.5-2 µL).[3][5][16]
-
Data Collection:
-
Food Intake: Return food to the cages immediately after injection and measure cumulative food intake at several time points (e.g., 4, 14, 24, and 48 hours).[16]
-
Body Weight: Record body weight at 24 and 48 hours post-injection.[16]
-
Molecular Analysis (Optional): In a separate cohort of mice, euthanize them 30-45 minutes after the leptin injection. Collect the hypothalamus, and process it for Western blot analysis to measure the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3.[6]
-
-
Analysis: Compare the reduction in food intake and body weight, and the increase in pSTAT3 levels, between the leptin- and vehicle-treated groups within both the DIO and control cohorts. A significantly attenuated response in the DIO group indicates central leptin resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Leptin signaling pathway in hypothalamic neurons.
Caption: Workflow for studying leptin resistance reversal.
Caption: Troubleshooting logic for leptin resistance experiments.
References
- 1. Voluntary Exercise Improves High-Fat Diet-Induced Leptin Resistance Independent of Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of gut microbiota affects expression of adiponectin and resistin through modifying DNA methylation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. An acute method to test leptin responsiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Restoration of leptin responsiveness in diet-induced obese mice using an optimized leptin analog in combination with exendin-4 or FGF21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svemonline.org [svemonline.org]
- 11. Endoplasmic reticulum stress induces leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endoplasmic reticulum stress plays a central role in development of leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of obesity and exercise on testicular leptin signal transduction and testosterone biosynthesis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leptin and leptin resistance in obesity: current evidence, mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Recombinant Leptin Dosage for Weight Loss in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing recombinant leptin to induce weight loss in mouse models. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for recombinant leptin in mice?
A1: The optimal starting dose of recombinant leptin can vary significantly depending on the mouse strain, age, sex, and the specific obesity model being used. For leptin-deficient ob/ob mice, which are highly sensitive to exogenous leptin, doses as low as 2 µ g/day administered via continuous infusion have been shown to reduce food intake and body weight.[1][2][3] In contrast, for diet-induced obese (DIO) mice, which often exhibit leptin resistance, higher doses are generally required. Studies have used daily intraperitoneal injections ranging from 1 to 100 mg/kg.[4][5] A common approach in DIO models is to start with a dose around 5 µg of leptin per gram of body weight daily via intraperitoneal injection.[6]
Q2: What is the most effective route of administration for leptin?
A2: The choice of administration route depends on the experimental goals. Continuous infusion via subcutaneous or intraperitoneal osmotic pumps (e.g., Alzet minipumps) provides stable, long-term plasma leptin levels, mimicking physiological secretion more closely than bolus injections.[1][2][3][7][8] This method is often used in dose-response studies.[1][2][3][7] Daily intraperitoneal (IP) or subcutaneous (SC) injections are also common and can be effective, though they result in pulsatile leptin exposure.[4][9][10] For investigating central nervous system effects directly, intracerebroventricular (ICV) administration can be employed to bypass the blood-brain barrier.[9]
Q3: How long should a typical leptin treatment study last?
A3: The duration of a leptin treatment study depends on the specific research question. Short-term studies of 7 to 14 days are often sufficient to observe significant effects on food intake, body weight, and various metabolic parameters.[1][8][9] Longer-term studies, lasting 33 days or more, may be necessary to assess sustained weight loss, changes in body composition, and the potential development of tolerance or resistance.[4][5]
Q4: Why are my mice not responding to leptin treatment?
A4: Lack of response to leptin, or leptin resistance, is a common challenge, particularly in models of diet-induced obesity. Several factors can contribute to this:
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High-Fat Diet: Prolonged exposure to a high-fat diet is a primary driver of leptin resistance.[11][12]
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Hyperleptinemia: Chronically elevated endogenous leptin levels can downregulate leptin receptor signaling.
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Sex and Genetics: The development of leptin resistance can be influenced by the sex and genetic background of the mice.[11] For instance, male mice may develop resistance more readily than females on a high-fat diet.[11]
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Impaired Blood-Brain Barrier Transport: In some cases of DIO, the transport of leptin from the periphery into the brain is impaired.[12]
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Intracellular Signaling Defects: Leptin resistance can also arise from defects in the intracellular signaling cascade downstream of the leptin receptor, such as increased expression of negative regulators like SOCS3.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant weight loss observed. | Inadequate dosage. | Increase the dose of leptin, especially in diet-induced obesity models which may require pharmacological doses.[4] |
| Leptin resistance. | Confirm leptin resistance by testing a range of doses. Consider switching to a different mouse model or investigating strategies to restore leptin sensitivity. Recent research suggests that mTOR inhibitors like rapamycin may reverse leptin resistance. | |
| Improper leptin handling or storage. | Ensure recombinant leptin is stored and reconstituted according to the manufacturer's instructions to maintain its bioactivity. | |
| High variability in response between animals. | Differences in individual leptin sensitivity. | Increase the sample size per group to ensure statistical power. Stratify animals by baseline body weight before assigning them to treatment groups. |
| Inconsistent administration. | Ensure precise and consistent administration techniques, whether by injection or surgical implantation of osmotic pumps. | |
| Transient effect on food intake and body weight. | Development of tolerance. | This can occur with continuous high-dose administration. Consider intermittent dosing schedules or combination therapies. |
| Compensatory mechanisms. | The body may adapt to reduced food intake by lowering energy expenditure. Measure metabolic rate to assess for this. | |
| Unexpected adverse effects. | Pharmacological side effects at high doses. | Reduce the dosage or consider a different administration route. Monitor animals closely for any signs of distress. |
Data Presentation
Table 1: Dose-Response of Recombinant Human Leptin in ob/ob and Lean Mice (7-Day Infusion) [1][2][3][7][8]
| Dose (µ g/day ) | Effect on ob/ob Mice | Effect on Lean Mice |
| 1 | Tendency to reduce food intake.[1] | No significant effect. |
| 2 | Reduced food intake and body weight.[1][2][3][7] | Significant weight loss on days 5 and 6 of infusion.[1] |
| 5 | Suppressed food intake from day 1.[1] | Significant weight loss on days 4, 5, and 6 of infusion.[1] |
| 10 | Maximal effect on reducing food intake and body weight. Normalized serum insulin and glucose. Corrected low rectal temperatures.[1][2][3][7][8] | Transient reduction in food intake and weight loss.[1][2][3][7] |
| 42 | Corrected low rectal temperatures.[1][2][7] | Transient reduction in food intake and weight loss.[1][2][3][7] |
Table 2: Effects of Daily Intraperitoneal Leptin Injections in Lean and Obese CD-1 Mice (33-Day Treatment) [4][5]
| Dose (mg/kg/day) | Effect on Lean Mice | Effect on Obese Mice |
| 1-3 | Effective for weight loss and fat reduction. | Less efficacious compared to lean mice. |
| 30-100 | Significant weight loss. | Equally or more efficacious than in lean mice. |
| Half-maximal effective dose for fat loss | 5-6 mg/kg | 15 mg/kg |
Experimental Protocols
Protocol 1: Continuous Leptin Infusion using Osmotic Pumps
Objective: To achieve steady-state plasma concentrations of leptin for dose-response studies.
Materials:
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Recombinant murine or human leptin
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Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
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Alzet osmotic pumps (e.g., model 1007D for 7-day infusion)
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Surgical instruments for implantation
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Anesthesia and analgesics
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the Alzet osmotic pumps with the desired concentration of recombinant leptin dissolved in a sterile vehicle. Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave and sterilize the surgical site (typically the back for subcutaneous implantation or the abdomen for intraperitoneal implantation).
-
Pump Implantation:
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Subcutaneous: Make a small incision in the skin between the scapulae. Create a subcutaneous pocket using blunt dissection. Insert the primed osmotic pump into the pocket. Close the incision with wound clips or sutures.
-
Intraperitoneal: Make a small midline incision through the skin and the abdominal wall. Insert the primed osmotic pump into the peritoneal cavity.[1][2][3][7][8] Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Administer analgesics as required. Monitor the animals daily for any signs of post-surgical complications, as well as for changes in body weight and food intake.
-
Data Collection: Measure body weight and food intake daily. At the end of the study, collect blood samples for analysis of leptin, glucose, and insulin levels. Tissues such as fat pads and liver can be harvested for further analysis.
Protocol 2: Daily Intraperitoneal Leptin Injections
Objective: To assess the effect of daily bolus administration of leptin.
Materials:
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Recombinant leptin
-
Sterile PBS or saline
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Insulin syringes with appropriate gauge needles
Procedure:
-
Leptin Preparation: Reconstitute and dilute the recombinant leptin in sterile PBS or saline to the desired final concentration.
-
Baseline Measurements: Record baseline body weights and food intake for at least 3 days prior to the start of injections.[9]
-
Injection Procedure:
-
Gently restrain the mouse.
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Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Inject the appropriate volume of the leptin solution or vehicle control.
-
-
Data Collection: Monitor body weight and food intake daily.[9] Blood samples can be collected at specified time points post-injection to assess pharmacokinetic profiles and downstream effects.
Visualizations
Caption: Leptin signaling pathway in hypothalamic neurons.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A leptin dose-response study in obese (ob/ob) and lean (+/?) mice. | Semantic Scholar [semanticscholar.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Efficacy of exogenous recombinant murine leptin in lean and obese 10- to 12-mo-old female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Leptin Recombinant Protein (450-31-1MG) [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Evaluation of leptin treatment on maintenance of body weight loss in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leptin resistance in mice is determined by gender and duration of exposure to high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two defects contribute to hypothalamic leptin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced leptin sensitivity and attenuation of diet-induced obesity in mice with haploinsufficiency of Socs3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leptin and leptin resistance in obesity: current evidence, mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intraperitoneal Leptin Injections in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intraperitoneal (IP) leptin injections in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing leptin for injection?
A1: Proper preparation and storage of leptin are critical for maintaining its biological activity.[1][2] Lyophilized leptin should be stored desiccated at or below 0°C.[1] For reconstitution, use sterile, preservative-free solutions like phosphate-buffered saline (PBS) at a neutral pH.[3] Reconstituted leptin should be stored at 4°C for short-term use and protected from light.[1][2] Avoid repeated freeze-thaw cycles.[4] It is advisable to aliquot the reconstituted leptin into single-use volumes to minimize degradation.
Q2: What is the correct intraperitoneal injection technique for mice?
A2: A proper IP injection technique is crucial to ensure the substance is delivered to the peritoneal cavity and to minimize stress and injury to the animal.[5][6][7]
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Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The "three-finger" restraint method is commonly recommended.[6]
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Positioning: Tilt the mouse so its head is pointing downwards. This helps to move the abdominal organs away from the injection site.[7][8]
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Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically on the left side, and the urinary bladder.[5][6][9]
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Needle Insertion: Use a 25-30 gauge needle.[6][8] Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[5][6]
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Aspiration: Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or internal organ. If blood, urine (yellow fluid), or intestinal contents (greenish fluid) appear in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5][8][9]
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Injection: If there is no aspirate, inject the solution smoothly.[8]
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Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[6][8]
Q3: What are the typical dosages of leptin used for IP injections in mice?
A3: Leptin dosages can vary significantly depending on the research question, mouse strain, age, and metabolic state. Dosages are often reported in mg/kg or µg/g of body weight. For example, some studies have used doses ranging from 1 mg/kg to 100 mg/kg daily.[10][11] Other studies have utilized doses around 5 µg/g of body weight.[12] It is crucial to consult the literature for dosages used in similar experimental contexts.
Q4: How does the frequency and duration of leptin injections affect the experimental outcome?
A4: The frequency and duration of leptin administration are critical variables. Acute, single injections are often used to study immediate effects on food intake and signaling pathways.[13] Chronic administration, through daily injections or osmotic minipumps, is employed to investigate long-term effects on body weight, fat mass, and the development of leptin resistance.[12][14][15] Continuous infusion via osmotic minipumps can provide stable plasma leptin levels, which may be desirable for certain studies.[14][16]
Troubleshooting Guide
Problem 1: Lack of expected physiological response (e.g., no change in food intake or body weight).
| Possible Cause | Troubleshooting Step |
| Improper Injection Technique | Review and refine your IP injection technique. Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ. Consider having an experienced colleague observe your technique. |
| Leptin Inactivity | Verify the proper storage and handling of your leptin stock.[1][2] Reconstitute a fresh vial of leptin and test its activity in a new cohort of animals. Consider performing an in vitro assay to confirm biological activity.[1] |
| Leptin Resistance | The mice may have developed leptin resistance, especially if they are on a high-fat diet or are an obesity-prone strain.[17][18] This can occur after prolonged exposure to high leptin levels.[17] Consider measuring serum leptin levels to confirm hyperleptinemia. |
| Incorrect Dosage | The administered dose may be too low to elicit a response. Review the literature for appropriate dose ranges for your specific mouse model and experimental goals.[10][14] A dose-response study may be necessary.[14] |
| Mouse Strain and Genetics | Different mouse strains can have varying sensitivities to leptin.[18] Be aware of the genetic background of your mice and how it might influence their response. |
Problem 2: High variability in experimental data between mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume or Technique | Ensure precise and consistent injection volumes for all animals. Standardize the injection time and procedure. |
| Animal Stress | Stress can significantly impact metabolic parameters. Handle mice gently and consistently. Allow for an acclimatization period before starting the experiment. |
| Individual Animal Differences | Biological variability is inherent. Ensure your experimental groups are large enough to account for individual differences and to achieve statistical power. |
| Housing Conditions | Group housing versus single housing can impact outcomes.[19] Maintain consistent environmental conditions (temperature, light cycle, etc.) for all cages. |
Problem 3: Adverse events or signs of distress in mice post-injection.
| Possible Cause | Troubleshooting Step |
| Injury from Injection | This can include puncture of an internal organ or internal bleeding.[9] Observe the mouse for signs of pain (hunched posture, reluctance to move), abdominal swelling, or changes in behavior. If severe, euthanize the animal. Refine injection technique to minimize risk. |
| Peritonitis | Inflammation of the peritoneal cavity can result from a non-sterile injection or puncture of the intestine.[9] Look for signs of illness such as lethargy, ruffled fur, and abdominal bloating. Strict aseptic technique is crucial. |
| Overdose | An excessively high dose of leptin can have adverse effects, and in some cases, may be lethal.[3] Carefully calculate and double-check your dosages. |
Quantitative Data Summary
Table 1: Summary of Leptin Injection Dosages and Frequencies in Mice
| Study Focus | Mouse Strain | Leptin Dose | Frequency | Duration | Reference |
| Leptin Resistance | C57BL/6J & AKR | 10 mg/kg | Daily | 3 days | [17] |
| Dose-Response | Lean & ob/ob | 1-100 mg/kg | Daily | 33 days | [10] |
| Leptin Resistance | AR-/-y | 5 µg/g body wt | Daily | 6 days | [12] |
| Dose-Response | Lean & ob/ob | 1-42 µ g/day (osmotic pump) | Continuous | 7 days | [14][16] |
| Juvenile Obesity | C57BL/6J | 30 µg (~1.5 mg/kg) | Daily | 3 days | [19] |
| Long-term Effects | ob/ob | 1 mg/kg | Twice daily | 2 weeks | [11] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal Leptin Injection to Assess Food Intake
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Animal Acclimatization: Individually house mice and allow them to acclimate for at least one week before the experiment. Monitor baseline food intake and body weight for 3 days prior to injection.
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Leptin Preparation: Reconstitute lyophilized mouse leptin in sterile PBS to the desired concentration.
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Fasting: Fast the mice for a predetermined period (e.g., 6 hours) before the injection to standardize hunger levels.[12]
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Injection: Weigh each mouse to calculate the precise injection volume. Administer the leptin solution or a vehicle control (PBS) via intraperitoneal injection.
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Data Collection: Immediately after the injection, provide a pre-weighed amount of food. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Also, record body weight at 24 hours.
Protocol 2: Chronic Intraperitoneal Leptin Injections to Evaluate Effects on Body Weight
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Animal Grouping: Divide mice into weight-matched groups (e.g., vehicle control and leptin treatment).
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Leptin Preparation: Prepare a stock solution of leptin sufficient for the entire study duration to ensure consistency.
-
Daily Injections: At the same time each day, weigh each mouse and administer the calculated dose of leptin or vehicle via IP injection.
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Monitoring: Measure food intake and body weight daily.
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Endpoint Analysis: At the end of the study (e.g., 7-14 days), collect blood samples for analysis of serum leptin, insulin, and glucose levels. Dissect and weigh fat pads to assess changes in adiposity.
Visualizations
Caption: Leptin signaling pathway via the JAK-STAT and PI3K pathways.
Caption: General experimental workflow for in vivo leptin studies.
Caption: Troubleshooting decision tree for lack of leptin response.
References
- 1. immunotools.de [immunotools.de]
- 2. Peptide Storage and Handling 101 - Victory Men's Health [victorymenshealth.com]
- 3. resolve.cambridge.org [resolve.cambridge.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. ichor.bio [ichor.bio]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The effect of intraperitoneal administration of leptin on short-term food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Intraperitoneal leptin modifies macronutrient choice in self-selecting rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting High Background in Mouse Leptin ELISA Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for high background issues encountered in mouse leptin ELISA assays. High background, characterized by excessive color development or high optical density (OD) readings across the plate, can significantly reduce assay sensitivity and lead to inaccurate results.[1]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a mouse leptin ELISA assay?
High background in an ELISA generally refers to unexpectedly high signal or color development across the entire plate, including in the negative control or blank wells.[1][2] This elevated "noise" can mask the specific signal from the mouse leptin analyte, thereby reducing the sensitivity and reliability of the assay.[1][3]
Q2: What are the most common causes of high background in ELISA assays?
The primary culprits for high background are often insufficient plate washing and inadequate blocking.[1][3] Other significant factors include improper antibody concentrations, issues with the substrate, contamination of reagents or samples, and incorrect incubation times or temperatures.[1][2][4][5]
Q3: How can I systematically identify the source of the high background?
To pinpoint the source of high background, running a series of diagnostic controls is recommended. For example, a control well without the primary antibody can help determine if the secondary antibody is binding non-specifically.[1] Similarly, a blank well (containing only substrate) can indicate if the substrate itself is contaminated or unstable.[1]
Q4: Can the biological sample itself contribute to high background?
Yes, the sample matrix can be a source of high background.[3] Samples containing high concentrations of interfering substances, such as lipids or other proteins, can lead to non-specific binding.[5] If you are using a different sample type than what is validated for the kit (e.g., switching from serum to plasma), you may need to re-optimize the assay.[3]
Q5: Is it possible for the TMB substrate to be a source of high background?
Absolutely. If the TMB substrate solution is not colorless before being added to the wells, it may have deteriorated and can cause high background.[6] It's also important to avoid exposing the substrate to light for prolonged periods.[7] Reading the plate too long after adding the stop solution can also contribute to increased background.[4]
Troubleshooting Guides
The following tables summarize common causes of high background in mouse leptin ELISA assays and provide detailed solutions and preventative measures.
Table 1: Inadequate Washing
| Potential Cause | Recommended Solution | Preventative Measures |
| Insufficient wash cycles | Increase the number of wash cycles as recommended by the kit manufacturer.[6][8] Adding an extra wash step can be beneficial.[3] | Always follow the washing protocol specified in the kit instructions.[2] |
| Incorrect washing technique | Ensure each well is completely filled with wash buffer during each cycle.[2] When washing manually, be careful not to touch the inside of the wells with the pipette tip.[6] After the final wash, tap the inverted plate firmly on a clean paper towel to remove residual buffer.[4][7] | Use a calibrated multichannel pipette or an automated plate washer for consistency.[3] |
| Contaminated wash buffer | Prepare fresh wash buffer for each assay.[5][9] | Use high-quality, pure water (e.g., distilled or deionized) to prepare the wash buffer.[6] |
| Plate drying out between washes | Perform washing steps as quickly as possible to prevent the plate from drying out.[3] | Organize your workflow to minimize the time between washing and the next step. |
Table 2: Ineffective Blocking
| Potential Cause | Recommended Solution | Preventative Measures |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[3] Extend the blocking incubation time.[3] | Use the blocking buffer recommended by the ELISA kit manufacturer. |
| Inappropriate blocking buffer | Optimize the blocking buffer. Sometimes, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) can help.[3] | Ensure the blocking agent does not cross-react with the antibodies or the analyte.[10] |
| Contaminated blocking buffer | Prepare fresh blocking buffer for each experiment.[5] | Store blocking buffer components at the recommended temperatures and check for any signs of contamination before use. |
Table 3: Antibody and Reagent Issues
| Potential Cause | Recommended Solution | Preventative Measures |
| Antibody concentration too high | Perform an antibody titration (checkerboard titration) to determine the optimal concentration of both the capture and detection antibodies.[5] | Always dilute antibodies according to the manufacturer's instructions or your own optimization experiments. |
| Non-specific binding of antibodies | Ensure the antibody diluent is appropriate for the antibodies being used.[3] Consider using a different blocking agent. | Select high-quality antibodies with high specificity for mouse leptin. |
| Cross-reactivity | Use highly specific monoclonal antibodies. If using a kit, ensure it is validated for mouse samples.[4] | Review the kit's cross-reactivity data to ensure it is suitable for your samples. |
| Contaminated reagents | Prepare fresh reagents for each assay.[2] Use sterile pipette tips and tubes.[2] | Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and contamination of stock solutions. |
| Deteriorated substrate | Use fresh TMB substrate. Ensure the solution is colorless before use.[6] | Store the TMB substrate protected from light and at the recommended temperature.[7] |
Table 4: Incubation and Other Procedural Issues
| Potential Cause | Recommended Solution | Preventative Measures |
| Incorrect incubation times | Strictly adhere to the incubation times specified in the protocol.[2] | Use a calibrated timer for all incubation steps. |
| Incorrect incubation temperature | Ensure the assay is performed at the recommended temperature (usually room temperature, 18-25°C).[2][6] | Avoid running the assay near heat sources, in direct sunlight, or under air vents.[6] |
| Cross-contamination between wells | Be careful not to splash reagents between wells. Use fresh pipette tips for each standard and sample.[2] | Use plate sealers during incubation steps to prevent evaporation and cross-contamination.[6] |
| Poor quality water | Use distilled or deionized water for preparing all buffers and reagents.[6] | If water quality is questionable, use commercially available molecular biology grade water. |
Experimental Protocols
Methodology: Antibody Titration (Checkerboard Assay)
To minimize non-specific binding and reduce background, it is crucial to determine the optimal concentration for your capture and detection antibodies. This is achieved through an antibody titration experiment.
-
Coat the Plate: Coat the wells of a 96-well ELISA plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
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Add Antigen: Add a constant, saturating concentration of mouse leptin standard to all wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
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Add Detection Antibody: Add serial dilutions of the detection antibody (e.g., ranging from 0.1 to 2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Enzyme Conjugate: Add the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) at a fixed, recommended dilution. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop and Read: Add the TMB substrate and incubate in the dark until color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analyze: The optimal antibody concentrations will be those that provide the highest signal-to-noise ratio (high specific signal with low background).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. arp1.com [arp1.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. sinobiological.com [sinobiological.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
Technical Support Center: Central Leptin Administration and Food Intake Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in food intake following central leptin administration. The information is tailored for scientists and drug development professionals to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in food intake reduction between animals in the same experimental group after central leptin administration. What are the potential causes?
A1: High inter-animal variability is a common challenge. Several factors can contribute to this:
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Surgical Inconsistency: Minor variations in stereotaxic surgery can lead to differences in cannula placement, affecting the delivery of leptin to the target brain region (e.g., the third ventricle or specific hypothalamic nuclei).
-
Animal Stress: Stress from handling, the surgical procedure, or social housing conditions can significantly impact feeding behavior, potentially masking or altering the effects of leptin. Stressed animals may exhibit reduced food intake irrespective of the treatment.[1]
-
Individual Sensitivity to Leptin: There can be inherent biological differences in leptin sensitivity among animals, even within the same strain.
-
Sex Differences: Male and female rodents can respond differently to central leptin administration. Females may show a more pronounced or prolonged reduction in food intake compared to males at the same dose.[2]
-
Health Status: Underlying health issues in an animal can affect its baseline food intake and response to experimental manipulations.
Q2: Our animals initially respond to central leptin, but the anorectic effect seems to diminish over time with chronic infusion. Why is this happening?
A2: This phenomenon is likely due to the development of leptin resistance or tolerance. Continuous exposure to high levels of leptin can lead to a desensitization of the leptin signaling pathways in the brain. This is a known physiological response to chronic hyperleptinemia.
Q3: Can the diet composition of our animals affect their response to central leptin?
A3: Absolutely. Animals on a high-fat diet (HFD) often develop diet-induced obesity (DIO) and central leptin resistance. In this state, the brain's ability to respond to leptin's anorectic signals is impaired, leading to a diminished or absent reduction in food intake after central administration.[3] Conversely, animals on a low-fat diet (LFD) are typically more sensitive to the effects of leptin.[3]
Q4: What are the expected behavioral side effects of central leptin administration that could interfere with feeding studies?
A4: While the primary effect of central leptin is a reduction in food intake, other behavioral changes have been observed. These can include alterations in anxiety-like behavior; some studies report anxiolytic (anxiety-reducing) effects, while others, particularly in semi-starved conditions, have noted an increase in anxiety-like behavior.[4][5] It is also important to monitor for any signs of sickness behavior, which can independently reduce food intake.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Food Intake
| Potential Cause | Troubleshooting Step |
| Incorrect Cannula Placement | 1. Verify Placement Post-Mortem: At the end of the study, perfuse the animal with a dye (e.g., Evans Blue or Trypan Blue) through the cannula to visualize the injection site within the brain ventricles.[2][6] 2. Functional Verification: During the experiment, a small injection of angiotensin II through the cannula should elicit a rapid drinking (dipsogenic) response, confirming placement in the ventricular system. |
| Leptin Resistance (Diet-Induced) | 1. Dietary History: Confirm that the animals have not been on a high-fat diet, which can induce leptin resistance.[3] 2. Positive Controls: Include a group of lean animals on a standard chow diet as a positive control to ensure the leptin batch is active. |
| Leptin Degradation | 1. Proper Storage: Ensure leptin is stored at the recommended temperature (typically -20°C or -80°C) and is not subjected to multiple freeze-thaw cycles. 2. Fresh Preparation: Prepare leptin solutions fresh for each experiment. |
| Incorrect Dosage | 1. Dose-Response Pilot Study: If you are using a new animal model or supplier, conduct a pilot study with a range of leptin doses to determine the optimal effective dose for your specific experimental conditions. |
Issue 2: High Variability in Food Intake Data
| Potential Cause | Troubleshooting Step |
| Stress and Animal Handling | 1. Acclimatization: Allow sufficient time for animals to acclimate to the housing facility, their cages, and the researchers handling them. 2. Habituation to Procedures: Habituate the animals to the injection procedure with sham injections (vehicle only) for several days before the actual experiment. 3. Minimize Environmental Stressors: Maintain a consistent light-dark cycle, temperature, and noise level in the animal facility. |
| Inconsistent Surgical Outcomes | 1. Standardize Surgical Protocol: Ensure all surgeons are following the exact same stereotaxic coordinates and surgical procedure. 2. Post-Operative Care: Provide adequate post-operative analgesia and monitoring to minimize pain and distress, which can affect feeding behavior. |
| Sex as a Variable | 1. Single-Sex Studies: If possible, conduct initial experiments in a single sex to reduce variability. 2. Stratify by Sex: If both sexes are used, ensure equal numbers of males and females in each treatment group and analyze the data for each sex separately.[2] |
Data Presentation: Quantitative Effects of Central Leptin Administration
The following tables summarize typical dosages and their effects on food intake in rodents. Note that these values can vary depending on the specific strain, age, and diet of the animals.
Table 1: Dose-Response of Intracerebroventricular (ICV) Leptin on Food Intake in Mice
| Leptin Dose (µg) | Route | Duration | % Reduction in 24h Food Intake (Approximate) | Reference |
| 0.5 - 2 | ICV Bolus | 24 hours | 22% - 47% | [7][8] |
| 1 - 2 | ICV Bolus | 5 days (daily) | Significant dose-dependent reduction | [9] |
Table 2: Effect of Chronic Central Leptin Infusion on Food Intake and Body Weight
| Animal Model | Leptin Infusion Rate | Route | Duration | Outcome | Reference |
| C57BL/6J Mice | 8 ng/hr | ICV | 30 days | Significant decrease in food intake and ~15% decrease in body weight. | [10] |
| Sprague-Dawley Rats | 42 ng/hr | ICV | 6 days | Significant reduction in caloric intake and body weight. | [11] |
Experimental Protocols
Protocol 1: Stereotaxic Implantation of an Intracerebroventricular (ICV) Cannula in Mice
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Analgesics and antibiotics
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-4% for induction, 1-2% for maintenance).[12][13] Confirm the depth of anesthesia by toe pinch reflex. Apply ophthalmic ointment to the eyes to prevent drying.[14] Shave the fur from the surgical area on the head.[12]
-
Mounting: Secure the mouse in the stereotaxic frame, ensuring the head is level.[15]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.[16]
-
Identifying Bregma: Locate the bregma landmark on the skull.[15]
-
Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: ±1.1 mm from bregma), drill a small hole through the skull for the cannula.[10][17] Drill additional holes for the anchor screws.[12][15]
-
Cannula and Screw Placement: Insert the anchor screws into the drilled holes.[12] Slowly lower the guide cannula to the target depth (e.g., DV: -2.5 mm from the skull surface).[10][17]
-
Securing the Cannula: Apply dental cement around the cannula and screws to secure the implant to the skull.[18]
-
Closure and Recovery: Once the cement has hardened, insert the dummy cannula into the guide cannula. Suture the scalp incision.[16] Administer post-operative analgesics and place the mouse on a heating pad for recovery.[16]
Protocol 2: Central Leptin Administration and Food Intake Measurement
Materials:
-
Cannulated mouse in its home cage
-
Leptin solution (reconstituted in sterile, pyrogen-free saline or artificial cerebrospinal fluid - aCSF)
-
Injection syringe and tubing
-
Food scale (accurate to 0.01 g)
Procedure:
-
Acclimatization and Baseline Measurement: Allow the mouse to recover fully from surgery (typically 5-7 days). Measure baseline daily food intake for at least 3 consecutive days before the experiment.
-
Leptin Injection: Gently restrain the mouse and remove the dummy cannula. Connect the injection tubing to the guide cannula and infuse the leptin solution or vehicle at a slow, controlled rate (e.g., 1 µL/min).[17]
-
Post-Injection: After the infusion, leave the injector in place for a short period (e.g., 1 minute) to prevent backflow, then replace the dummy cannula.[17]
-
Food Intake Measurement: Immediately after the injection, provide a pre-weighed amount of food. Measure the remaining food at regular intervals (e.g., 4, 12, and 24 hours) to determine cumulative food intake.
-
Data Analysis: Calculate the change in food intake compared to baseline and between treatment groups.
Mandatory Visualizations
Caption: Leptin Signaling Pathway in Hypothalamic Neurons.
Caption: Experimental Workflow for Central Leptin Administration.
Caption: Troubleshooting High Variability in Food Intake.
References
- 1. reddit.com [reddit.com]
- 2. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leptin System and Diet: A Mini Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. i-repository.net [i-repository.net]
- 5. Acute administration of leptin produces anxiolytic-like effects: a comparison with fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of intracerebroventricular leptin administration on food intake, body weight gain and diencephalic nitric oxide synthase activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of intracerebroventricular leptin administration on food intake, body weight gain and diencephalic nitric oxide synthase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leptin-induced increase in body fat content of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. Central leptin infusion attenuates the cardiovascular and metabolic effects of fasting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
- 17. youtube.com [youtube.com]
- 18. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing recombinant mouse leptin
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing recombinant mouse leptin, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized recombinant mouse leptin?
A1: The reconstitution method for lyophilized recombinant mouse leptin can vary depending on the supplier. It is crucial to follow the manufacturer's specific instructions. Common reconstitution solvents include sterile distilled water, Tris-HCl, or a slightly acidic buffer like 20 mM HCl.[1][2] After adding the recommended solvent, gently pipette and wash down the sides of the vial to ensure full recovery of the protein.[2] Avoid vigorous shaking to prevent protein aggregation.
Q2: What is the recommended storage condition for recombinant mouse leptin?
A2: Storage conditions depend on whether the protein is in its lyophilized or reconstituted form.
-
Lyophilized: For long-term storage, lyophilized leptin should be stored desiccated at -20°C or below.[3][4] It can be stable for up to three weeks at room temperature, though this is not recommended for long-term storage.[3][4]
-
Reconstituted: Once reconstituted, the protein should be stored at 4°C for short-term use (2-7 days).[4][5] For longer-term storage, it is recommended to add a carrier protein (like 0.1% BSA or HSA), create working aliquots, and store them at -20°C to -80°C.[2][3]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing recombinant protein solutions can lead to protein denaturation and aggregation, which can significantly reduce its biological activity.[2][4][5] Aliquoting the reconstituted protein into smaller, single-use volumes is a critical step to preserve its integrity.
Q4: What is the purpose of adding a carrier protein?
A4: Adding a carrier protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), to the reconstituted leptin solution helps to stabilize the protein, especially at low concentrations.[3][6] It prevents the protein from adhering to the surface of storage vials and can enhance its shelf-life.[6] Some suppliers offer a "carrier-free" version for applications where BSA might interfere with the experiment.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect (e.g., weight loss in mice) after administering recombinant leptin.
-
Possible Cause 1: Improper Reconstitution. The protein may not be fully or correctly solubilized. One researcher reported resolving this issue by using the dissolving buffer recommended by the supplier and extending the dissolving time to 30 minutes.[7]
-
Possible Cause 2: Protein Inactivity. The protein may have lost its activity due to improper storage or handling, such as repeated freeze-thaw cycles.[2][4] Ensure you are following the recommended storage and handling procedures.
-
Possible Cause 3: Leptin Resistance. The animal model being used might be resistant to the effects of leptin.[7] This is particularly relevant in diet-induced obesity models.
-
Possible Cause 4: Injection Timing. The timing of the injection can be crucial. For studies involving food intake, injecting at the beginning of the dark phase, when nocturnal animals like mice have their highest food consumption, may be more effective.[7]
Problem 2: I see precipitation or aggregation in my reconstituted leptin solution.
-
Possible Cause 1: Incorrect Reconstitution Buffer. Using a buffer with an inappropriate pH or ionic strength can cause the protein to aggregate. Always use the reconstitution buffer recommended by the manufacturer.
-
Possible Cause 2: High Protein Concentration. Attempting to reconstitute the protein at a concentration higher than recommended can lead to solubility issues.
-
Possible Cause 3: Agitation. Vigorous vortexing or shaking during reconstitution can cause protein aggregation.[8] Gentle pipetting or swirling is recommended.
Quantitative Data Summary
Table 1: Reconstitution Protocols for Recombinant Mouse Leptin
| Supplier/Source | Reconstitution Solvent | Recommended Concentration |
| Thermo Fisher Scientific | Sterile, distilled water | 1.0 - 5.0 mg/mL |
| R&D Systems | Sterile 20 mM Tris-HCl, pH 8.0 | 1 mg/mL |
| Abcam | 20 mM HCl | 0.1 mg/mL[1] |
| Cell Sciences | Sterile 20 mM HCl | 0.1 mg/mL[2] |
| Neuromics | Sterile 18MΩ-cm H2O | Not less than 100 µg/ml[5] |
Table 2: Storage and Stability of Recombinant Mouse Leptin
| Form | Storage Temperature | Duration | Carrier Protein Recommendation |
| Lyophilized | Room Temperature | Up to 3 weeks[3][4] | Not Applicable |
| -20°C to -70°C | 12 months (or as specified) | Desiccated[3][4] | |
| Reconstituted | 2°C to 8°C | Up to 1 week to 1 month[3] | Recommended for diluted solutions[9] |
| -20°C to -80°C | Up to 3 months or longer[2] | Recommended for long-term storage (0.1% BSA or HSA)[2][4] |
Experimental Protocols
1. Detailed Protocol for Reconstitution of Lyophilized Mouse Leptin
This protocol is a general guideline. Always refer to the manufacturer's specific instructions.
-
Centrifuge the vial: Before opening, briefly centrifuge the vial of lyophilized leptin for 20-30 seconds to ensure the powder is at the bottom.[10]
-
Prepare the reconstitution buffer: Use the sterile buffer recommended by the supplier (e.g., sterile 20 mM Tris-HCl, pH 8.0).
-
Add the solvent: Carefully add the recommended volume of the reconstitution buffer to the vial to achieve the desired final concentration.
-
Gentle Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Avoid vigorous shaking. Allow the vial to sit for a few minutes to ensure complete dissolution.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, create single-use aliquots of the reconstituted leptin in sterile, low-protein-binding polypropylene tubes.[10]
-
Storage: For immediate use, store at 2-8°C. For long-term storage, store the aliquots at -20°C to -80°C.[2][9]
2. Protocol for In Vivo Bioactivity Assay in ob/ob Mice
This protocol is based on a common method to assess the biological activity of recombinant mouse leptin.
-
Animal Model: Use leptin-deficient ob/ob mice.
-
Leptin Preparation: Reconstitute and dilute the recombinant mouse leptin in a sterile vehicle such as saline or PBS.
-
Administration: Administer the leptin solution via intraperitoneal (i.p.) injection once daily. A common dosage is 5 µg of leptin per gram of body weight.[3]
-
Control Group: A control group of ob/ob mice should receive injections of the vehicle only.
-
Monitoring: Over a period of 7 to 14 days, monitor and record the following parameters for both the leptin-treated and control groups:
-
Body weight
-
Food consumption
-
Plasma glucose levels[3]
-
-
Data Analysis: Compare the changes in body weight, food intake, and plasma glucose between the two groups. A significant reduction in these parameters in the leptin-treated group compared to the control group indicates the biological activity of the recombinant leptin.
Visualizations
Caption: Leptin signaling cascade from receptor binding to gene expression.
Caption: Workflow for assessing recombinant mouse leptin bioactivity in vivo.
References
- 1. Recombinant Mouse Leptin Precursor protein (ab222365) | Abcam [abcam.com]
- 2. cellsciences.com [cellsciences.com]
- 3. Mouse Leptin Recombinant Protein (PMP0013) [thermofisher.com]
- 4. raybiotech.com [raybiotech.com]
- 5. neuromics.com [neuromics.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic effects of a stabilizing peptide fusion protein of leptin in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant Mouse Leptin - Leinco Technologies [leinco.com]
- 10. Mouse Leptin Recombinant Protein - FAQs [thermofisher.com]
how to minimize stress during leptin administration in mice
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize stress during leptin administration in mice. Minimizing stress is crucial for animal welfare and ensuring the validity and reproducibility of experimental data.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended acclimatization period for mice before starting a leptin administration study?
A1: A minimum acclimatization period of 3 to 7 days is recommended for rodents after arrival at a new facility.[3][4][5][6] This allows physiological measures, which can be affected by transportation stress, to return to normal.[5][6] For studies involving particularly sensitive parameters or long-term experiments, an extended period of up to twelve days may be beneficial.[7] Some immunological and physiological parameters might take up to four weeks to normalize after transport.[4]
Q2: What are the best handling techniques to reduce stress in mice?
A2: Non-aversive handling methods are recommended over traditional tail-picking.[8] Using a handling tunnel or cupping the mice on an open hand can significantly reduce anxiety and stress.[1][2][8] Mice handled with these methods are more willing to interact with the handler and show reduced physiological signs of stress.[2] Even if scruffing is necessary for a procedure, mice habituated to tunnel or cup handling respond less negatively.[2]
Q3: What are the key considerations for subcutaneous leptin injections to minimize discomfort?
A3: To minimize discomfort during subcutaneous injections, it is crucial to use a new, sterile needle for each animal.[9][10][11] The substance should be sterile, non-irritant, at a near-neutral pH, and warmed to body temperature before injection.[10][11] The most common and recommended injection site is the loose skin over the shoulders and neck.[9][10][11] If repeated injections are necessary, rotating the injection site is advised.[11]
Q4: How can environmental enrichment help in minimizing stress?
A4: Environmental enrichment allows mice to perform species-specific behaviors like nesting, hiding, gnawing, and burrowing, which reduces stress and improves their well-being.[12][13] Providing items such as nesting material, hiding structures (e.g., cardboard houses), tunnels, and chewing implements is essential.[12][14] Enriched environments have been shown to lower corticosterone levels, a key stress hormone.[14][15]
Q5: What are the primary physiological and behavioral indicators of stress in mice?
A5: Physiological signs of stress include increased levels of glucocorticoids (like corticosterone) and catecholamines, altered immune function, changes in food and water intake, and weight loss or gain.[7][15][16] Behavioral indicators can include increased anxiety, repetitive behaviors (stereotypies), aggression, self-trauma, and reduced exploratory behavior.[7][14][16]
Q6: Are there alternatives to daily injections for long-term leptin administration?
A6: Yes, for long-term studies, osmotic minipumps can be surgically implanted to provide continuous infusion of leptin.[11][17][18] This method avoids the stress associated with repeated handling and injections and provides a constant delivery of the protein.[18] Studies have shown that subcutaneous infusion of leptin using these pumps effectively raises plasma leptin levels and induces physiological responses.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental data (e.g., blood glucose, body weight) | Inconsistent handling techniques, insufficient acclimatization, environmental stressors.[1][2] | Standardize handling protocols using non-aversive methods (tunnel or cup handling). Ensure an adequate acclimatization period of at least 72 hours.[3][6] Provide environmental enrichment to all cages.[12][15] |
| Visible signs of stress in mice (e.g., barbering, aggression, lethargy) | Over-handling, painful injection procedure, barren housing environment, social stress.[7][14] | Minimize handling and use refined techniques.[7] Ensure proper injection technique to reduce pain.[10][11] Introduce enrichment items like nesting material and shelters.[12] House mice in compatible social groups.[12] |
| Injection site reactions (e.g., inflammation, lesions) | Non-sterile technique, irritant substance, repeated injections at the same site, incorrect injection depth.[10][19] | Always use a new sterile needle and syringe for each animal.[9] Ensure the leptin solution is at a neutral pH and body temperature.[11] Rotate injection sites for repeated dosing.[11] Ensure the needle is placed in the subcutaneous space by "tenting" the skin.[9][19] |
| Unexpected weight loss or reduced food intake in control group | Stress from handling and injection procedures can suppress appetite and affect metabolism.[20][21] | Handle mice using non-aversive methods, as tail-picking can induce anxiety and affect metabolic endpoints.[22] Acclimatize mice to the injection procedure with sham injections (saline).[23] |
| Lack of expected leptin response in experimental group | Leptin resistance in the mouse model, incorrect administration route or dose, stress-induced physiological changes confounding the results.[17][24] | Verify the leptin sensitivity of the mouse strain. Consider alternative administration routes like intracerebroventricular (i.c.v.) or continuous infusion for resistant models.[17] Minimize all sources of stress to avoid activation of the HPA axis, which can interfere with metabolic pathways.[25] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Leptin Injection
-
Preparation:
-
Restraint:
-
Injection:
-
Post-Injection:
-
Withdraw the needle and gently massage the area to help disperse the substance.[11]
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Monitoring Stress via Fecal Corticosterone Metabolites
This non-invasive method provides a cumulative measure of stress.
-
Acclimatization:
-
Acclimatize mice to handling and the sample collection procedure to minimize stress associated with the measurement itself.
-
-
Sample Collection:
-
Place the mouse in a clean, empty cage without bedding for a defined period (e.g., 1-2 hours).
-
Collect fresh fecal pellets using clean forceps.
-
Store the pellets immediately at -20°C or lower until analysis.
-
-
Hormone Extraction:
-
Dry the fecal samples and pulverize them.
-
Extract the corticosterone metabolites using a suitable solvent (e.g., 80% methanol).
-
Vortex and centrifuge the samples to separate the supernatant containing the hormones.
-
-
Analysis:
-
Analyze the extracted hormone levels using a commercially available corticosterone Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Quantitative Data Summary
Table 1: Recommended Acclimatization Periods for Mice
| Species | Minimum Recommended Period | Recommended for Sensitive/Long-Term Studies | Source(s) |
| Rodents | 3 days (72 hours) | 5-12 days | [3][5][6][7] |
Table 2: Effect of Handling Method on Stress-Related Behaviors and Physiology
| Handling Method | Anxiety-like Behavior | Voluntary Interaction | Physiological Stress (Corticosterone) | Source(s) |
| Tail-Picked | Increased | Low | Increased | [2][22] |
| Cup/Tunnel | Reduced | High | Reduced | [2][22] |
Table 3: Effects of Environmental Enrichment on Stress Markers
| Condition | Plasma Corticosterone | Body Weight | Source(s) |
| Standard Housing | Higher | Lower (in some stress studies) | [14][15] |
| Enriched Environment | Lower | Higher/More Stable | [14][15] |
Table 4: Dose-Dependent Effects of Subcutaneous Leptin Infusion in Wild-Type Mice
| Infusion Rate | Plasma Leptin Increase | Body Weight Change | Source(s) |
| 200 ng/hr | 1.4-fold | 5% reduction | [17] |
| - | 2.1-fold | 9% reduction | [17] |
| 500 ng/hr | 5.0-fold | 15% reduction | [17] |
Visualizations
Caption: Experimental workflow for minimizing stress during leptin administration.
Caption: Key factors contributing to stress in laboratory mice.
Caption: Leptin's inhibitory effect on the HPA axis stress response.
References
- 1. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 2. youtube.com [youtube.com]
- 3. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 4. jordbruksverket.se [jordbruksverket.se]
- 5. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 6. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 7. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. ichor.bio [ichor.bio]
- 12. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 13. aalae.org [aalae.org]
- 14. Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. faunalytics.org [faunalytics.org]
- 16. How do you study stress in mice? :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. Physiological response to long-term peripheral and central leptin infusion in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Handling stress impairs learning through a mechanism involving caspase-1 activation and adenosine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute administration of leptin produces anxiolytic-like effects: a comparison with fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. academic.oup.com [academic.oup.com]
- 26. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Interpreting Unexpected Phenotypes in Leptin Knockout (ob/ob) Mouse Models
This guide is intended for researchers, scientists, and drug development professionals working with leptin knockout (ob/ob) mouse models. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
I. Frequently Asked Questions (FAQs)
Metabolism and Body Weight
Q1: My ob/ob mice are not as obese as reported in the literature. What are the potential reasons?
A1: While ob/ob mice are genetically predisposed to obesity, the severity of the phenotype can be influenced by several factors:
-
Genetic Background: The strain of the mouse is a critical determinant. For instance, ob/ob mice on a C57BL/6J background typically develop severe obesity.[1] However, when the ob mutation is backcrossed onto a BALB/cJ background, the mice exhibit a 35-40% reduction in body weight and a 60% decrease in white adipose tissue mass compared to their C57BL/6J counterparts, despite similar food intake.[2] Modifying loci, such as Modifier of obese 1 (Moo1), have been identified that account for a significant portion of the heritable variance in body weight in ob/ob mice.[3][4][5]
-
Gut Microbiota: The composition of the gut microbiome can influence energy extraction from the diet and fat storage. Co-housing experimental animals with controls is recommended to normalize the microbiota as much as possible.[6]
-
Environmental Stress: A single stressful event, such as cage flooding or fighting, can permanently affect a mouse's metabolic phenotype and stunt growth.[6] Environmental stimuli have been shown to influence the expression of diabetes in the C57BL/6J obese mouse.[7]
-
Housing Temperature: Standard vivarium temperatures (around 22-23°C) can induce cold stress in mice, increasing their energy expenditure.[8] This can partially counteract the hypometabolic state of ob/ob mice. Housing at thermoneutrality (around 30°C) may be required to observe the full extent of the obese phenotype.
Q2: I'm observing unexpected variations in glucose metabolism and insulin resistance. Why might this be happening?
A2: Glucose metabolism in ob/ob mice is highly sensitive to genetic and environmental factors:
-
Strain Differences: The genetic background significantly impacts the severity of diabetes. C57BL/6J ob/ob mice, despite being severely obese and hyperinsulinemic, show relatively mild hyperglycemia compared to ob/ob mice on other backgrounds like FVB/N.[1][9][10] Conversely, BALB/cJ ob/ob mice develop more severe diabetes with higher insulin and triglyceride levels than C57BL/6J ob/ob mice.[2]
-
Stress-Induced Hyperglycemia: While C57BL/6J ob/ob mice may not show consistent hyperglycemia in a resting state, they exhibit an exaggerated hyperglycemic response to stress.[7] It is crucial to minimize stress during blood collection.
-
Diet Composition: The specific formulation of the chow can affect metabolic outcomes. Ensure consistent dietary composition across all experimental groups.
Thermoregulation
Q3: My ob/ob mice show variable body temperatures and responses to cold challenges. Is this normal?
A3: Yes, thermoregulation is significantly impaired in ob/ob mice, but the degree of impairment can vary.
-
Baseline Hypothermia: Ob/ob mice generally have a lower core body temperature (by 1.0-2.5°C) than lean controls under standard housing conditions.[11][12] This is due to a combination of hypoactivity and defective thermoregulatory thermogenesis.[11][13]
-
Cold Intolerance: When exposed to cold (e.g., 4°C), ob/ob mice rapidly become hypothermic and may die.[12] However, this response is strain-dependent. BALB/cJ ob/ob mice have a higher body temperature at thermoneutrality and demonstrate prolonged cold tolerance compared to C57BL/6J ob/ob mice.[2]
-
Behavioral Compensation: Young ob/ob pups will behaviorally compensate for their impaired nonshivering thermogenesis by seeking out warmer locations on a thermal gradient.[14]
Reproduction and Fertility
Q4: The literature states ob/ob mice are infertile, but some of my animals are breeding successfully. How is this possible?
A4: While infertility is a classic phenotype of leptin deficiency, it can be unexpectedly rescued by genetic background.[15]
-
Strain-Dependent Fertility: C57BL/6J ob/ob mice are typically sterile.[2][15] In stark contrast, both male and female BALB/cJ ob/ob mice are capable of reproducing, although it may take a longer period of mating.[2] This indicates that modifier genes can overcome the reproductive defects caused by the absence of leptin.
-
Partial Rescue: Even in typically infertile strains, knocking out other genes involved in appetite regulation, such as NPY, can partially improve fertility in ob/ob mice.[15]
Bone Metabolism
Q5: I have conflicting data regarding bone mass in my ob/ob mice. Some show low bone mass, while others seem to have higher bone mass in certain skeletal sites. Why the discrepancy?
A5: The effect of leptin deficiency on bone is complex, involving both direct and indirect actions, leading to seemingly contradictory phenotypes.
-
Anabolic and Catabolic Roles: Leptin can act directly on osteoblasts to promote bone formation.[16][17] However, it also acts centrally via the hypothalamus to indirectly reduce bone mass.[17] The net effect in a leptin-deficient state can be variable.
-
Skeletal Site Specificity: Studies have reported differential effects depending on the skeletal location. For example, leptin-deficient mice may have decreased bone mineral density and trabecular bone volume in the appendicular skeleton (femur) but an increase in these parameters in the axial skeleton (lumbar vertebrae).[17]
-
Paradoxical Effects of Partial Deficiency: Heterozygous ob/+ mice, which have partial leptin deficiency, can paradoxically exhibit greater femoral bone volume than both wild-type and homozygous ob/ob mice.[18]
Immune System
Q6: My ob/ob mice are showing unexpected susceptibility or resistance to an infectious agent. What could explain this?
A6: Leptin is an important immunomodulator, and its absence leads to complex changes in both innate and adaptive immunity.
-
Impaired Immune Response: Generally, leptin deficiency is associated with atrophy of lymphoid organs, decreased T cell sensitivity, and increased susceptibility to certain infections and inflammatory stimuli.[19][20]
-
Variable Cytokine Production: Leptin deficiency can lead to dysregulation of cytokine production, which can alter the course of an infection.[19]
-
Context-Dependent Effects: The role of leptin can be pro- or anti-inflammatory depending on the context. While it's protective in some acute inflammation models, it can be pro-inflammatory in autoimmune disease models.[20] The specific pathogen and the nature of the immune response required to clear it will determine the outcome in ob/ob mice.
II. Troubleshooting Guides
Guide 1: Investigating Variable Body Weight and Composition
If you observe significant and unexpected variability in the body weight or adiposity of your ob/ob cohort, follow these steps:
-
Verify Genetic Background: Confirm the genetic background of your mice. If you are not using a pure inbred strain, variability is more likely. Consider backcrossing to a standard strain like C57BL/6J for at least 10 generations.
-
Standardize Environmental Conditions:
-
Temperature: Ensure a consistent ambient temperature for all cages. If possible, run a parallel experiment at thermoneutrality (30-32°C) to unmask the full metabolic phenotype.
-
Housing: House mice in small groups (e.g., 3 per cage) to minimize fighting.[6] Do not introduce new adult mice into an established cage.
-
Diet: Use a fixed, defined diet formulation. Ensure there are no lot-to-lot variations from the manufacturer.
-
-
Monitor Food and Water Intake: Use metabolic cages to accurately quantify food and water consumption. This can help differentiate between hyperphagia-driven obesity and altered energy expenditure.
-
Assess Body Composition: Use DEXA or NMR to precisely measure fat mass and lean mass. This will provide a more accurate picture than body weight alone.
-
Check for Stressors: Regularly inspect animals for signs of fighting (scars, particularly on the back and tail). Ensure cages are not subject to excessive noise, vibration, or light/dark cycle disruptions.
III. Quantitative Data Summary
Table 1: Influence of Genetic Background on Phenotypes in Adult Male ob/ob Mice
| Phenotype | C57BL/6J ob/ob | BALB/cJ ob/ob | Reference |
| Body Weight | Severely Obese (~60-70g) | Moderately Obese (~40-50g) | [2] |
| Adiposity | High | Reduced by ~60% vs. B6 | [2] |
| Blood Glucose | Mildly Hyperglycemic | Severely Diabetic | [2][9] |
| Plasma Insulin | Hyperinsulinemic | Markedly Elevated | [2] |
| Fertility | Sterile | Fertile | [2] |
| Body Temperature | Hypothermic | Normal | [2] |
| Cold Tolerance | Poor | Enhanced vs. B6 | [2] |
Note: Values are approximate and can vary based on age and specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of insulin sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes for oral gavage
-
Blood collection supplies (e.g., tail-snip method)
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test. Ensure free access to water. Fasting for longer periods can induce stress and alter metabolism.
-
Baseline Blood Glucose: Weigh each mouse. Take a baseline blood sample (Time 0) from the tail vein and measure the glucose concentration.
-
Glucose Administration: Administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage. This corresponds to a volume of 10 µL per gram of body weight.
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion.
V. Visualizations (Diagrams)
Leptin Signaling Pathway
The binding of leptin to its receptor (LepRb) activates several downstream signaling cascades, primarily the JAK2/STAT3 pathway, which is crucial for regulating energy balance and appetite.[21][22][23][24]
Caption: Simplified diagram of the leptin signaling pathway in hypothalamic neurons.
Experimental Workflow: Troubleshooting Unexpected Phenotypes
This workflow provides a logical progression for investigating unexpected results in ob/ob mouse experiments.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Logical Relationships: Factors Influencing ob/ob Phenotype
The final observed phenotype in a leptin knockout mouse is not solely due to the ob mutation but is a result of complex interactions between genetics, environment, and experimental procedures.
Caption: Factors modulating the final phenotype observed in ob/ob mouse models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leptin-deficient mice backcrossed to the BALB/cJ genetic background have reduced adiposity, enhanced fertility, normal body temperature, and severe diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of major quantitative trait loci controlling body weight variation in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tabaslab.com [tabaslab.com]
- 7. Behavioral manipulation of the diabetic phenotype in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mouse thermoregulatory system: Its impact on translating biomedical data to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic background (C57BL/6J versus FVB/N) strongly influences the severity of diabetes and insulin resistance in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fed and fasting thermoregulation in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermoregulation and non-shivering thermogenesis in the genetically obese (ob/ob) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetically obese C57BL/6 ob/ob mice respond normally to sympathomimetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal preference behavior in preweaning genetically obese (ob/ob) and lean (+/?, +/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leptin signaling and circuits in puberty and fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skeletal phenotype of the leptin receptor-deficient db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of leptin in regulating bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paradoxical Effects of Partial Leptin Deficiency on Bone in Growing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Leptin in the Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of leptin in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Leptin signalling pathways in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Leptin Immunoassay Results for Mouse Plasma Samples: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantification of mouse leptin in plasma samples. It also details alternative methods for validating immunoassay results, offering researchers the tools to ensure the accuracy and reliability of their findings. Detailed experimental protocols and visual workflows are provided to support experimental design and execution.
Comparison of Commercially Available Mouse Leptin ELISA Kits
The selection of an appropriate ELISA kit is critical for obtaining accurate and reproducible data. The following table summarizes the performance characteristics of several commercially available mouse leptin ELISA kits. Researchers should consider these parameters in the context of their specific experimental needs.
| Kit (Manufacturer) | Catalog Number | Sensitivity | Assay Range (pg/mL) | Sample Volume | Intra-Assay CV (%) | Inter-Assay CV (%) | Recovery (%) | Specificity/Cross-Reactivity |
| Invitrogen (Thermo Fisher Scientific) | KMC2281 | <50 pg/mL | 93.8 - 6,000 | 20 µL (Serum/Plasma) | 5.2 | 6.1 | Not specified | Recognizes natural and recombinant mouse Leptin. |
| R&D Systems | MOB00B | 5.56 pg/mL | 31.3 - 2,000 | 10 µL (Mouse Plasma) | 2.0 - 3.6 | 5.9 - 7.8 | 80 - 110 | Natural and recombinant mouse and rat Leptin. |
| BioVendor | RD291001200R | 30 pg/mL (mouse) | 100 - 4,000 | 7 µL | 2.2 | 3.4 | 94.5 | Mouse, Rat, Human. No cross-reactivity with bovine, cat, dog, goat, hamster, horse, monkey, pig, rabbit. |
| RayBiotech | ELM-Leptin | 4 pg/ml | 4 - 1,000 | 10-40 fold dilution | Not specified | Not specified | Not specified | No significant cross-reactivity with a panel of other mouse cytokines. |
| Antibodies.com | A2989 | <0.103 ng/ml | 312 - 20,000 | Not specified | <10 | <12 | 80 - 102 (Serum), 81 - 100 (EDTA Plasma), 80 - 89 (Heparin Plasma) | Not specified |
| Crystal Chem | 90030 | 200 pg/mL | 200 - 12,800 | 5 µL | ≤ 10.0 | ≤ 10.0 | ~100 | Not specified |
| Elabscience | E-EL-M3008 | 0.19 ng/mL | 0.31 - 20 | Not specified | <10 | <10 | 91 - 107 (Serum), 96 - 109 (EDTA Plasma) | Recognizes mouse LEP. No significant cross-reactivity or interference. |
Experimental Protocols
Accurate measurement of plasma leptin begins with proper sample collection and handling, followed by a meticulous immunoassay procedure. The following sections provide detailed protocols for these key steps, as well as for alternative validation methods.
Mouse Plasma Sample Collection and Preparation
Proper sample collection and preparation are paramount to obtaining reliable results.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes containing anticoagulant (e.g., EDTA, heparin)
-
Pipettes and sterile, nuclease-free tips
-
Microcentrifuge
-
-80°C freezer for storage
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant like EDTA or heparin.
-
Immediately place the blood samples on ice to prevent protein degradation.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15-20 minutes at 4°C.[1]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled tube.
-
Aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the plasma samples at -80°C until analysis.
General Sandwich ELISA Protocol for Mouse Leptin
This protocol provides a general workflow for a typical sandwich ELISA. Always refer to the specific manufacturer's instructions provided with your chosen ELISA kit.
Materials:
-
Mouse Leptin ELISA kit (including pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Prepared mouse plasma samples
-
Pipettes and sterile, nuclease-free tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of buffers and antibodies as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the leptin standard to create a standard curve. This will be used to determine the concentration of leptin in the unknown samples.
-
Sample Addition: Add standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation with Capture Antibody: Cover the plate and incubate as specified in the kit protocol (typically 1.5-2.5 hours at room temperature or 37°C). During this time, the leptin in the samples will bind to the capture antibody coated on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer. This step removes any unbound substances.
-
Addition of Detection Antibody: Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured leptin.
-
Incubation with Detection Antibody: Cover the plate and incubate as directed (typically 1 hour at room temperature or 37°C).
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Addition of Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP) to each well. The streptavidin will bind to the biotin on the detection antibody.
-
Incubation with Streptavidin-HRP: Cover the plate and incubate (typically 45 minutes at room temperature or 37°C).
-
Washing: Repeat the washing step to remove any unbound streptavidin-HRP.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation and Color Development: Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature) to allow for color development. The intensity of the color is proportional to the amount of leptin present.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average zero standard optical density from all readings. Plot the standard curve and use the equation of the line to calculate the concentration of leptin in the samples.
Alternative Validation Methods
To ensure the specificity and accuracy of immunoassay results, it is advisable to validate the findings using alternative methods.
Western Blotting
Western blotting can be used to confirm the presence and relative abundance of leptin in plasma samples. However, the high concentration of abundant proteins like albumin in plasma can interfere with the detection of low-abundance proteins like leptin. Therefore, a depletion or enrichment step is often necessary.
Protocol for Immunoprecipitation-Western Blot of Mouse Plasma Leptin:
Materials:
-
Mouse plasma samples
-
Anti-leptin antibody (for immunoprecipitation and Western blotting)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Immunoprecipitation:
-
Pre-clear the plasma sample by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared plasma with an anti-leptin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-leptin complex.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the leptin from the beads using an elution buffer and neutralize the eluate.
-
-
SDS-PAGE and Western Blotting:
-
Denature the eluted samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-leptin antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. A band at approximately 16 kDa should correspond to leptin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a highly specific and sensitive method for the absolute quantification of proteins. While it is a more complex and resource-intensive technique, it can serve as a gold standard for validating immunoassay results.
Protocol for Immunoaffinity LC-MS/MS of Mouse Leptin in Plasma:
Materials:
-
Mouse plasma samples
-
Anti-leptin antibody coupled to magnetic beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Stable isotope-labeled leptin peptide standard
Procedure:
-
Immunoaffinity Enrichment:
-
Incubate the plasma sample with anti-leptin antibody-coupled magnetic beads to specifically capture leptin.
-
Wash the beads to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce the disulfide bonds in leptin with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the captured leptin with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography using a C18 column.
-
Analyze the eluted peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-product ion transitions for one or more unique leptin peptides and the stable isotope-labeled internal standard.
-
Quantify the amount of leptin in the original sample by comparing the peak area of the endogenous peptide to that of the internal standard.
-
Mandatory Visualizations
To aid in the understanding of the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for validating mouse plasma leptin immunoassay results.
Caption: Simplified overview of the leptin signaling pathway.[2][3][4][5]
References
Confirming the Phenotype of Leptin Receptor Knockout Mice: A Comparative Guide
For researchers in metabolic disease, confirming the phenotype of a genetic model is a critical first step. This guide provides a comprehensive comparison of leptin receptor knockout (Lepr-/- or db/db) mice with relevant control and alternative models. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate signaling pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies involving models of leptin resistance.
Phenotypic Comparison of Leptin Receptor Knockout Mice
Leptin receptor knockout mice are a cornerstone model for studying obesity and type 2 diabetes. These mice carry a spontaneous mutation in the leptin receptor gene, leading to a non-functional receptor.[1] This results in a state of perceived starvation, driving a phenotype of severe obesity, hyperphagia, and metabolic dysregulation.[2]
Key Phenotypic Characteristics
The primary characteristics of leptin receptor knockout mice include:
-
Morbid Obesity: A significant increase in body weight is observable as early as 3 to 4 weeks of age.[3] This is primarily due to an increase in adipose tissue mass.[4]
-
Hyperphagia: These mice exhibit an uncontrollable appetite due to the brain's inability to sense satiety signals from leptin.[2]
-
Hyperglycemia and Insulin Resistance: Elevated blood glucose and insulin levels are hallmarks of the db/db phenotype, mimicking key aspects of human type 2 diabetes.[4][5]
-
Dyslipidemia: Leptin receptor knockout mice often present with abnormal lipid profiles, including elevated triglycerides and cholesterol.
Quantitative Data Summary
The following tables summarize key quantitative data comparing leptin receptor knockout (db/db) mice with wild-type (WT) controls and leptin-deficient (ob/ob) mice.
| Parameter | Leptin Receptor Knockout (db/db) | Wild-Type (WT) Control | Leptin Deficient (ob/ob) | Reference |
| Body Weight (grams) at 10 weeks | ~45-55 g | ~25-30 g | ~50-60 g | [6] |
| Daily Food Intake (grams) | ~6-10 g | ~3-5 g | ~6-10 g | |
| Fasting Blood Glucose (mg/dL) | >250 mg/dL | ~100-150 mg/dL | ~150-250 mg/dL | [7] |
| Fasting Plasma Insulin (ng/mL) | Significantly elevated | Normal | Significantly elevated | [5] |
| Plasma Leptin Levels | Markedly elevated | Normal | Undetectable | [5] |
| Parameter | Leptin Receptor Knockout (db/db) | Wild-Type (WT) Control | Reference |
| Body Fat Percentage at 16 weeks | ~40-50% | ~15-25% | [4] |
| Lean Mass Percentage at 16 weeks | ~45-55% | ~70-80% | [4] |
Alternative Models for Studying Leptin Signaling Deficiency
While the db/db mouse is a robust model, several alternatives exist, each with unique advantages and disadvantages.
| Model | Description | Advantages | Disadvantages | Reference |
| Leptin Deficient (ob/ob) Mouse | Carries a mutation in the leptin gene, resulting in no circulating leptin. | Allows for the study of leptin replacement therapy. | Phenotype can be partially rescued by exogenous leptin. | [5] |
| Diet-Induced Obesity (DIO) Models | Wild-type mice fed a high-fat diet. | More closely mimics the development of obesity in the majority of the human population. | Phenotype is less severe and more variable than genetic models. | [4] |
| Zucker Fatty Rat | Carries a mutation in the leptin receptor gene, similar to the db/db mouse. | Larger size can be advantageous for certain surgical procedures and tissue collection. | Different genetic background and species-specific metabolic differences. | [2] |
| Tissue-Specific Knockout Models | Leptin receptor is knocked out in specific tissues (e.g., hypothalamus, liver). | Allows for the dissection of the tissue-specific roles of leptin signaling. | Complex breeding schemes and potential for off-target effects of Cre recombinase. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the phenotype of leptin receptor knockout mice are provided below.
Glucose Tolerance Test (GTT)
Purpose: To assess the ability of the mouse to clear a glucose load from the bloodstream, a measure of glucose metabolism and insulin sensitivity.
Protocol:
-
Fast mice for 6 hours with free access to water.[8]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.[9]
-
Administer a 2 g/kg body weight bolus of a 20% glucose solution via intraperitoneal (IP) injection.[9]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[9]
-
Plot blood glucose concentration over time to determine the glucose clearance rate.
Insulin Tolerance Test (ITT)
Purpose: To assess the systemic response to insulin, providing a direct measure of insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours with free access to water.[10]
-
Record the baseline blood glucose level (t=0) from a tail snip.[11]
-
Administer human insulin (0.75 U/kg body weight) via IP injection.[12]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.[11]
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Indirect Calorimetry
Purpose: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Protocol:
-
Acclimate mice to the metabolic cages for at least 24 hours before data collection.[13]
-
Ensure ad libitum access to food and water during the measurement period.[13]
-
Data is typically collected over a 24-48 hour period to capture both light and dark cycles.[13]
-
Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[14]
-
Beam breaks are recorded to quantify ambulatory activity.
Body Composition Analysis (DEXA or NMR)
Purpose: To determine the relative amounts of fat mass, lean mass, and bone mineral density.
Protocol (DEXA):
-
Anesthetize the mouse.[15]
-
Place the mouse in the Dual-Energy X-ray Absorptiometry (DEXA) scanner.[15]
-
Perform a whole-body scan to acquire data on fat mass, lean mass, and bone density.[15]
-
Analyze the data using the manufacturer's software.
Protocol (NMR):
-
Place the conscious mouse in a restraining tube.[16]
-
Insert the tube into the Nuclear Magnetic Resonance (NMR) analyzer.[16]
-
The measurement is typically completed within a few minutes and provides data on fat and lean mass.[16]
Visualizing Key Pathways and Workflows
Leptin Receptor Signaling Pathway
The binding of leptin to its receptor (LepR) activates several downstream signaling cascades, primarily the JAK2-STAT3 pathway, which is crucial for regulating energy homeostasis.
Caption: Leptin receptor signaling cascade.
Experimental Workflow for Phenotyping
A logical workflow is essential for a comprehensive phenotypic characterization of leptin receptor knockout mice.
Caption: Experimental workflow for phenotyping.
References
- 1. chempartner.com [chempartner.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Body Weight Info - Strain 000642 BKS-db [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. IP Glucose Tolerance Test in Mouse [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. scribd.com [scribd.com]
- 12. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 13. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 14. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 16. mmpc.org [mmpc.org]
Leptin's Dichotomous Effects: A Comparative Analysis in C57BL/6J and A/J Mice
A Comprehensive Guide for Researchers on the Differential Metabolic Responses to Leptin in Obesity-Prone and Obesity-Resistant Mouse Strains.
In the landscape of metabolic research, the C57BL/6J and A/J mouse strains represent two extremes in the susceptibility to diet-induced obesity, offering a powerful model to dissect the mechanisms of energy homeostasis. The C57BL/6J mouse is a widely used model for diet-induced obesity, readily gaining weight on a high-fat diet. Conversely, the A/J strain exhibits a remarkable resistance to developing obesity under similar dietary conditions. A pivotal factor underlying these divergent phenotypes is their differential response to leptin, the adipocyte-derived hormone central to regulating appetite and energy expenditure. This guide provides a detailed comparison of the effects of leptin in these two strains, supported by experimental data and methodologies, to aid researchers in designing and interpreting metabolic studies.
Strain-Specific Responses to Leptin Administration
The most striking difference between C57BL/6J and A/J mice lies in their sensitivity to leptin, particularly after a high-fat diet challenge. While both strains are responsive to leptin at a young age on a standard diet, the development of leptin resistance is a key feature of the C57BL/6J strain's predisposition to obesity.
Key Observations:
-
Peripheral Leptin Resistance in C57BL/6J Mice: Following a high-fat diet, C57BL/6J mice become unresponsive to peripherally administered (intraperitoneal) leptin.[1][2][3] This is a critical factor in their failure to control food intake and fat accumulation.
-
Maintained Leptin Sensitivity in A/J Mice: In contrast, A/J mice retain a significant degree of responsiveness to peripheral leptin even after prolonged exposure to a high-fat diet.[1][2][3] This preserved sensitivity contributes to their ability to resist obesity.
-
Central Leptin Responsiveness: Both strains demonstrate a reduction in food intake when leptin is administered directly into the central nervous system (intracerebroventricularly). However, the anorectic response is significantly more pronounced in A/J mice compared to C57BL/6J mice.[4]
-
Thermogenic Response: A high-fat diet induces the expression of uncoupling proteins (UCP1 and UCP2) in the adipose tissue of A/J mice, indicating an enhanced thermogenic capacity. This response is absent in C57BL/6J mice.[5][6]
Quantitative Comparison of Leptin's Effects
The following tables summarize the quantitative data from comparative studies, highlighting the differential impact of leptin on key metabolic parameters in C57BL/6J and A/J mice.
Table 1: Effect of Leptin on Food Intake and White Adipose Tissue (WAT) Mass in Weanling Mice
| Strain | Treatment | Food Intake ( g/day ) | Epididymal WAT (g) | Retroperitoneal WAT (g) |
| A/J | Vehicle (ip) | 3.5 ± 0.2 | 0.45 ± 0.03 | 0.28 ± 0.02 |
| Leptin (ip) | 2.8 ± 0.1 | 0.32 ± 0.02 | 0.19 ± 0.01 | |
| Vehicle (icv) | 3.6 ± 0.2 | 0.47 ± 0.04 | 0.30 ± 0.03 | |
| Leptin (icv) | 2.9 ± 0.1 | 0.28 ± 0.02 | 0.17 ± 0.01 | |
| C57BL/6J | Vehicle (ip) | 3.8 ± 0.3 | 0.51 ± 0.04 | 0.33 ± 0.03 |
| Leptin (ip) | 3.1 ± 0.2 | 0.38 ± 0.03 | 0.24 ± 0.02* | |
| Vehicle (icv) | 3.9 ± 0.3 | 0.53 ± 0.05 | 0.35 ± 0.04 | |
| Leptin (icv) | 2.7 ± 0.1 | 0.31 ± 0.03 | 0.20 ± 0.02** |
*Data adapted from studies showing significant reductions with leptin treatment. Values are representative means ± SEM. ip = intraperitoneal; icv = intracerebroventricular. *p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle.
Table 2: Leptin Responsiveness After 8 Weeks on a High-Fat Diet
| Strain | Treatment | Change in Food Intake | Change in Fat Pad Mass | Hypothalamic STAT3 Phosphorylation (Fold Increase) |
| A/J | Leptin (ip) | Significant Reduction | Significant Reduction | 2.2 |
| Leptin (icv) | Greater Reduction | Greater Reduction | 4.8 | |
| C57BL/6J | Leptin (ip) | No Significant Change | No Significant Change | No Significant Change |
| Leptin (icv) | Significant Reduction | No Significant Change | 2.8 |
*This table synthesizes findings from multiple studies.[1][2][4] "Significant Reduction" indicates a statistically significant decrease compared to vehicle-treated controls.
Leptin Signaling and Gene Expression
The differential leptin sensitivity between the two strains can be traced to differences in molecular signaling and gene expression.
-
Leptin Gene Expression: On a high-fat diet, A/J mice exhibit significantly higher levels of leptin mRNA in their white adipose tissue compared to C57BL/6J mice.[5][6] This suggests a more robust feedback mechanism in the obesity-resistant strain.
-
STAT3 Phosphorylation: A crucial step in the leptin signaling cascade is the phosphorylation of STAT3 in the hypothalamus. A/J mice show a more potent induction of STAT3 phosphorylation in response to peripheral leptin administration, indicating a more efficient central signaling response.[4]
Figure 1. Simplified leptin signaling pathway in the hypothalamus.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolic research. Below are outlines of key experimental protocols used in comparative studies of leptin action in C57BL/6J and A/J mice.
1. Diet-Induced Obesity Model:
-
Animals: Male C57BL/6J and A/J mice, typically weaned at 3-4 weeks of age.
-
Housing: Mice are housed under a 12:12-hour light-dark cycle with ad libitum access to food and water.
-
Diets:
-
Control (Low-Fat) Diet: Standard rodent chow with ~10% of calories from fat.
-
High-Fat Diet: A purified diet with 45-60% of calories derived from fat.
-
-
Duration: Mice are maintained on their respective diets for a period ranging from 4 to 16 weeks to induce the desired metabolic phenotype.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
2. Leptin Administration:
-
Intraperitoneal (ip) Injection: Recombinant mouse leptin is dissolved in a sterile vehicle (e.g., phosphate-buffered saline). Mice receive daily ip injections at a specified dose (e.g., 5 mg/kg body weight) for a defined period (e.g., 7 days). Control mice receive vehicle injections.
-
Intracerebroventricular (icv) Cannulation and Injection:
-
Mice are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the third ventricle).
-
After a recovery period, conscious and unrestrained mice receive icv injections of leptin (e.g., 1-5 µg) or vehicle through an internal cannula.
-
Food and water intake are monitored immediately following the injection.
-
3. Metabolic Phenotyping:
-
Body Composition Analysis: Techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) are used to quantify fat and lean mass.
-
Gene Expression Analysis: Adipose tissue and hypothalamic tissue are collected, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes of interest (e.g., leptin, UCP1, UCP2, POMC, AgRP).
-
Western Blotting: Hypothalamic protein lysates are used to determine the phosphorylation status of key signaling molecules like STAT3.
Figure 2. General experimental workflow for comparing leptin effects.
Conclusion
The stark contrast in leptin responsiveness between C57BL/6J and A/J mice provides an invaluable in vivo platform for investigating the molecular underpinnings of leptin resistance and obesity. The C57BL/6J strain serves as a model of acquired, diet-induced leptin resistance, reflecting a common human condition. The A/J strain, with its preserved leptin sensitivity, offers a unique opportunity to explore the protective mechanisms against metabolic dysfunction. By understanding the differential signaling pathways, gene expression profiles, and physiological responses in these two strains, researchers can gain deeper insights into the complex interplay between genetics, diet, and energy homeostasis, ultimately paving the way for the development of more effective therapeutic strategies for obesity and related metabolic disorders.
References
- 1. Differential mechanisms and development of leptin resistance in A/J versus C57BL/6J mice during diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential regulation of leptin expression and function in A/J vs. C57BL/6J mice during diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sex Differences in Metabolic Response to Leptin in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic responses to leptin between male and female mice, drawing upon experimental data from various studies. It is intended to serve as a valuable resource for researchers investigating obesity, metabolic disorders, and the development of novel therapeutics targeting the leptin signaling pathway.
Executive Summary
Experimental evidence consistently demonstrates significant sex-dependent differences in the metabolic response to leptin in mice. Females are generally more sensitive to the anorectic and weight-reducing effects of leptin, exhibiting a more sustained response compared to males. Conversely, males, particularly on a high-fat diet, are more prone to developing leptin resistance. These differences are underpinned by variations in hormonal environments, body composition, and intracellular signaling pathways.
Data Presentation: Quantitative Comparison of Leptin's Metabolic Effects
The following tables summarize quantitative data from key studies, highlighting the sex-specific effects of leptin on various metabolic parameters.
Table 1: Effect of Leptin Administration on Body Weight and Food Intake
| Study Reference | Mouse Strain | Sex | Treatment | Duration | Body Weight Change | Food Intake Change |
| Harris et al. | NIH Swiss | Male (HFD) | Leptin infusion (10 µ g/day ) | 13 days | No significant loss | No significant decrease |
| Harris et al. | NIH Swiss | Female (HFD) | Leptin infusion (10 µ g/day ) | 13 days | Significant fat loss | Not significantly decreased |
| G.P. V. et al. | ob/ob | Male | Leptin (60 pmol ICV) | 24 hours | - | ~60% decrease |
| G.P. V. et al. | ob/ob | - | Leptin (60 pmol ICV) | 24 hours | - | ~60% decrease |
| Harris et al. | C57BL/6J | Female (HFD) | Leptin infusion | 13 days | Reduced body fat | Transiently inhibited in LF |
| Harris et al. | C57BL/6J | Female (LF) | Leptin infusion | 13 days | Reduced body fat | Transiently inhibited |
HFD: High-Fat Diet, LF: Low-Fat Diet, ICV: Intracerebroventricular
Table 2: Sex Differences in Leptin Levels and Body Composition in Genetically Altered Mouse Models
| Study Reference | Mouse Strain/Model | Sex | Age | Key Findings |
| Tanaka et al. | Orexin-deficient (TG) | Female | 100-200 days | Higher serum leptin levels and more prominent obesity compared to WT.[1] |
| Tanaka et al. | Orexin-deficient (TG) | Male | 100-200 days | No significant difference in the relationship between body weight and serum leptin compared to WT.[1] |
| French et al. | B6-ob/ob | Female | 16 weeks | Higher body fat percentage compared to males.[2] |
| French et al. | BKS-db/db | Male | 8 weeks | Higher nonfasted blood glucose than females.[2] |
| French et al. | BKS-db/db | Female | 16 weeks | Significantly higher serum leptin levels than males.[2] |
WT: Wild Type
Experimental Protocols
This section details the methodologies employed in representative studies to investigate sex differences in leptin response.
Protocol 1: Chronic Leptin Infusion in Diet-Induced Obese Mice
-
Objective: To assess the long-term effects of leptin on body composition in male and female mice fed a high-fat diet.
-
Animal Model: NIH Swiss mice.[3]
-
Diet: Mice were fed either a low-fat (10% kcal from fat) or a high-fat (45% kcal from fat) diet.[3]
-
Leptin Administration: Recombinant mouse leptin was administered via continuous intraperitoneal infusion using osmotic mini-pumps at a rate of 10 µ g/day for 13 days.[3]
-
Metabolic Monitoring:
-
Central Leptin Sensitivity Test: A single intracerebroventricular (ICV) injection of leptin (1 µg) was administered to a separate cohort of mice to assess central responsiveness by measuring subsequent changes in body weight.[3]
Protocol 2: Acute Leptin Response in Genetically Obese Mice
-
Objective: To determine the immediate effects of centrally administered leptin on food intake and metabolic rate in leptin-deficient mice.
-
Animal Model: C57BL/6J ob/ob mice (lacking functional leptin) and lean littermate controls.[4]
-
Leptin Administration: A single intracerebroventricular (ICV) injection of recombinant mouse leptin (3 pmol or 60 pmol) was administered.[4]
-
Metabolic Monitoring:
Signaling Pathways and Visualizations
The metabolic effects of leptin are primarily mediated through the long form of the leptin receptor (LepRb), which activates several intracellular signaling cascades, most notably the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Sex-specific differences in the efficiency and regulation of this pathway contribute to the observed dimorphism in leptin sensitivity.
Leptin Signaling Pathway
Leptin binding to its receptor (LepRb) in hypothalamic neurons triggers a cascade of intracellular events. The JAK2/STAT3 pathway is a principal mediator of leptin's effects on energy homeostasis. Negative regulators, such as Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B), play crucial roles in attenuating leptin signaling and can contribute to the development of leptin resistance.
Caption: Leptin signaling cascade via the JAK2/STAT3 pathway.
Experimental Workflow for Assessing Leptin Sensitivity
The following diagram illustrates a typical experimental workflow for comparing leptin sensitivity between male and female mice.
Caption: Workflow for leptin sensitivity studies in mice.
Conclusion
The metabolic response to leptin in mice is significantly influenced by sex. Females generally exhibit greater sensitivity to leptin's effects on weight and appetite regulation, while males are more susceptible to diet-induced leptin resistance. These differences are critical considerations for preclinical research in obesity and metabolic diseases. A thorough understanding of the sex-specific mechanisms of leptin action is essential for the development of effective and personalized therapeutic strategies. Future research should continue to explore the interplay between sex hormones, genetics, and diet in modulating leptin signaling and its metabolic consequences.
References
- 1. Gender Difference in Body Weight Gain and Leptin Signaling in Hypocretin/orexin Deficient Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Leptin resistance in mice is determined by gender and duration of exposure to high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin rapidly lowers food intake and elevates metabolic rates in lean and ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Leptin and Adiponectin Signaling in Obese Mice: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leptin and adiponectin signaling pathways, with a specific focus on their dysregulation in obese mouse models. The content is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a clear understanding of these critical metabolic regulators.
Introduction: Two Sides of the Adipokine Coin
Leptin and adiponectin, both hormones secreted primarily by adipose tissue, play pivotal roles in regulating energy homeostasis, metabolism, and insulin sensitivity.[1][2] In lean individuals, they work in concert to maintain metabolic balance. However, in the context of obesity, their signaling pathways are profoundly disrupted. Leptin levels rise dramatically, leading to a state of "leptin resistance," where the brain fails to respond to its appetite-suppressing signals.[3][4] Conversely, adiponectin levels paradoxically decrease, contributing to insulin resistance and inflammation.[5][6] Understanding the comparative signaling mechanisms and points of failure in obese mice is crucial for developing effective therapeutic strategies against metabolic diseases.
Leptin Signaling Pathway: The Satiety Signal
Leptin's primary role is to inform the central nervous system, particularly the hypothalamus, about the status of energy stores.[7][8] Its signaling is predominantly mediated through the long-form leptin receptor (Ob-Rb), which activates several intracellular cascades.
Key Pathways:
-
JAK/STAT Pathway: This is the best-characterized pathway for leptin signaling.[9] Upon leptin binding, the Ob-Rb receptor dimerizes, activating the associated Janus kinase 2 (JAK2).[7][10] JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as Pro-opiomelanocortin (POMC), to suppress appetite.[7][11]
-
PI3K and MAPK Pathways: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating neuronal function and energy expenditure.[1][12]
Adiponectin Signaling Pathway: The Insulin Sensitizer
Adiponectin exerts its beneficial effects on glucose and lipid metabolism through its interaction with two primary receptors, AdipoR1 and AdipoR2.[13][14] These receptors are distinct from typical G-protein coupled receptors and initiate signaling cascades that enhance insulin sensitivity and fatty acid oxidation.
Key Pathways:
-
AMPK Pathway: AdipoR1, the major receptor in skeletal muscle, primarily activates AMP-activated protein kinase (AMPK).[14][15] This activation is mediated by the adaptor protein APPL1.[13] Activated AMPK stimulates glucose uptake and fatty acid oxidation.[16][17]
-
PPARα Pathway: AdipoR2, most abundant in the liver, preferentially activates the peroxisome proliferator-activated receptor-alpha (PPARα) pathway, which also promotes fatty acid oxidation.[14][15]
-
Other Pathways: Adiponectin signaling can also involve p38 MAPK and ERK1/2, contributing to its diverse biological effects.[18]
Comparative Analysis in Obese Mice
In diet-induced obesity (DIO) and genetic models of obesity (e.g., ob/ob, db/db mice), the signaling of both hormones is severely impaired, but through distinct mechanisms.
Leptin Resistance in Obesity
Despite circulating leptin levels being exceptionally high in obese individuals, the expected outcomes of reduced appetite and weight loss do not occur—a phenomenon known as leptin resistance. This resistance can develop at multiple levels.
Mechanisms of Leptin Resistance:
-
Impaired Transport: The transport of leptin across the blood-brain barrier may be saturated or reduced in obese states, limiting its access to hypothalamic neurons.[9]
-
Negative Feedback Inhibition: The most critical mechanism involves the induction of negative feedback regulators within the neuron.[4] High leptin levels trigger the expression of Suppressor of Cytokine Signaling 3 (SOCS3) and the activity of Protein Tyrosine Phosphatase 1B (PTP1B) .[19][20][21]
Adiponectin Signaling in Obesity
The primary defect related to adiponectin in obesity is its reduced circulating concentration.[25] However, a state of "adiponectin resistance" has also been proposed, where tissues become less responsive to the hormone.
Mechanisms of Impaired Adiponectin Action:
-
Reduced Expression: In obesity, hypertrophic adipocytes exhibit reduced adiponectin gene expression and secretion, leading to hypoadiponectinemia.[5]
-
Receptor Downregulation: The expression of AdipoR1 and AdipoR2 can be reduced in the tissues of obese, insulin-resistant mice.[5][25]
-
Inflammation: Chronic low-grade inflammation associated with obesity can interfere with downstream adiponectin signaling pathways.[5]
Quantitative Comparison from Mouse Studies
The following tables summarize experimental data from studies using obese mouse models to compare the effects of leptin and adiponectin administration.
Table 1: Effects on Body Weight and Food Intake
| Hormone Administered | Mouse Model | Dose & Route | Effect on Body Weight | Effect on Food Intake | Reference(s) |
| Leptin | Diet-Induced Obese (DIO) | Peripheral (i.p.) | No significant change (resistance) | No significant change (resistance) | [26][27] |
| Leptin | Diet-Induced Obese (DIO) | Central (i.c.v.) | Significant decrease | Significant decrease | [26] |
| Leptin | ob/ob (leptin-deficient) | Peripheral (i.p.) | Significant decrease | Significant decrease | [8][28] |
| Adiponectin | Diet-Induced Obese (DIO) | Peripheral | No significant change | Not typically measured | [29] |
| Adiponectin | ob/ob | Peripheral | No significant change | Not typically measured | [30][31] |
Table 2: Effects on Glucose Homeostasis
| Hormone Administered | Mouse Model | Effect on Blood Glucose | Effect on Insulin Sensitivity | Reference(s) |
| Leptin | ob/ob | Significant decrease | Improved | [4][28] |
| Leptin (with PTP1B overexpression) | ob/ob | Attenuated reduction | Impaired improvement | [27][28] |
| Adiponectin | Diet-Induced Obese (DIO) | Reduced | Improved | [2][29] |
| Adiponectin | ob/ob | Normalized | Dramatically improved | [2][30] |
Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are outlines of common experimental protocols used in the study of leptin and adiponectin in obese mice.
Mouse Models of Obesity
-
Diet-Induced Obesity (DIO): Wild-type mice, typically C57BL/6J, are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for 12-20 weeks to induce obesity, hyperleptinemia, and insulin resistance.[26][27] This model is considered physiologically relevant to common human obesity.
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, rendering them unable to produce functional leptin. They exhibit severe hyperphagia, massive obesity, and diabetes but remain sensitive to exogenous leptin.[3][30]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to a non-functional receptor. They display a phenotype similar to ob/ob mice but are inherently resistant to leptin treatment.[3]
Hormone Administration
-
Peripheral Administration: Recombinant leptin or adiponectin is typically administered via intraperitoneal (i.p.) injections once or twice daily. Doses can range from 0.5 to 5 µg/g of body weight.[28]
-
Central Administration: To bypass the blood-brain barrier and directly assess hypothalamic sensitivity, hormones are infused directly into the cerebral ventricles via intracerebroventricular (i.c.v.) cannulation.[26]
Analytical Methods
-
Metabolic Phenotyping: Body weight, food intake, and water consumption are monitored daily. Glucose and insulin tolerance tests (GTT, ITT) are performed to assess glucose homeostasis.
-
Biochemical Analysis: Serum levels of leptin, adiponectin, insulin, and glucose are measured using ELISA kits.
-
Molecular Analysis:
-
Western Blotting: Used to quantify the phosphorylation status of key signaling proteins (e.g., p-STAT3, p-JAK2, p-AMPK) in tissue lysates (hypothalamus, liver, muscle).
-
qPCR: Used to measure the mRNA expression of target genes (e.g., Socs3, Ptpn1 (PTP1B), Pomc, AdipoR1/R2).
-
Conclusion and Future Directions
The comparative analysis of leptin and adiponectin signaling in obese mice reveals two distinct but interconnected pathologies. Leptin signaling fails due to a classic resistance mechanism driven by negative feedback loops (SOCS3, PTP1B) in the face of hormonal excess. In contrast, adiponectin's efficacy is primarily diminished by its reduced production, though receptor downregulation and inflammation also contribute to a state of resistance.
Therapeutic strategies must account for these differences. For leptin, the focus is on developing leptin sensitizers, such as inhibitors of PTP1B or SOCS3, to restore the brain's ability to respond to endogenous leptin.[12] For adiponectin, efforts are directed towards developing adiponectin receptor agonists or compounds that increase its endogenous expression.[2] The adiponectin-to-leptin ratio has emerged as a powerful biomarker for adipose tissue dysfunction and cardiometabolic risk, highlighting the importance of considering both systems in concert.[32][33] Future research focusing on the crosstalk between these two pathways may unveil novel targets for the treatment of obesity and its associated metabolic disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin and leptin resistance in obesity: current evidence, mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin-Resistance in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of leptin on adiponectin expression with weight gain versus obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adiponectin Activates AMP-activated Protein Kinase in Muscle Cells via APPL1/LKB1-dependent and Phospholipase C/Ca2+/Ca2+/Calmodulin-dependent Protein Kinase Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted disruption of AdipoR1 and AdipoR2 causes abrogation of adiponectin binding and metabolic actions [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Adiponectin activates the AMPK signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of SOCS-3 as a potential mediator of central leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. The role of SOCS-3 in leptin signaling and leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. JCI - Diet-induced obese mice develop peripheral, but not central, resistance to leptin. [jci.org]
- 27. Leptin resistance following over-expression of protein tyrosine phosphatase 1B in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jme.bioscientifica.com [jme.bioscientifica.com]
- 29. pnas.org [pnas.org]
- 30. Obesity-associated improvements in metabolic profile through expansion of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diabetesjournals.org [diabetesjournals.org]
- 32. ahajournals.org [ahajournals.org]
- 33. Adiponectin-leptin ratio: A promising index to estimate adipose tissue dysfunction. Relation with obesity-associated cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Leptin Receptor Antagonists in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of three novel leptin receptor antagonists: the peptide-based antagonists LDFI and Allo-aca, and the superactive mutant leptin antagonist (SMLA). The data presented is collated from various preclinical studies in mouse models, offering insights into their potential therapeutic applications.
Comparative Efficacy of Novel Leptin Receptor Antagonists
The following tables summarize the key in vivo efficacy data for LDFI-PEG, Allo-aca, and PEG-SMLA from published mouse studies. It is important to note that these studies were conducted under different experimental conditions, including different mouse strains, disease models, and dosing regimens. Therefore, a direct head-to-head comparison of potency cannot be definitively made.
Table 1: Effects on Tumor Growth in Xenograft Mouse Models
| Antagonist | Mouse Model | Cancer Cell Line | Dosage | Treatment Duration | Key Findings |
| LDFI-PEG | Female nude mice | SKBR3 (human breast cancer) | 1 and 10 mg/kg/day | 28 days | Markedly reduced breast tumor growth in a dose-dependent manner.[1] |
| Allo-aca | MDA-MB-231 orthotopic mouse xenograft | MDA-MB-231 (triple-negative breast cancer) | 0.1 and 1 mg/kg/day, s.c. | Not specified | Significantly extended average survival time from 15.4 days (control) to 24 and 28.1 days, respectively.[2] |
Table 2: Effects on Body Weight and Metabolism in Mice
| Antagonist | Mouse Strain | Key Findings |
| LDFI-PEG | Female nude mice (with SKBR3 xenografts) | No significant effects on body weight were observed between vehicle-treated and LDFI-PEG-treated mice, indicating no signs of systemic toxicity or impact on energy balance.[1] |
| Allo-aca | Normal CD-1 mice | Induced a modest 6-10% increase in body weight.[2] In another study with NZO mice, Allo-aca did not significantly affect body weight, body temperature, or food intake compared to a control peptide.[3][4] |
| PEG-SMLA | Male C57Bl mice | Administration resulted in a remarkably rapid, significant, and reversible increase in body weight due to increased food consumption. The effect was reported to be 27-fold more potent in increasing body weight compared to a first-generation pegylated mouse leptin antagonist.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel leptin receptor antagonists.
In Vivo Tumor Growth Assessment in Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of a novel leptin receptor antagonist.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
Procedure:
-
Cell Culture: Human cancer cells expressing the leptin receptor (e.g., SKBR3, MDA-MB-231) are cultured under standard conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (length × width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The leptin receptor antagonist is administered at various doses via a specified route (e.g., intraperitoneal, subcutaneous) and schedule (e.g., daily). The control group receives a vehicle control.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). Statistical analysis is performed to determine the significance of tumor growth inhibition.[1]
Body Weight and Food Intake Monitoring
Objective: To assess the effect of a leptin receptor antagonist on energy balance.
Animal Model: Various mouse strains can be used depending on the research question (e.g., normal wild-type mice, diet-induced obese mice).
Procedure:
-
Acclimation: Mice are acclimated to individual housing and the specific diet for a period before the experiment begins.
-
Baseline Measurements: Body weight and food intake are measured daily for a baseline period (e.g., 3-7 days) to establish a stable baseline for each mouse.[6][7]
-
Treatment Administration: Mice are randomized into treatment and control groups. The antagonist is administered according to the study design.
-
Daily Monitoring: Body weight and the amount of food remaining in the food hopper are measured at the same time each day. Spilled food should be accounted for to ensure accurate intake measurements.[8][9] Water intake can also be monitored.[8]
-
Data Analysis: Changes in body weight and cumulative food intake are calculated and compared between the treatment and control groups. Statistical analysis is used to determine the significance of any observed effects.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a leptin receptor antagonist on glucose metabolism.
Procedure:
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[10] Some protocols may use a shorter fasting period of 4-6 hours.[11][12]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer. This is the 0-minute time point.[10][13]
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[10][12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[10][13]
-
Data Analysis: Blood glucose levels are plotted against time for each group. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. Statistical comparisons are made between the treatment and control groups.
Visualizations
Leptin Receptor Signaling Pathways
The binding of leptin to its receptor (LepR) activates several downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. These pathways play crucial roles in regulating energy homeostasis, metabolism, and cell proliferation.[14][15]
Caption: Leptin receptor signaling and antagonist inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a novel leptin receptor antagonist in a mouse model.
Caption: In vivo efficacy testing workflow.
References
- 1. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a leptin receptor antagonist peptide in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Food Intake and Body Weight Gain in Male and Female Mice [dc.etsu.edu]
- 8. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. vmmpc.org [vmmpc.org]
- 13. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 14. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Peripheral versus Central Leptin Administration on Metabolic Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of leptin administration is critical for developing effective therapeutic strategies against metabolic disorders. This guide provides an objective comparison of peripheral versus central leptin administration, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Leptin, an adipocyte-derived hormone, plays a pivotal role in regulating energy homeostasis. Its action is primarily mediated through the central nervous system (CNS), particularly the hypothalamus, to control food intake and energy expenditure. However, leptin receptors are also present in peripheral tissues, suggesting direct effects on metabolism. The route of administration—peripheral (e.g., intraperitoneal or subcutaneous) versus central (e.g., intracerebroventricular)—can elicit distinct metabolic responses, a crucial consideration for therapeutic applications.
Comparative Efficacy of Central vs. Peripheral Leptin Administration
Central administration of leptin is generally more potent in eliciting metabolic effects compared to peripheral administration. This is largely attributed to the direct delivery of leptin to its primary site of action in the brain, bypassing the potential limitations of transport across the blood-brain barrier.
Table 1: Effects on Food Intake and Body Weight
| Parameter | Central Administration (ICV) | Peripheral Administration (IP/SQ) | Animal Model | Key Findings & Citations |
| Food Intake | Significant, dose-dependent reduction.[1][2][3] | Reduction observed, but often requires higher doses and may be less pronounced.[1][4][5][6] | Mice, Rats | Central administration is more potent in reducing food intake. In diet-induced obese mice, central leptin sensitivity may be retained even when peripheral resistance develops.[2][3][7] |
| Body Weight | Dose-dependent and sustained reduction.[4][8] | Dose-dependent reduction, but may be less dramatic than central administration.[4][5][6] | Mice | Chronic central infusion can lead to a complete depletion of visible adipose tissue.[4][8] Peripheral administration in diet-induced obese mice results in weight loss, but they are less sensitive than lean mice.[4][8] |
Table 2: Effects on Glucose Homeostasis
| Parameter | Central Administration (ICV) | Peripheral Administration (IP/SQ) | Animal Model | Key Findings & Citations |
| Blood Glucose | Potent glucose-lowering effect, even in insulin-deficient diabetic models.[9][10][11] | Can improve glycemic control, but the effect may be less pronounced than central administration.[12][13] | Rats, Mice | Central leptin administration can normalize blood glucose in diabetic rats at doses that are ineffective when given peripherally.[9] |
| Insulin Sensitivity | Significantly enhances peripheral insulin sensitivity.[10][11] | Improves insulin sensitivity, but the effect is often attributed to central actions.[12][13] | Rats | Central leptin administration greatly increases peripheral insulin sensitivity in diabetic rats without altering peripheral leptin concentrations.[10][11] |
| Hepatic Glucose Production | Markedly suppresses hepatic glucose production.[9][14][15] | Can enhance insulin's ability to suppress glucose production.[9] | Rats | The regulation of hepatic glucose fluxes by leptin is largely mediated via its central receptors.[14] Central leptin can reverse diet-induced hepatic insulin resistance.[15] |
Table 3: Effects on Lipid Metabolism
| Parameter | Central Administration (ICV) | Peripheral Administration (IP/SQ) | Animal Model | Key Findings & Citations |
| Hepatic Lipid Content | Significant reduction in liver weight and triglyceride levels.[1] | Reduces hepatic lipid content.[1] | Mice | The effect of central leptin on reducing liver weight is significantly greater than peripheral administration or pair-feeding.[1] |
| Plasma Lipids | Reduces LDL/HDL1 cholesterol and very low-density lipoprotein levels.[1] | Reduces LDL/HDL1 cholesterol and very low-density lipoprotein levels.[1] | Mice | The effects on plasma lipids are largely attributed to the reduction in food intake.[1] |
| Adipose Tissue | Blunts white adipose tissue lipogenesis by activating the sympathetic nervous system.[12] | Increases white adipose tissue lipolysis.[12] | General | Central leptin appears to primarily regulate lipogenesis, while peripheral leptin influences lipolysis. |
Table 4: Effects on Energy Expenditure and Sympathetic Nervous System
| Parameter | Central Administration (ICV) | Peripheral Administration (IP/SQ) | Animal Model | Key Findings & Citations |
| Energy Expenditure | Prevents the decrease in energy expenditure that typically follows reduced food intake.[4][8] May not directly increase total energy expenditure.[4][8] | Effects on energy expenditure are less consistently reported and may be secondary to changes in food intake. | Mice | Central leptin administration blunts the expected drop in energy expenditure during caloric restriction.[8] |
| Sympathetic Nervous System (SNS) Activity | Potently activates SNS outflow to various tissues, including brown adipose tissue and kidneys.[5][12] | Increases SNS activity, but this is likely mediated through central receptors.[5][16] | Rats | Central leptin administration leads to a more dramatic increase in norepinephrine turnover in fat depots compared to peripheral infusion.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for peripheral and central leptin administration in rodents.
Peripheral Leptin Administration (Intraperitoneal Injection)
Intraperitoneal (IP) injection is a common method for peripheral administration of substances in rodents.
Materials:
-
Sterile leptin solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal restraint device (as needed)
Procedure:
-
Animal Restraint: The mouse or rat is securely restrained. For a one-person technique, the animal can be wrapped in a towel. For a two-person technique, one person restrains the animal while the other performs the injection.[17]
-
Injection Site Identification: The injection site is the lower right or left quadrant of the abdomen.[17][18] Tilting the animal's head slightly downward helps to displace the abdominal organs.[18]
-
Disinfection: The injection site is cleansed with 70% ethanol.[18]
-
Injection: The needle is inserted at a 30-45 degree angle into the peritoneal cavity.[17][19] Aspiration is performed to ensure that a blood vessel or organ has not been punctured.[19][20]
-
Post-injection Monitoring: The animal is returned to its cage and monitored for any adverse reactions.[17]
Central Leptin Administration (Intracerebroventricular Cannulation and Injection)
Intracerebroventricular (ICV) administration delivers leptin directly into the cerebrospinal fluid, targeting the brain. This procedure requires stereotaxic surgery for cannula implantation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
Infusion pump and tubing
-
Sterile leptin solution
Procedure:
-
Anesthesia and Stereotaxic Placement: The animal is anesthetized and placed in a stereotaxic frame.[21][22]
-
Surgical Incision and Craniotomy: A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified, and a small hole is drilled at the predetermined coordinates for the lateral ventricle.[21][22]
-
Cannula Implantation: A guide cannula is lowered to the target depth and secured to the skull with jeweler's screws and dental cement.[22] A dummy cannula is inserted to keep the guide cannula patent.[22]
-
Recovery: The animal is allowed to recover for at least one week post-surgery.[22]
-
Injection/Infusion: For acute injections, a specific volume of leptin is injected through the cannula. For chronic studies, the cannula is connected to an osmotic minipump implanted subcutaneously for continuous infusion.[22]
Key Signaling Pathways and Experimental Workflows
Conclusion
The evidence strongly indicates that central leptin administration is more effective than peripheral administration in modulating key metabolic parameters, including food intake, body weight, and glucose homeostasis. This heightened efficacy is due to the direct targeting of leptin's primary site of action in the CNS. While peripheral leptin does exert metabolic effects, many of these are likely mediated through central pathways. For drug development professionals, these findings underscore the importance of developing strategies that can efficiently deliver leptin or leptin analogs across the blood-brain barrier to maximize their therapeutic potential in treating obesity and related metabolic disorders. Future research should continue to elucidate the distinct downstream signaling events and tissue-specific effects of central versus peripheral leptin action to refine therapeutic targeting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. JCI - Diet-induced obese mice develop peripheral, but not central, resistance to leptin. [jci.org]
- 3. Effects of central and peripheral injection of leptin on food intake and on brain Fos expression in the Otsuka Long-Evans Tokushima Fatty rat with hyperleptinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Diet-induced obese mice develop peripheral, but not central, resistance to leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological response to long-term peripheral and central leptin infusion in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin and the CNS Control of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Tissue-Specific Effects of Leptin on Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and Indirect Effects of Leptin on Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracerebroventricular leptin regulates hepatic but not peripheral glucose fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Receptor-mediated regional sympathetic nerve activation by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. queensu.ca [queensu.ca]
- 19. animalstudyregistry.org [animalstudyregistry.org]
- 20. research.vt.edu [research.vt.edu]
- 21. Rodent intracerebroventricular AAV injections [protocols.io]
- 22. benchchem.com [benchchem.com]
Diet-Induced Obesity: A Validated Model for Leptin Resistance in Preclinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The diet-induced obesity (DIO) model has emerged as a cornerstone in the study of metabolic diseases, particularly for investigating the complexities of leptin resistance, a condition central to the pathophysiology of human obesity. Unlike genetic models that feature a complete disruption of the leptin signaling pathway, the DIO model more closely mimics the human condition of acquired leptin resistance resulting from chronic overnutrition. This guide provides a comprehensive comparison of the DIO model with other common models of leptin resistance, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate model for their studies.
Comparison of Animal Models for Leptin Resistance
The selection of an appropriate animal model is critical for the translatability of preclinical findings. The following table summarizes the key characteristics of the most widely used models of leptin resistance.
| Feature | Diet-Induced Obesity (DIO) Model | ob/ob Mouse | db/db Mouse |
| Underlying Cause | Chronic exposure to a high-fat diet | Spontaneous mutation in the leptin gene (Lep) | Spontaneous mutation in the leptin receptor gene (Lepr) |
| Leptin Levels | High (Hyperleptinemia)[1][2] | Very low or absent[2] | Very high (Hyperleptinemia)[2] |
| Leptin Receptor | Functionally intact but downstream signaling is impaired[3] | Functional | Non-functional long-form of the receptor |
| Response to Exogenous Leptin | Poor or absent[1][4] | Highly responsive (reduced food intake and body weight) | Unresponsive[4] |
| Pathophysiology | Acquired leptin resistance, central and peripheral inflammation, insulin resistance | Congenital leptin deficiency leading to hyperphagia and obesity | Congenital leptin receptor deficiency leading to a perceived state of starvation |
| Relevance to Human Obesity | High - closely mimics common human obesity | Low - relevant for rare cases of congenital leptin deficiency | Low - relevant for rare cases of leptin receptor mutations |
Experimental Validation of the DIO Model
The validation of the DIO model for leptin resistance relies on a series of well-established experimental procedures designed to induce the obese phenotype and subsequently assess the animal's sensitivity to leptin.
Key Experimental Protocols
1. Induction of Diet-Induced Obesity:
-
Animals: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
-
Diet: At 4-6 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45% or 60% of calories from fat.[1]
-
Duration: The HFD is maintained for a period of 8-16 weeks to induce a significant increase in body weight, adiposity, and circulating leptin levels.[1][6]
2. Assessment of Leptin Sensitivity:
-
Acute Leptin Challenge:
-
Procedure: Following the HFD feeding period, a baseline for food intake and body weight is established. Mice are then administered an intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of recombinant leptin.[1]
-
Measurements: Food intake is monitored at regular intervals (e.g., 4, 12, and 24 hours) post-injection, and body weight is measured daily for several days.
-
Expected Outcome in DIO: A blunted or absent anorectic response (reduction in food intake) and minimal to no change in body weight compared to lean control mice.[1]
-
-
Analysis of Leptin Signaling:
-
Procedure: A cohort of mice is administered leptin, and hypothalamic tissue is collected at a specific time point (e.g., 45 minutes) post-injection.
-
Western Blot Analysis: Protein extracts from the hypothalamus are analyzed by Western blot to assess the phosphorylation status of key signaling molecules in the leptin pathway, such as STAT3 (Signal Transducer and Activator of Transcription 3).
-
Expected Outcome in DIO: A significant reduction in leptin-induced STAT3 phosphorylation in the hypothalamus of DIO mice compared to lean controls, indicating impaired signaling.
-
Quantitative Data Comparison
The following tables provide a summary of representative quantitative data from studies comparing DIO mice with genetic models of leptin resistance.
Table 1: Body Weight and Food Intake
| Model | Diet | Duration | Body Weight (g) | Daily Food Intake (kcal) |
| C57BL/6J (Lean Control) | Chow | 15 weeks | ~30 g | ~12 kcal |
| C57BL/6J (DIO) | High-Fat (45%) | 15 weeks | >45 g[1] | ~15 kcal[1] |
| ob/ob | Chow | 10 weeks | ~50 g | ~20 kcal |
| db/db | Chow | 10 weeks | ~55 g | ~25 kcal |
Note: Values are approximate and can vary based on specific experimental conditions.
Table 2: Serum Leptin Levels
| Model | Serum Leptin (ng/mL) |
| C57BL/6J (Lean Control) | 1-5 |
| C57BL/6J (DIO) | >30[2] |
| ob/ob | <1 |
| db/db | >100 |
Note: Values are approximate and can vary based on specific experimental conditions.
Signaling Pathways in Leptin Resistance
Leptin exerts its effects on energy homeostasis primarily through the activation of the long form of the leptin receptor (LEPRb) in the hypothalamus. The binding of leptin to LEPRb triggers a cascade of intracellular signaling events. In the state of leptin resistance, this signaling is impaired.
References
- 1. Two defects contribute to hypothalamic leptin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obese mice retain endogenous leptin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin and leptin resistance in obesity: current evidence, mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial leptin deficiency confers resistance to diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Leptin's Depot-Dependent Effects on Adipose Tissue in Mice: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced actions of leptin on different adipose tissue depots is critical for developing targeted metabolic therapies. This guide provides a comparative study of leptin's effects on visceral and subcutaneous adipose tissue in mice, supported by experimental data and detailed protocols.
Leptin, an adipokine primarily secreted by white adipose tissue, plays a pivotal role in regulating energy homeostasis.[1][2] Its effects, however, are not uniform across all fat depots. Emerging evidence from murine models indicates that visceral and subcutaneous adipose tissues exhibit distinct responses to leptin stimulation, influencing processes such as lipolysis, gene expression, and adipocyte size. These differences are crucial in the context of metabolic diseases, as visceral adiposity is more strongly associated with insulin resistance and cardiovascular complications.
Quantitative Comparison of Leptin's Effects
The following tables summarize the key quantitative effects of leptin on different adipose tissue depots in mice, compiled from various studies.
| Parameter | Adipose Depot | Mouse Model | Leptin Treatment | Key Findings | Reference |
| Lipolysis | White Adipose Tissue (General) | ob/ob mice | 10 mg/kg body weight (single intraperitoneal injection) | Three-fold increase in basal lipolysis. | [3] |
| White Adipose Tissue (General) | Lean mice | 10 mg/kg body weight (single intraperitoneal injection) | 52.7% increase in basal lipolysis. | [3] | |
| Adipocytes from lean and ob/ob mice | In vitro | 1.25 x 10⁻¹² M to 1.25 x 10⁻⁶ M | Increased lipolytic activity, with a greater stimulation observed in ob/ob mice. | [4] | |
| Adiposity Reduction | Visceral Adipose Tissue | Adult rats | Osmotic minipumps for 8 days (pair-fed) | 62% decrease in visceral adiposity. | [5][6] |
| Subcutaneous, Intra-abdominal, Retroperitoneal | Mice | Subcutaneous administration | Progressive reduction in adiposity. | [7][8] | |
| Various fat pads | ob/ob mice | 10 µ g/day for 7 days (osmotic minipump) | 35-40% reduction in all fat pads. | [9][10][11] | |
| Gene Expression (Lipogenesis) | White Adipose Tissue | Mice | Subcutaneous treatment | Down-regulation of SREBP1 and related lipogenic genes. | [7][8] |
| Epididymal Fat (Visceral) | Rats | Mediobasal hypothalamus infusion | Marked down-regulation of Acetyl-CoA Carboxylase (Acc) and Fatty Acid Synthase (FAS) protein expression. | [12] | |
| Gene Expression (Thermogenesis) | Brown Adipose Tissue (BAT) | Lean mice | 20 mg/kg/day subcutaneously | Rapid increase in Ucp1 mRNA levels. | [7] |
| Retroperitoneal and Epididymal WAT | Rats | Intracerebroventricular treatment | Increased mRNA levels of Ucp3. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to study the effects of leptin on murine adipose tissue.
In Vivo Leptin Administration and Adipose Tissue Analysis
-
Animal Models : Commonly used mouse strains include wild-type (e.g., C57BL/6J), leptin-deficient (ob/ob), and leptin receptor-deficient (db/db) mice.[3][9][13] Age and sex-matched animals are used to minimize variability.
-
Leptin Administration :
-
Intraperitoneal (IP) Injection : A single or repeated IP injection of recombinant leptin is a common method for studying acute effects.[3] Doses can range from µg to mg per kg of body weight.
-
Osmotic Minipumps : For chronic administration and to maintain stable circulating leptin levels, osmotic minipumps are surgically implanted, typically in the peritoneal cavity.[5][9][10][11] These can deliver leptin at controlled rates (e.g., µ g/day ) for several days or weeks.
-
Intracerebroventricular (ICV) Infusion : To study the central effects of leptin on peripheral tissues, leptin is infused directly into the brain's ventricles.[1][14]
-
-
Adipose Tissue Collection and Analysis :
-
At the end of the treatment period, mice are euthanized, and different adipose depots (e.g., epididymal, retroperitoneal for visceral; inguinal for subcutaneous) are dissected and weighed.
-
Lipolysis Assay : Adipocytes are isolated from the fat pads by collagenase digestion. Basal and stimulated lipolysis are measured by quantifying the release of glycerol or free fatty acids into the incubation medium.[3][4]
-
Gene Expression Analysis : RNA is extracted from the adipose tissue, and the expression of target genes (e.g., SREBP-1c, FAS, UCP1) is quantified using quantitative real-time PCR (qRT-PCR) or microarray analysis.[7][8][13]
-
Histology : Adipose tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize adipocyte size and morphology.
-
Visualizing a Typical Experimental Workflow
The following diagram illustrates a standard workflow for a comparative study of leptin's effects on different adipose tissue depots in mice.
Differential Signaling Pathways of Leptin
Leptin exerts its effects by binding to the leptin receptor (LepR), which activates several downstream signaling pathways. The differential responses of visceral and subcutaneous adipose tissue may be attributed to variations in the expression of receptor isoforms or downstream signaling components. The primary signaling cascade involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. However, STAT3-independent pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, also play a significant role, particularly in regulating lipogenesis.[12]
References
- 1. There and Back Again: Leptin Actions in White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Regulation of Leptin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipolytic effect of in vivo leptin administration on adipocytes of lean and ob/ob mice, but not db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro lipolytic effect of leptin on mouse adipocytes: evidence for a possible autocrine/paracrine role of leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin selectively decreases visceral adiposity and enhances insulin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leptin as a key regulator of the adipose organ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Leptin controls adipose tissue lipogenesis via central, STAT3–independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin-specific patterns of gene expression in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LEPTIN, MOUSE: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of LEPTIN, MOUSE, a recombinant protein commonly used in research. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Risk Assessment
Before handling and disposal, it is crucial to recognize the potential hazards associated with this compound. Safety Data Sheets (SDS) for products containing this protein consistently indicate that it is harmful to aquatic life.[1] Therefore, it must not be disposed of down the drain without prior inactivation. All waste containing this compound should be treated as biologically contaminated material.
II. Waste Segregation
Proper segregation of waste at the point of generation is the first step in ensuring safe and compliant disposal.
-
Liquid Waste: This category includes solutions containing this compound, such as experimental buffers, cell culture media, and unused stock solutions. These should be collected in clearly labeled, leak-proof containers.
-
Solid Waste: This includes all consumables that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels. These items are considered biologically contaminated and must be segregated from regular laboratory trash.
III. Decontamination and Disposal Protocols
All materials contaminated with this compound must be decontaminated before final disposal. The two primary methods for inactivation are chemical disinfection and autoclaving.
A. Liquid Waste Disposal
There are two recommended procedures for the disposal of liquid waste containing this compound:
1. Chemical Inactivation:
This method is suitable for small volumes of liquid waste.
-
Step 1: In a designated chemical fume hood, add household bleach to the liquid waste to achieve a final concentration of 10% (a 1:10 dilution of the waste in bleach).
-
Step 2: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the protein.
-
Step 3: After the contact time, the decontaminated solution can be safely poured down a sanitary sewer drain with copious amounts of water.
2. Autoclaving:
This is the preferred method for larger volumes of liquid waste.
-
Step 1: Collect the liquid waste in an autoclavable container, such as a polypropylene bottle or flask. Do not seal the container tightly to prevent pressure buildup.
-
Step 2: Place the container in a secondary, leak-proof tray.
-
Step 3: Autoclave at 121°C (250°F) and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger volumes to ensure the entire volume reaches the target temperature.
-
Step 4: After the autoclave cycle is complete and the liquid has cooled, it can be disposed of down the sanitary sewer.
B. Solid Waste Disposal
Solid waste contaminated with this compound must be collected and decontaminated before being discarded with regular trash.
-
Step 1: Collect all contaminated solid waste in an autoclavable biohazard bag.
-
Step 2: When the bag is three-quarters full, loosely seal it to allow for steam penetration.
-
Step 3: Place the bag in a secondary, leak-proof container and transport it to the autoclave.
-
Step 4: Autoclave at 121°C (250°F) and 15 psi for a minimum of 60 minutes.
-
Step 5: Once the cycle is complete and the bag has cooled, it can be placed in a black trash bag for disposal with regular municipal waste.
IV. Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Inactivation | ||
| Bleach Concentration | 10% final concentration | N/A |
| Contact Time | ≥ 30 minutes | N/A |
| Autoclaving | ||
| Temperature | 121°C (250°F) | N/A |
| Pressure | 15 psi | N/A |
| Liquid Waste Cycle Time | 30-60 minutes | N/A |
| Solid Waste Cycle Time | ≥ 60 minutes | N/A |
V. Experimental Workflow Diagrams
The following diagrams illustrate the proper disposal workflows for liquid and solid waste contaminated with this compound.
References
Essential Safety and Handling of Recombinant Mouse Leptin
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of recombinant proteins like mouse Leptin is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment and maintain product integrity.
Personal Protective Equipment (PPE)
When handling LEPTIN, MOUSE in a laboratory setting, appropriate personal protective equipment must be worn to minimize exposure and prevent contamination.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from potential splashes.
-
Gloves: Disposable nitrile or latex gloves are essential to prevent direct skin contact.[1][2] Gloves should be changed regularly and immediately if they become contaminated.
-
Eye Protection: Safety glasses or goggles are required to shield the eyes from splashes of the reconstituted protein solution.[1][2]
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory to protect against spills and falling objects.[1]
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the procedures for safely handling lyophilized and reconstituted mouse Leptin.
1. Receiving and Storage:
-
Upon receipt, visually inspect the vial for any damage.
-
Lyophilized mouse Leptin should be stored at -20°C or colder for long-term stability.[3]
-
For reconstituted aliquots, short-term storage at 2-8°C for up to one week is acceptable. For longer-term storage, aliquots should be kept at -20°C or -80°C.[4]
2. Reconstitution of Lyophilized Protein:
-
Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4]
-
Allow the vial and the recommended reconstitution buffer to equilibrate to room temperature to prevent condensation.[5]
-
Under sterile conditions, add the appropriate volume of sterile buffer as specified on the product datasheet.
-
Gently swirl the vial to dissolve the protein.[5] Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.[5]
-
If the protein does not dissolve immediately, it can be gently agitated at room temperature for a short period or rocked overnight at 4°C.[4]
3. Handling of Reconstituted Solution:
-
Always handle the reconstituted protein solution on ice to slow down potential degradation.[6]
-
To avoid repeated freeze-thaw cycles which can damage the protein, it is recommended to create single-use aliquots.[3][7][8]
-
Use low-protein-binding polypropylene tubes for storage to minimize loss of the protein due to adsorption to the tube surface.[3]
-
For dilute protein solutions (<1 mg/mL), consider adding a carrier protein like bovine serum albumin (BSA) to prevent loss.[8]
Disposal Plan
Proper disposal of recombinant protein and contaminated materials is crucial to prevent environmental release and ensure laboratory safety. All waste contaminated with recombinant DNA is considered regulated medical waste.[9]
Liquid Waste:
-
Liquid waste containing mouse Leptin should be decontaminated before disposal.[10][11]
-
This can be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposing down the drain with copious amounts of water.[9][10]
Solid Waste:
-
All solid waste that has come into contact with mouse Leptin, such as pipette tips, tubes, and gloves, should be collected in a biohazard bag.[10]
-
These materials should be decontaminated, typically by autoclaving, before being disposed of as regulated medical waste.[11][12]
-
Sharps, such as needles used for injection, must be disposed of in a designated sharps container.[12]
Quantitative Data Summary
| Parameter | Storage Condition | Duration | Reference |
| Lyophilized Protein | -20°C or colder | Long-term | [3] |
| Reconstituted Protein | 2-8°C | Up to 1 week | [4] |
| Reconstituted Protein (Aliquots) | -20°C or -80°C | Long-term | [4] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling recombinant mouse Leptin, from receiving the lyophilized product to the final disposal of waste.
Caption: A flowchart outlining the key steps for the safe handling and disposal of recombinant mouse Leptin.
References
- 1. research.uci.edu [research.uci.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. cusabio.com [cusabio.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 11. icahn.mssm.edu [icahn.mssm.edu]
- 12. cleanmanagement.com [cleanmanagement.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
